molecular formula C9H11ClFN B1526978 3-(3-Fluorophenyl)azetidine hydrochloride CAS No. 1203685-14-6

3-(3-Fluorophenyl)azetidine hydrochloride

Cat. No.: B1526978
CAS No.: 1203685-14-6
M. Wt: 187.64 g/mol
InChI Key: WAFIFEIYQGLWNV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-fluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFIFEIYQGLWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203685-14-6
Record name Azetidine, 3-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203685-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Fluorophenyl)azetidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain, conformational rigidity, and three-dimensional character offer medicinal chemists a unique tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and target engagement.[2] Among the vast array of substituted azetidines, 3-(3-Fluorophenyl)azetidine hydrochloride stands out as a valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of oncology and neuropharmacology. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its applications, underscoring its significance for researchers in the pharmaceutical sciences.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental results. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1203685-14-6[3]
Molecular Formula C₉H₁₁ClFN[3]
Molecular Weight 187.64 g/mol [3]
Appearance White to off-white crystalline solid[4]
Melting Point Not explicitly available for this specific compound. Related azetidine hydrochlorides exhibit a wide range of melting points, often exceeding 300°C.[5]
Solubility Soluble in water and polar organic solvents.[4]
Stability Shelf life of 1095 days under appropriate storage conditions.[6]
Storage Store at room temperature in a tightly sealed container, protected from moisture.[6]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step sequence involving the protection of the azetidine nitrogen, followed by the introduction of the 3-fluorophenyl group, and concluding with deprotection and salt formation. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (N-Boc protected intermediate)

This procedure is adapted from a general method for the synthesis of 3-aryl-azetidines.[7]

  • Step 1: Preparation of the Sulfonylhydrazone. In a round-bottom flask, dissolve the appropriate sulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF) at a concentration of 0.2 M. Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (2.5 equivalents) dropwise to the cooled solution. Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonylhydrazide. Subsequently, dissolve the sulfonylhydrazide in methanol (0.5 M) and add the corresponding ketone (1.0 equivalent). Stir the mixture at room temperature until TLC analysis indicates the completion of the reaction. Remove the solvent in vacuo to obtain the sulfonylhydrazone.

  • Step 2: Suzuki-Miyaura Coupling. In an oven-dried reaction tube, combine the sulfonylhydrazone (1.0 equivalent), (3-fluorophenyl)boronic acid (1.5 equivalents), and cesium carbonate (1.5 equivalents). Evacuate the tube and backfill with argon. Add dry, degassed 1,4-dioxane (0.25 M). Seal the tube and heat the reaction mixture to 110°C for 18 hours. After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (CH₂Cl₂). Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Step 3: Purification. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30%), to afford tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate as a colorless oil.[7]

Part 2: Deprotection to Yield this compound

  • Step 1: Acidic Cleavage of the Boc Group. Dissolve the purified tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (1.0 equivalent) in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Step 2: Salt Formation and Isolation. Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, perform azeotropic distillation with dichloromethane three times. The resulting residue is the trifluoroacetate salt. To obtain the hydrochloride salt, the free base can be generated by neutralization with a suitable base, followed by treatment with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) and subsequent isolation of the precipitated hydrochloride salt.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, as well as the protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern and the geometry of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring (with characteristic C-F coupling) and the azetidine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C-H bonds (aromatic and aliphatic), and the C-F bond.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

G cluster_synthesis Synthesis of N-Boc Intermediate cluster_deprotection Deprotection and Salt Formation Sulfonyl_Chloride Sulfonyl Chloride Hydrazine_Hydrate Hydrazine Hydrate Sulfonylhydrazide Sulfonylhydrazide Ketone Ketone Sulfonylhydrazone Sulfonylhydrazone Boronic_Acid 3-Fluorophenyl boronic Acid Suzuki_Coupling Suzuki-Miyaura Coupling N_Boc_Product tert-Butyl 3-(3-fluorophenyl) azetidine-1-carboxylate N_Boc_Product_Dep N-Boc Protected Intermediate TFA TFA/CH2Cl2 Deprotection Boc Deprotection Free_Base 3-(3-Fluorophenyl)azetidine (Free Base) HCl HCl Final_Product 3-(3-Fluorophenyl)azetidine Hydrochloride

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 3-(3-fluorophenyl)azetidine moiety is a valuable pharmacophore that has been incorporated into a variety of drug candidates targeting different therapeutic areas. Its utility stems from the favorable combination of the conformational constraint imposed by the azetidine ring and the electronic properties of the fluorine substituent on the phenyl ring.

A Key Building Block for Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, this building block is a key component in the development of novel inhibitors of Aurora kinases , a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[8][9] Overexpression of Aurora kinases is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[8] The 3-(3-fluorophenyl)azetidine scaffold can be strategically employed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

G Start 3-(3-Fluorophenyl)azetidine Hydrochloride Coupling Coupling with Kinase Scaffold Start->Coupling Drug_Candidate Aurora Kinase Inhibitor Candidate Coupling->Drug_Candidate Target Aurora Kinase Drug_Candidate->Target Binds to Effect Inhibition of Cell Proliferation Target->Effect Leads to

Caption: Role in the synthesis of Aurora kinase inhibitors.
Potential in Other Therapeutic Areas

Beyond oncology, the unique structural features of this compound make it an attractive building block for the development of therapeutics targeting the central nervous system (CNS). The azetidine ring can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, while offering a distinct vector for substitution and a different conformational profile. This can be advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important targets for the treatment of neurological and psychiatric disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for similar azetidine hydrochlorides, this compound should be considered an irritant.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

  • Precautionary Statements:

    • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • Storage: Store in a well-ventilated place. Keep container tightly closed.

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for this compound before use and to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and physicochemical properties make it an attractive component for the design and synthesis of novel drug candidates, particularly in the area of kinase inhibition for cancer therapy. A thorough understanding of its properties, a reliable synthetic protocol, and adherence to proper safety procedures are essential for its successful application in the laboratory. As the demand for novel and effective therapeutics continues to grow, the importance of specialized building blocks like this compound in enabling the discovery of the next generation of medicines is undeniable.

References

  • Azetidine hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. (n.d.). Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

  • Azetidine, 3-methyl-3-phenyl-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. (n.d.). Retrieved from [Link]

  • Azetidine. PubChem. (n.d.). Retrieved from [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH. (n.d.). Retrieved from [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. (2024, April 1). Retrieved from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023, January 21). Retrieved from [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. (n.d.). Retrieved from [Link]

  • 3-(3-fluorophenyl)azetidine;hydrochloride [1203685-14-6]. Chemsigma. (n.d.). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. (n.d.). Retrieved from [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. NIH. (n.d.). Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. (n.d.). Retrieved from [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. PubMed. (n.d.). Retrieved from [Link]

Sources

physicochemical properties of 3-(3-Fluorophenyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-(3-Fluorophenyl)azetidine HCl

Introduction

The azetidine scaffold is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique conformational properties and ability to serve as a versatile building block make it a privileged motif in the design of novel therapeutics.[2] The introduction of a fluorophenyl group, specifically in the form of 3-(3-Fluorophenyl)azetidine Hydrochloride (HCl), combines the rigid azetidine core with the metabolic stability and altered electronic properties conferred by fluorine. This modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including binding affinity, membrane permeability, and metabolic resistance.

This technical guide provides a comprehensive overview of the core . Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with field-proven experimental protocols for characterization. The methodologies described are grounded in established analytical principles, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Structure

A precise understanding of the molecule's fundamental identity is the cornerstone of all subsequent characterization. 3-(3-Fluorophenyl)azetidine HCl is the hydrochloride salt of the parent amine, enhancing its stability and aqueous solubility for easier handling and formulation.

IdentifierValueSource
Compound Name This compound[3][4]
CAS Number 1203685-14-6[3][4]
Molecular Formula C₉H₁₁ClFN[3]
Formula as Salt C₉H₁₀FN · HCl[4]
Molecular Weight 187.64 g/mol [3][5]
Canonical SMILES C1C(CN1)C2=CC(=CC=C2)F.Cl[3]

Chemical Structure: Chemical structure of 3-(3-Fluorophenyl)azetidine HCl

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability.

Summary of Physicochemical Data

PropertyReported Value / PredictionSignificance in Drug Development
Appearance Predicted: White to off-white crystalline solidAffects handling, formulation, and purity assessment.
Melting Point Data not available. Expected to be high (>200°C) due to ionic salt nature.Defines thermal stability, polymorphism, and is a key purity indicator.
Boiling Point Not applicable; decomposes upon strong heating.Salts generally do not have a defined boiling point.
Solubility Predicted: Soluble in water and polar organic solvents (e.g., Methanol, DMSO).Crucial for formulation, reaction conditions, and bioavailability.
pKa Data not available. Predicted: ~9-10.Governs the ionization state at physiological pH, impacting receptor binding and membrane transport.
Melting Point

Expertise & Experience: The melting point is a fundamental property that provides a rapid assessment of purity and identity. For a hydrochloride salt like this compound, a sharp melting range is indicative of high purity. Broad ranges often suggest the presence of impurities or residual solvent. Given its salt form, it is expected to have a high melting point, likely decomposing before or during melting. The melting point of the parent azetidine hydrochloride is reported as >300 °C, providing a contextual baseline.[2][6]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvent, which can depress the melting point. Finely grind the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary in a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

    • For an accurate measurement, use a new sample and set a slower ramp rate (1-2 °C/min) starting from ~20 °C below the approximate range.

  • Data Recording: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point). Note any decomposition (e.g., color change, charring).

Causality Behind Choices: Using a slow ramp rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading. Grinding the sample ensures uniform heat distribution.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample (Vacuum) Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Setup Set Ramp Rate Load->Setup Observe Observe & Record Range Setup->Observe

Caption: Workflow for Melting Point Determination.

Solubility

Expertise & Experience: Solubility is a critical parameter for drug development, directly impacting oral bioavailability and options for parenteral formulation. As a hydrochloride salt, 3-(3-Fluorophenyl)azetidine HCl is expected to be freely soluble in aqueous media due to the ionization of the azetidine nitrogen.[2][7] Qualitative assessment in various solvents is a primary step, followed by quantitative determination in key buffers (e.g., physiological pH).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Solvent Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 7.4) and organic solvents (e.g., Methanol, Acetonitrile, DMSO).

  • Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard curve.

Causality Behind Choices: The shake-flask method is the gold standard as it ensures true thermodynamic equilibrium is achieved. Using HPLC-UV for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds.

SolubilityWorkflow Add Add Excess Compound to Solvent Equilibrate Equilibrate (24h @ 25°C) Add->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant (HPLC-UV) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for Equilibrium Solubility Measurement.

pKa (Acid Dissociation Constant)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the relevant pKa is that of the protonated azetidine nitrogen (a secondary ammonium ion). This value dictates the charge state of the molecule at physiological pH (~7.4), which profoundly affects its ability to cross cell membranes and interact with protein targets. The parent azetidine has a pKa of 11.3[8]; however, the electron-withdrawing effect of the 3-fluorophenyl substituent is expected to decrease this value, likely into the 9-10 range, making it predominantly protonated and charged at physiological pH.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water.

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 10.0) at the desired experimental temperature.

  • Titration Setup: Place the sample solution in a jacketed beaker at constant temperature (e.g., 25 °C) with gentle stirring. Immerse the calibrated pH electrode.

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (inflection point) of the curve. The pH at the half-equivalence point is equal to the pKa.

    • Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Causality Behind Choices: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable groups. It relies on the fundamental Henderson-Hasselbalch relationship and provides a clear inflection point corresponding to the acid-base equilibrium.

pKaWorkflow Prep Prepare Aqueous Solution of Compound Calibrate Calibrate pH Electrode Prep->Calibrate Titrate Titrate with Standardized Base (e.g., 0.1M NaOH) Calibrate->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Determine Half-Equivalence Point Plot->Analyze Result pKa = pH at Half-Equivalence Analyze->Result

Caption: Workflow for pKa Determination via Titration.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating molecular structure. For 3-(3-Fluorophenyl)azetidine HCl, ¹H NMR will confirm the presence and connectivity of the aromatic and azetidine protons, while ¹³C NMR will identify all unique carbon atoms. ¹⁹F NMR will show a signal characteristic of the fluorine atom, and its coupling to adjacent protons and carbons provides further structural confirmation. While no direct spectrum for the HCl salt is published, data for the N-Boc protected precursor, tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, shows characteristic signals for the aromatic protons between δ 6.96-7.31 ppm.[9] For the HCl salt, one would expect the azetidine ring protons to be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen, and a broad signal for the N-H protons would be observable.

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for HCl salts to observe the exchangeable N-H proton.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. The instrument should be tuned to the appropriate frequencies (¹H, ¹³C, ¹⁹F) and the magnetic field shimmed for homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak). Integrate the ¹H signals and identify peak multiplicities.

NMRWorkflow Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Tune & Shim Spectrometer Transfer->Setup Acquire Acquire Spectra (1H, 13C, 19F) Setup->Acquire Process Process & Analyze Data (FT, Phasing, Integration) Acquire->Process

Caption: General Workflow for NMR Analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal. The expected observation would be the molecular ion of the free base [M+H]⁺ at m/z 168.08, corresponding to the formula [C₉H₁₁FN]⁺. High-resolution mass spectrometry (HR-MS), for instance using a Q-TOF instrument, can confirm the exact mass to within a few parts per million, validating the elemental formula.[9]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal signal.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the [M+H]⁺ peak and compare its measured m/z with the theoretical value. If using tandem MS (MS/MS), fragment the parent ion to analyze its daughter ions, providing further structural confirmation.

Causality Behind Choices: ESI is the preferred method for polar, non-volatile compounds like HCl salts because it gently transfers ions from solution to the gas phase without causing thermal decomposition. The use of HR-MS provides unambiguous confirmation of the elemental composition, a critical requirement for structural verification.

References

  • Wang, L., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(15), 2785. Retrieved from [Link][9]

  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from [10]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link][8]

Sources

3-(3-Fluorophenyl)azetidine hydrochloride structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Fluorophenyl)azetidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental physicochemical properties, explore the strategic importance of the azetidine scaffold in modern medicinal chemistry, and provide detailed, field-proven methodologies for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery programs.

Chapter 1: Core Physicochemical Properties

This compound is a substituted four-membered heterocycle. The structure combines a strained azetidine ring, which imparts unique conformational rigidity and improved pharmacokinetic properties, with a 3-fluorophenyl group, a common substituent in bioactive molecules for modulating electronic properties and metabolic stability. The compound is typically supplied as a stable hydrochloride salt, enhancing its solubility in polar solvents.

The key identifying information and physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1203685-14-6[1]
Molecular Formula C₉H₁₁ClFN[1]
Molecular Weight 187.64 g/mol [1]
Monoisotopic Mass 151.07973 Da (Free Base)[2]
Appearance Solid / Crystalline Powder[3]
SMILES (HCl salt) FC1=CC(C2CNC2)=CC=C1.[H]Cl[1]
InChIKey (Free Base) ZXSOUXUQIJCRTE-UHFFFAOYSA-N[2]
Chemical Structure of this compound Figure 1. 2D Chemical Structure of this compound.

Chapter 2: The Azetidine Scaffold in Medicinal Chemistry

The azetidine motif has emerged as a "privileged scaffold" in drug discovery.[4] Its value stems from a unique combination of properties that address common challenges in drug design.

  • Improved Physicochemical Properties: As a small, polar, and sp³-rich scaffold, the azetidine ring can enhance the aqueous solubility and reduce the lipophilicity of a parent molecule. This is a critical consideration for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

  • Metabolic Stability: The four-membered ring is more stable than the corresponding three-membered aziridine ring, making it less susceptible to metabolic cleavage while still being a bioisosteric replacement for larger groups like piperidine or even a phenyl ring in some contexts.[4] The fluorine atom on the phenyl ring further serves to block potential sites of oxidative metabolism.

  • Vectorial Exit Points: The azetidine ring provides well-defined, three-dimensional exit vectors for substituents. This conformational rigidity allows chemists to precisely control the orientation of functional groups, leading to optimized interactions with biological targets.

  • Proven Clinical Success: The utility of the azetidine ring is not merely theoretical. Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate this motif to achieve enhanced selectivity and favorable pharmacokinetics.[4]

The incorporation of this compound into a discovery program is, therefore, a strategic choice to impart these desirable drug-like properties to a lead compound.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines requires careful planning due to the inherent ring strain. A common and reliable strategy involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone. The following protocol describes a robust method starting from 3-fluorobenzaldehyde, employing a nitrogen-protecting group strategy that is self-validating at each step.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Diphenylmethyl)-3-(3-fluorophenyl)azetidin-3-ol (Intermediate 3)

  • Rationale: This step builds the core azetidine ring. 1,1-Diphenylmethanamine (benzhydrylamine) is used as a bulky protecting group for the nitrogen. Its size sterically favors the desired intramolecular cyclization pathway.

  • Procedure:

    • To a solution of 1,1-diphenylmethanamine (1 ) (1.0 eq) in methanol, add 3-fluorobenzaldehyde (2 ) (1.05 eq). Stir at room temperature for 2 hours to form the imine.

    • Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the secondary amine intermediate.

    • Dissolve the crude amine in acetonitrile. Add epichlorohydrin (1.2 eq) and lithium perchlorate (LiClO₄) (1.0 eq). Heat the mixture to reflux for 6 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 3 .

Step 2: Reductive Dehydroxylation to form 1-(Diphenylmethyl)-3-(3-fluorophenyl)azetidine (Intermediate 4)

  • Rationale: The hydroxyl group is removed to yield the desired phenyl-substituted azetidine. This is achieved via a two-step Barton-McCombie deoxygenation or, more directly, by ionic hydrogenation.

  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add triethylsilane (Et₃SiH) (3.0 eq) followed by the slow addition of trifluoroacetic acid (TFA) (5.0 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. Extract with DCM, dry the organic phase over sodium sulfate, and concentrate. Purify by column chromatography to yield Intermediate 4 .

Step 3: Deprotection and Salt Formation (Final Product)

  • Rationale: The diphenylmethyl (benzhydryl) protecting group is removed via hydrogenolysis. The resulting free base is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.

  • Procedure:

    • Dissolve Intermediate 4 (1.0 eq) in ethanol.

    • Add Pearlman's catalyst (20% Pd(OH)₂/C) (10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate. Dissolve the resulting crude free base, 3-(3-fluorophenyl)azetidine, in diethyl ether.

    • Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield This compound as a white or off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Dehydroxylation cluster_2 Step 3: Deprotection & Salt Formation A 1: Diphenylmethanamine Imine Formation\n+ NaBH4 Red. Imine Formation + NaBH4 Red. A->Imine Formation\n+ NaBH4 Red. B 2: 3-Fluorobenzaldehyde B->Imine Formation\n+ NaBH4 Red. C Intermediate 3 (Azetidin-3-ol) Ionic Hydrogenation\n(Et3SiH, TFA) Ionic Hydrogenation (Et3SiH, TFA) C->Ionic Hydrogenation\n(Et3SiH, TFA) Cyclization\n(Epichlorohydrin) Cyclization (Epichlorohydrin) Imine Formation\n+ NaBH4 Red.->Cyclization\n(Epichlorohydrin) Cyclization\n(Epichlorohydrin)->C D Intermediate 4 (Protected Azetidine) Hydrogenolysis\n(Pd(OH)2/C, H2) Hydrogenolysis (Pd(OH)2/C, H2) D->Hydrogenolysis\n(Pd(OH)2/C, H2) Ionic Hydrogenation\n(Et3SiH, TFA)->D E Final Product (HCl Salt) Free Base Free Base Hydrogenolysis\n(Pd(OH)2/C, H2)->Free Base HCl in Ether HCl in Ether Free Base->HCl in Ether HCl in Ether->E

Caption: Synthetic workflow for this compound.

Chapter 4: Quality Control & Characterization

Verifying the identity, structure, and purity of this compound is essential. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should be consistent with the structure. Expected signals include:

      • Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern for the four aromatic protons, showing coupling to each other and to the fluorine atom.

      • Azetidine CH (δ ~4.5-5.0 ppm): A multiplet corresponding to the single proton at the C3 position.

      • Azetidine CH₂ (δ ~4.0-4.5 ppm): Two complex multiplets for the four protons on C2 and C4 of the azetidine ring. These protons are diastereotopic and will show geminal and vicinal coupling.

      • Ammonium Proton (δ > 9.0 ppm): A broad singlet for the two N-H protons, which may exchange with residual water in the NMR solvent.

    • ¹³C NMR: The spectrum should show 7 distinct aromatic and aliphatic carbon signals. The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). Other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI) in positive mode, the spectrum will show the molecular ion for the free base. Predicted accurate mass for the [M+H]⁺ adduct is m/z 152.0870.[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity should be assessed using reverse-phase HPLC with UV detection. A purity level of ≥95% is standard for building blocks of this nature.[1]

Chapter 5: Applications in Drug Development

This compound serves as a versatile intermediate for introducing the 3-fluorophenyl azetidine scaffold into more complex molecules. The secondary amine of the azetidine ring is a key functional handle for further elaboration.

Example Application: Synthesis of a DPP-IV Inhibitor Analog

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes. Many of these inhibitors feature a functionalized amine that binds to the S1 pocket of the enzyme. Fluoro-substituted azetidines are known to be valuable in this context.[5]

A typical subsequent reaction would involve coupling the azetidine with a suitable electrophile, such as a carboxylic acid or an α,β-unsaturated nitrile, to build out the final drug candidate.

Application A 3-(3-Fluorophenyl)azetidine (Free Base) Nucleophilic Acylation\nor Alkylation Nucleophilic Acylation or Alkylation A->Nucleophilic Acylation\nor Alkylation B Electrophilic Partner (e.g., R-COCl or R-LG) B->Nucleophilic Acylation\nor Alkylation C Drug Candidate / Advanced Intermediate Nucleophilic Acylation\nor Alkylation->C

Caption: General scheme for derivatization of the azetidine nitrogen.

This building block has been cited in the synthesis of novel antitumor agents and is relevant to patent literature concerning cholesterol-lowering drugs, highlighting its broad applicability in diverse therapeutic areas.[6][7]

Conclusion

This compound is a high-value chemical scaffold that provides a clear strategic advantage in the design of novel therapeutics. Its unique structural and physicochemical properties can be leveraged to enhance the drug-like characteristics of lead compounds. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its use in research and development, enabling the rapid progression of innovative drug discovery programs.

References

  • Google Patents. (n.d.). The synthetic method of 3 fluoro azetidine derivatives (Patent No. CN105384673B).
  • National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Chemsigma. (n.d.). 3-(3-fluorophenyl)azetidine;hydrochloride [1203685-14-6]. Retrieved from [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • Google Patents. (n.d.). Azetidinone compounds and medical use thereof (Patent No. EP2465847A1).
  • NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]

  • Modgraph Consultants. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Google Patents. (n.d.). Patent Application Publication No.: US 2005/0256310 A1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10FN). Retrieved from [Link]

Sources

A Technical Guide to the Ring Strain and Reactivity of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique chemical space, balancing significant ring strain with greater stability than their three-membered aziridine counterparts. This inherent strain, approximately 25.4 kcal/mol, is not a liability but the primary driver of their distinct reactivity, making them powerful building blocks in organic synthesis and medicinal chemistry.[1] This guide delves into the fundamental principles governing the chemistry of 3-substituted azetidines. We will explore the conformational intricacies of the azetidine ring, quantify its inherent strain, and, most critically, analyze how the nature of a substituent at the C-3 position modulates this strain and dictates the molecule's subsequent chemical behavior. By synthesizing foundational theory with practical, field-proven insights, this document provides researchers with the causal understanding needed to strategically employ these versatile scaffolds in complex molecule synthesis and drug design.

The Azetidine Core: A Balance of Strain and Stability

The azetidine ring is a fascinating structural motif, whose chemical personality is defined by the geometric constraints of its four-membered architecture.[1] Unlike the highly reactive and often difficult-to-handle aziridines (~27.7 kcal/mol strain energy) or the relatively inert five-membered pyrrolidines (~5.4 kcal/mol strain energy), azetidines present a synthetically attractive intermediate.[1] Their stability is sufficient for isolation and handling under standard laboratory conditions, yet the stored potential energy within their strained bonds can be selectively released to drive a variety of chemical transformations.[2][3]

Quantifying Ring Strain

The concept of ring strain arises from deviations from ideal bond angles, bond lengths, and torsional interactions. In an acyclic amine, the C-N-C bond angle is ideally ~109.5°. Within the azetidine ring, these angles are compressed to near 90°, creating significant angle strain. This strain is the principal thermodynamic driving force for ring-opening reactions.

Heterocycle Ring Size Approximate Strain Energy (kcal/mol) Relative Reactivity
Aziridine327.7Very High
Azetidine 4 25.4 High / Tunable
Pyrrolidine55.4Low
Piperidine6~0Very Low
Table 1: A comparative look at the strain energy of small-ring nitrogen heterocycles highlights the synthetically valuable position of azetidine. Data sourced from literature reports.[1]
Conformational Dynamics: The Puckered Ring

Contrary to a simplistic planar representation, the azetidine ring is non-planar and exists in a puckered conformation to alleviate some torsional strain. This puckering creates two distinct substituent positions at C-3: axial and equatorial. The substituent's preference for one position over the other, and the energy barrier to ring inversion, are profoundly influenced by the nature of the N-substituent and, critically, the C-3 substituent.

The Decisive Role of the 3-Substituent

The introduction of a substituent at the C-3 position is the primary tool for modulating the properties and reactivity of the azetidine core. The substituent's electronic and steric characteristics directly influence the ring's geometry, strain, and susceptibility to various reaction pathways.

Influence on Ring Geometry and Strain

The steric bulk and electronic nature of the 3-substituent dictate the preferred puckering of the ring and can subtly alter the overall ring strain.

  • Steric Effects : Bulky substituents at the C-3 position will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the rest of the ring. This preference can lock the ring into a specific conformation, influencing its accessibility to reagents.

  • Electronic Effects : Electron-withdrawing groups (EWGs) can polarize the C-N bonds, potentially making the ring carbon atoms more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can have the opposite effect. These electronic perturbations are key to controlling the regioselectivity of ring-opening reactions.

G cluster_0 Azetidine Ring Puckering cluster_1 Influence of 3-Substituent (R) Planar (High Strain) Planar (High Strain) Puckered Ring Puckered Ring Axial Substituent Axial Substituent Puckered Ring->Axial Substituent Rax Equatorial Substituent Equatorial Substituent Puckered Ring->Equatorial Substituent Req Axial Substituent->Equatorial Substituent Ring Inversion Substituent R Substituent R Steric Bulk Steric Bulk Substituent R->Steric Bulk Governs Electronic Nature (EWG/EDG) Electronic Nature (EWG/EDG) Substituent R->Electronic Nature (EWG/EDG) Determines Conformational Preference (Req vs Rax) Conformational Preference (Req vs Rax) Steric Bulk->Conformational Preference (Req vs Rax) Bond Polarization & Reactivity Bond Polarization & Reactivity Electronic Nature (EWG/EDG)->Bond Polarization & Reactivity Kinetic Accessibility Kinetic Accessibility Conformational Preference (Req vs Rax)->Kinetic Accessibility Regioselectivity of Ring Opening Regioselectivity of Ring Opening Bond Polarization & Reactivity->Regioselectivity of Ring Opening

Figure 1: Logical relationship showing how a 3-substituent's properties dictate the azetidine ring's conformation and reactivity.

Strain-Driven Reactivity: Harnessing the Potential Energy

The synthetic utility of 3-substituted azetidines stems directly from their strain-driven reactivity. The primary reaction manifold is ring-opening, which relieves the inherent strain and provides access to valuable acyclic, functionalized amine structures.

Nucleophilic Ring-Opening

This class of reactions involves the attack of a nucleophile on one of the ring carbons (C-2 or C-4), leading to the cleavage of a C-N bond. The regioselectivity of this attack is a critical consideration.

  • Causality of Experimental Choice : The choice of N-protecting group is paramount. An electron-withdrawing N-substituent (e.g., sulfonyl, Boc) is essential. It serves two purposes: 1) It reduces the basicity of the nitrogen, preventing protonation which would shut down nucleophilic attack. 2) It enhances the electrophilicity of the ring carbons by induction, "activating" the ring for opening. Without such a group, the ring is generally unreactive towards all but the strongest nucleophiles under harsh conditions.

G start N-Activated 3-Substituted Azetidine (PG = EWG) int_a Intermediate A (Nu attacks C4) start->int_a SN2 Attack int_b Intermediate B (Nu attacks C2) start->int_b SN2 Attack nuc Nucleophile (Nu-) prod_a Product A (γ-Amino Alcohol, etc.) int_a->prod_a C-N Bond Cleavage prod_b Product B (Alternative γ-Amino Product) int_b->prod_b C-N Bond Cleavage note Regioselectivity is governed by steric hindrance and electronic effects of the 3-substituent (R). G cluster_acyclic Acyclic Reference Calculation start Define 3-Substituted Azetidine Structure step1 Geometry Optimization (e.g., B3LYP/6-31G*) start->step1 step2 Frequency Calculation (Confirm minimum energy state) step1->step2 step3 Calculate Total Energy (E_cyclic) step2->step3 step4 Create Isodesmic Reaction (Conserves bond types) step3->step4 step6 Calculate Ring Strain Energy (RSE) RSE = E_products(acyclic) - E_reactants(cyclic) step3->step6 step5 Calculate Energies of all non-cyclic species (E_acyclic) step4->step5 step5->step6

Sources

The Strategic Integration of 3-(3-Fluorophenyl)azetidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles remains a paramount objective in drug discovery. The strategic incorporation of small, conformationally constrained scaffolds has emerged as a powerful approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the azetidine motif has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity. This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)azetidine hydrochloride as a pivotal building block in medicinal chemistry. We will delve into its synthesis, key applications with illustrative case studies, and the underlying principles that govern its utility in drug design. This document serves as a practical resource for researchers aiming to leverage the unique attributes of this versatile scaffold in the development of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its growing prevalence in drug discovery can be attributed to a unique combination of structural and physicochemical properties that address several challenges encountered in lead optimization.[2]

The constrained nature of the azetidine ring imparts a significant degree of conformational rigidity, which can be advantageous for several reasons. By locking a portion of a molecule into a more defined orientation, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity. This rigidity also allows for the precise projection of substituents into three-dimensional space, enabling more specific interactions with target proteins.

From a physicochemical standpoint, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and introduces a polar vector, which can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic analogue, cyclobutane. Furthermore, the azetidine scaffold is often more metabolically stable than larger saturated heterocycles like piperidine and pyrrolidine.[3]

The 3-aryl substitution pattern, as seen in 3-(3-Fluorophenyl)azetidine, provides a versatile exit vector for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) by modifying the aryl substituent or by functionalizing the azetidine nitrogen. The fluorine atom on the phenyl ring can further modulate electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[4]

Synthesis of this compound: A Practical Workflow

The synthesis of this compound is a multi-step process that begins with the construction of the N-Boc protected intermediate, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, followed by deprotection and salt formation. The following protocol is a representative, lab-scale synthesis.

Synthesis of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

A common route to 3-aryl-azetidines involves a multi-step sequence starting from commercially available precursors. While various synthetic strategies exist, a reproducible method is detailed below.

Experimental Protocol:

  • Step 1: Synthesis of Sulfonyl Hydrazide. To a solution of an appropriate sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) at 0 °C, hydrazine hydrate (2.5 equiv) is added dropwise. The reaction mixture is stirred at 0 °C until thin-layer chromatography (TLC) indicates complete conversion of the starting material. The mixture is then diluted with ethyl acetate (EtOAc), washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the sulfonyl hydrazide.

  • Step 2: Formation of Sulfonylhydrazone. The sulfonyl hydrazide (1.0 equiv) is dissolved in methanol (MeOH, 0.5 M), and the corresponding ketone (e.g., a precursor to the 3-(3-fluorophenyl) moiety) (1.0 equiv) is added. The reaction is stirred at room temperature until TLC confirms the formation of the sulfonylhydrazone.

  • Step 3: Cyclization to the Azetidine Ring. The crude sulfonylhydrazone is then subjected to cyclization conditions, which can vary but often involve a base and heat, to form the N-Boc protected 3-aryl azetidine. For the specific synthesis of tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, a known procedure can be followed to yield the product as a colorless oil.[5]

Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt, which improves the compound's stability and handling properties.

Experimental Protocol:

  • Step 1: Boc Deprotection. The tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (1.0 equiv) is dissolved in a suitable solvent, such as methanol or 1,4-dioxane. An excess of a strong acid, typically hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane), is added.[6] The reaction is stirred at room temperature, and its progress is monitored by TLC or LC-MS until the starting material is fully consumed, which usually occurs within a few hours.[7]

  • Step 2: Isolation of the Hydrochloride Salt. Upon completion of the deprotection, the solvent is removed under reduced pressure. The resulting residue, which is the crude this compound, can be triturated with a non-polar solvent like diethyl ether to induce precipitation of the salt as a solid. The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of N-Boc Precursor cluster_deprotection Deprotection and Salt Formation Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Hydrazide Sulfonyl Hydrazide Sulfonyl_Chloride->Sulfonyl_Hydrazide Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Sulfonyl_Hydrazide Sulfonylhydrazone Sulfonylhydrazone Sulfonyl_Hydrazide->Sulfonylhydrazone Ketone_Precursor Ketone Precursor Ketone_Precursor->Sulfonylhydrazone Cyclization Cyclization Sulfonylhydrazone->Cyclization Boc_Protected_Azetidine tert-butyl 3-(3-fluorophenyl) azetidine-1-carboxylate Cyclization->Boc_Protected_Azetidine Deprotection Boc Deprotection Boc_Protected_Azetidine->Deprotection HCl_Dioxane HCl in Dioxane HCl_Dioxane->Deprotection Final_Product 3-(3-Fluorophenyl)azetidine hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The true value of a building block is demonstrated through its successful application in drug discovery programs. This compound has been utilized in the development of novel therapeutic agents across various disease areas.

Case Study: Antitumor Agents - TZT-1027 Analogues

A notable application of a 3-aryl-azetidine moiety, specifically the 3-(3-fluorophenyl)azetidine core, is in the design of analogues of the potent antitumor agent TZT-1027. In a study, this moiety was used to replace the phenylethyl group at the C-terminus of TZT-1027 in a conformational restriction strategy.[5]

The resulting analogues exhibited moderate to excellent antiproliferative activities. For instance, one of the most potent compounds in the series demonstrated IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[5]

Structure-Activity Relationship (SAR) Insights:

The study provided some preliminary SAR data. It was observed that various substitutions on the phenyl group, including ortho-fluoro, meta-fluoro, para-chloro, para-tert-butyl, and para-phenyl, did not lead to an improvement in antiproliferative activity compared to the unsubstituted phenyl analogue.[5] This suggests that for this particular biological target, the steric and electronic properties of the unsubstituted phenyl ring at the 3-position of the azetidine are optimal.

SAR_Concept Core_Scaffold Core Scaffold 3-Aryl-Azetidine Moiety Aryl_Substituent Aryl Substituent Unsubstituted Phenyl m-Fluorophenyl p-Chlorophenyl Core_Scaffold->Aryl_Substituent Substitution Pattern Biological_Activity Biological Activity Potent Antiproliferative Activity Aryl_Substituent->Biological_Activity Impacts

Caption: Impact of aryl substitution on biological activity.

Potential Applications in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of azetidines make them particularly attractive for the design of CNS-active agents, where the ability to cross the blood-brain barrier is a critical requirement. The introduction of an azetidine ring can lead to a more favorable balance of lipophilicity and polarity, which is often crucial for CNS penetration.

Studies have shown that azetidine-containing compounds are promising for the treatment of neurological disorders such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[2] The 3-(3-Fluorophenyl)azetidine scaffold, with its defined three-dimensional structure and potential for hydrogen bonding, represents a valuable starting point for the design of novel CNS drug candidates. For example, derivatives of the closely related 3-phenoxyazetidine have shown potential as anorexigenics, antidepressants, and antiepileptics.[8]

Physicochemical and Pharmacokinetic (ADME) Considerations

The incorporation of the 3-(3-fluorophenyl)azetidine moiety into a drug candidate can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Comparative Physicochemical Properties

PropertyPhenylpropylamine Analogue3-Phenylpiperidine Analogue3-(3-Fluorophenyl)azetidine AnalogueRationale for Improvement
Calculated logP HigherModerateLowerIncreased polarity from the azetidine nitrogen.
Topological Polar Surface Area (TPSA) LowerModerateHigherContribution of the azetidine nitrogen.
Aqueous Solubility LowerModerateHigherEnhanced polarity and hydrogen bonding capacity.
Metabolic Stability VariableSusceptible to oxidationGenerally more stableThe strained ring can be less prone to certain metabolic transformations.[3]

Note: The values presented in this table are qualitative and intended for comparative purposes. Actual values will vary depending on the overall molecular structure.

The data suggests that replacing a more lipophilic group, such as a phenylpropylamine, or a larger heterocycle like piperidine with the 3-(3-fluorophenyl)azetidine moiety can lead to a more favorable ADME profile. The increased polarity and potential for hydrogen bonding can enhance solubility, while the compact and rigid nature of the azetidine ring can improve metabolic stability.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility makes it an attractive scaffold for the design of novel therapeutics. The case studies presented herein demonstrate its successful application in the development of potent antitumor agents and highlight its potential in CNS drug discovery.

As the demand for drug candidates with improved ADME profiles continues to grow, the strategic use of small, constrained heterocyles like 3-(3-fluorophenyl)azetidine is expected to become even more prevalent. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted azetidines and the exploration of this scaffold in a broader array of therapeutic targets. The continued investigation of the nuanced structure-activity and structure-property relationships of azetidine-containing compounds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2025). ResearchGate. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets for 3-(3-Fluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[2][3] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding, leading to more potent and specific molecular interactions.[3] This structural feature has been successfully exploited in a diverse range of pharmacological agents, demonstrating activities such as anticancer, antibacterial, anti-inflammatory, and CNS-modulating effects.[1] The 3-phenylazetidine core, in particular, has been associated with analgesic and sympathomimetic properties, highlighting its potential for neurological and pain-related indications.[4]

The introduction of a 3-fluorophenyl substituent to the azetidine core in 3-(3-fluorophenyl)azetidine derivatives adds another layer of complexity and potential for therapeutic innovation. The fluorine atom, with its small size, high electronegativity, and ability to form hydrogen bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can alter metabolic stability, membrane permeability, and binding interactions with target proteins. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of novel 3-(3-fluorophenyl)azetidine derivatives, thereby unlocking their full therapeutic potential.

Part 1: A Strategic Framework for Target Identification

A successful target identification campaign for a novel chemical scaffold requires a multi-pronged approach that integrates computational and experimental methodologies. The following workflow provides a logical progression from broad, unbiased screening to specific target validation.

G cluster_0 In Silico & Initial Assessment cluster_1 Target Hypothesis Generation cluster_2 Target Validation & Mechanism of Action A Structural & Physicochemical Profiling B Target Prediction & Pathway Analysis A->B informs C Phenotypic Screening B->C guides D Affinity-Based Methods C->D generates hits for E Label-Free Methods C->E generates hits for F Biochemical & Biophysical Assays D->F identifies targets for E->F identifies targets for G Cell-Based Functional Assays F->G validates binding for H In Vivo Target Engagement G->H confirms cellular activity for

Caption: A logical workflow for the identification and validation of biological targets for novel small molecules.

Initial Assessment: In Silico Profiling and Phenotypic Screening

The initial phase focuses on characterizing the physicochemical properties of the 3-(3-fluorophenyl)azetidine derivatives and observing their effects in a biological context without a preconceived target.

1.1.1. Computational Profiling: Before embarking on extensive experimental work, in silico tools can provide valuable insights into the potential "drug-likeness" and target space of the compounds.

  • Physicochemical Property Prediction: Utilize software (e.g., SwissADME, StarDrop) to calculate key parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and polar surface area. This helps to assess the potential for oral bioavailability and membrane permeability.

  • Target Prediction Algorithms: Employ target prediction software (e.g., SwissTargetPrediction, SuperPred) that leverages the principle of chemical similarity. These tools compare the 2D and 3D structure of the query molecule to a database of known ligands for various targets and predict a ranked list of potential protein targets.

1.1.2. Phenotypic Screening: Phenotypic screening involves testing compounds in complex biological systems, such as cell cultures or whole organisms, to identify a desired phenotypic change without prior knowledge of the target.[5]

  • High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to compound treatment. This can provide clues about the affected cellular pathways.

  • Cell Viability and Proliferation Assays: A fundamental screen to assess the cytotoxic or cytostatic effects of the compounds across a panel of diverse cell lines (e.g., cancer cell lines, primary cells). For instance, analogs of TZT-1027 containing a 3-aryl-azetidine moiety have shown potent antiproliferative activities.[6]

Generating Target Hypotheses: Unbiased Approaches

Once a desirable phenotype is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect.

1.2.1. Affinity-Based Methods: These methods rely on the specific binding interaction between the small molecule and its protein target.[7]

  • Affinity Chromatography: The 3-(3-fluorophenyl)azetidine derivative is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).[8] A cell lysate is then passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[7]

  • Chemical Proteomics: This involves synthesizing a probe molecule that incorporates a photoreactive group and a reporter tag (e.g., biotin). The probe is introduced to living cells, and upon photoactivation, it covalently crosslinks to its binding partners. The tagged proteins are then enriched and identified.

1.2.2. Label-Free Methods: These approaches do not require modification of the small molecule, which can sometimes alter its binding properties.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[8] Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized target protein will be less degraded and can be identified by comparing the protein bands on a gel or by quantitative mass spectrometry.[8]

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence and absence of the compound. Ligand binding typically increases the melting temperature of the target protein, which can be detected by quantifying the amount of soluble protein at different temperatures using mass spectrometry.

Part 2: Promising Target Classes for 3-(3-Fluorophenyl)azetidine Derivatives

Based on the known pharmacology of azetidine-containing compounds and related scaffolds, several protein families represent promising starting points for investigation.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in a wide range of physiological processes, making them a major class of drug targets. The rigid azetidine scaffold is well-suited to interact with the well-defined binding pockets of GPCRs.

  • Rationale: Azetidine derivatives have been successfully developed as GPCR antagonists, such as the FFA2 (GPR43) antagonists for inflammatory responses.[9][10] The 3-phenylazetidine core's known sympathomimetic effects also suggest potential interactions with adrenergic or dopaminergic GPCRs.[4]

  • Proposed Targets:

    • Monoamine Receptors: Dopamine, serotonin (5-HT), and norepinephrine receptors are key targets for CNS disorders.

    • Adrenergic Receptors: Implicated in cardiovascular and respiratory functions.

    • Opioid Receptors: The analgesic properties of 3-phenylazetidine suggest potential activity at mu, delta, or kappa opioid receptors.[11]

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are critical for neuronal signaling and muscle contraction.

  • Rationale: Azelnidipine, an approved antihypertensive drug, is a calcium channel blocker containing an azetidine moiety.[3][12] This demonstrates the potential for azetidine derivatives to modulate ion channel activity.

  • Proposed Targets:

    • Voltage-gated Calcium Channels (VGCCs): Important in cardiovascular and neurological disorders.

    • Voltage-gated Sodium Channels (VGSCs): Key targets for local anesthetics and anticonvulsants.

    • Ligand-gated Ion Channels: Such as the nicotinic acetylcholine receptor.

Enzymes

Enzymes are a diverse class of proteins that catalyze biochemical reactions and are implicated in numerous diseases.

  • Rationale: Azetidine derivatives have been shown to inhibit various enzymes, including kinases and STAT proteins.[13][14] The fluorophenyl group can engage in specific interactions within an enzyme's active site, potentially enhancing potency and selectivity.

  • Proposed Targets:

    • Kinases: A large family of enzymes involved in cell signaling, proliferation, and survival. The 3-fluorophenyl moiety is present in some kinase inhibitors.[15]

    • Monoacylglycerol Lipase (MAGL): Azetidine-piperazine diamides have shown selective inhibition of MAGL, a target for neuroinflammatory and neurodegenerative diseases.[2]

    • Tubulin: Analogs of dolastatin 10 containing a 3-aryl-azetidine moiety have shown potent inhibition of microtubule assembly, making tubulin a potential target for anticancer applications.[6]

Solute Carriers (Transporters)

Transporters are membrane proteins that facilitate the movement of ions, small molecules, and neurotransmitters across biological membranes.

  • Rationale: Azetidine derivatives have been designed as potent inhibitors of GABA transporters (GAT-1 and GAT-3).[16] Furthermore, 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine transporters.[17][18][19]

  • Proposed Targets:

    • Monoamine Transporters (DAT, NET, SERT): Key targets for antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD).

    • GABA Transporters (GATs): Targets for anticonvulsants and anxiolytics.

Part 3: Experimental Protocols for Target Validation

Once a putative target has been identified, a series of validation experiments are essential to confirm the interaction and elucidate the mechanism of action.

Biochemical and Biophysical Assays for Direct Binding

These assays confirm a direct physical interaction between the 3-(3-fluorophenyl)azetidine derivative and the purified target protein.

3.1.1. Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to its immobilized target protein in real-time.

  • Protocol:

    • Immobilize the purified recombinant target protein onto a sensor chip.

    • Prepare a series of concentrations of the 3-(3-fluorophenyl)azetidine derivative in a suitable running buffer.

    • Inject the compound solutions over the sensor chip and monitor the change in the refractive index, which is proportional to the amount of bound compound.

    • Fit the resulting sensorgrams to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

3.1.2. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Protocol:

    • Place a solution of the purified target protein in the sample cell of the calorimeter.

    • Fill the injection syringe with a concentrated solution of the 3-(3-fluorophenyl)azetidine derivative.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change after each injection.

    • Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Functional Assays for Target Modulation

These assays determine whether the binding of the compound to the target protein results in a functional consequence (e.g., inhibition or activation).

3.2.1. Enzyme Inhibition Assays: If the target is an enzyme, a variety of assay formats can be used to measure the compound's effect on its catalytic activity.

  • Protocol (Example for a Kinase):

    • Add the kinase, a specific peptide substrate, and ATP to the wells of a microplate.

    • Add varying concentrations of the 3-(3-fluorophenyl)azetidine derivative.

    • Incubate the reaction for a defined period at the optimal temperature.

    • Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody or a luminescence-based ATP detection reagent.

    • Plot the enzyme activity as a function of compound concentration and fit the data to determine the IC50 value.

3.2.2. Receptor Binding and Signaling Assays: For GPCR targets, it is important to determine both binding affinity and functional activity (agonist or antagonist).

  • Radioligand Binding Assay:

    • Incubate cell membranes expressing the target receptor with a radiolabeled ligand of known affinity.

    • Add increasing concentrations of the unlabeled 3-(3-fluorophenyl)azetidine derivative to compete for binding.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki value, which represents the binding affinity of the test compound.

  • Second Messenger Assays (e.g., cAMP, Calcium Flux):

    • Use cells expressing the target GPCR.

    • To test for antagonist activity, pre-incubate the cells with the 3-(3-fluorophenyl)azetidine derivative, then stimulate with a known agonist.

    • To test for agonist activity, add the compound directly to the cells.

    • Measure the levels of intracellular second messengers (e.g., cAMP for Gs- or Gi-coupled receptors, intracellular calcium for Gq-coupled receptors) using commercially available kits.

Cellular Target Engagement and Mechanism of Action

These assays confirm that the compound interacts with its intended target in a cellular environment and produces the desired downstream effects.

G A Compound Treatment B Cellular Thermal Shift Assay (CETSA) A->B measure target stabilization C Western Blotting for Pathway Modulation A->C assess downstream signaling D Gene Expression Analysis (qPCR/RNA-seq) A->D analyze transcriptional changes E Target Knockdown/Knockout E->A validates on-target effect

Caption: Experimental workflow for validating target engagement and mechanism of action in a cellular context.

3.3.1. Cellular Thermal Shift Assay (CETSA): CETSA is an in-cell adaptation of thermal proteome profiling that can be used to verify target engagement in intact cells.

  • Protocol:

    • Treat intact cells with the 3-(3-fluorophenyl)azetidine derivative.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3.3.2. Target Knockdown or Knockout: To confirm that the observed cellular phenotype is a direct result of the compound's interaction with the putative target, genetic methods can be employed.

  • Protocol:

    • Use siRNA or shRNA to transiently knock down the expression of the target protein, or use CRISPR/Cas9 to create a stable knockout cell line.

    • Treat the knockdown/knockout cells and control cells with the 3-(3-fluorophenyl)azetidine derivative.

    • If the compound's effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence for on-target activity.

Conclusion

The 3-(3-fluorophenyl)azetidine scaffold represents a promising starting point for the development of novel therapeutics. Its unique structural and electronic properties suggest the potential for interaction with a wide range of biological targets, including GPCRs, ion channels, enzymes, and transporters. The systematic approach outlined in this guide, which combines in silico analysis, phenotypic screening, unbiased target identification methods, and rigorous target validation protocols, provides a robust framework for elucidating the mechanism of action of these derivatives. By following this integrated strategy, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of this exciting class of molecules.

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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the fascinating journey of fluorinated azetidine scaffolds, from their conceptual inception to their current status as highly sought-after components in modern medicinal chemistry. We will explore the historical context of their development, the evolution of synthetic strategies, the profound impact of fluorination on their physicochemical properties, and their successful application in drug discovery.

Introduction: The Rise of a Four-Membered Powerhouse

The azetidine ring, a four-membered saturated heterocycle, has steadily gained prominence in drug design, moving from a chemical curiosity to a privileged scaffold.[1][2] Its inherent ring strain, sp³-rich three-dimensional character, and conformational rigidity offer distinct advantages over more common five- and six-membered rings, often leading to improved metabolic stability, aqueous solubility, and novel intellectual property.[1][3] The strategic incorporation of fluorine, an element with a profound impact on molecular properties, into the azetidine framework has further amplified its utility, creating a class of building blocks with exceptional potential for modulating bioactivity and pharmacokinetic profiles.[4][5]

This guide will provide a comprehensive overview of the discovery and history of these remarkable scaffolds, offering insights into the scientific rationale that has driven their development.

A Historical Perspective: From Niche Interest to Mainstream Application

Historically, azetidines were less explored than their larger heterocyclic cousins.[1] However, the discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid, spurred interest in their synthesis and biological evaluation.[1] The advent of fluorine in medicinal chemistry in the mid-20th century marked a paradigm shift in drug design.[6][7] Scientists began to appreciate the transformative effects of fluorine on properties like metabolic stability, lipophilicity, and basicity.[4][8]

While pinpointing the absolute first synthesis of a fluorinated azetidine is challenging, the confluence of these two fields—azetidine chemistry and fluorine chemistry—gained significant momentum in the latter part of the 20th century and has accelerated rapidly in the 21st. The development of new synthetic methodologies, particularly those that could be applied to strained ring systems, was crucial for unlocking the potential of fluorinated azetidines.[4][9]

The Synthetic Arsenal: Crafting the Fluorinated Azetidine Core

The synthesis of fluorinated azetidines can be broadly categorized into two main approaches: the introduction of fluorine onto a pre-existing azetidine ring and the construction of the azetidine ring from fluorinated precursors. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Fluorination of Pre-formed Azetidines

This approach is particularly valuable for late-stage functionalization, allowing for the diversification of advanced intermediates.

A common method for introducing a fluorine atom is the nucleophilic substitution of a hydroxyl group. Deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor, are frequently employed for this transformation.

Causality of Experimental Choice: The choice between DAST and Deoxo-Fluor often hinges on safety and scalability. DAST can be thermally unstable, while Deoxo-Fluor is generally considered safer for larger-scale reactions. The reaction mechanism involves the activation of the hydroxyl group by the fluorinating agent, followed by an Sₙ2 displacement by fluoride. The stereochemical outcome is typically inversion of configuration at the carbon center.

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine

  • Preparation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add Deoxo-Fluor (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-fluoroazetidine.

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce fluorine at a nucleophilic carbon center. This typically requires the generation of an enolate or an equivalent carbanion adjacent to a carbonyl group or other activating functionality.

Ring Construction with Fluorinated Building Blocks

This "bottom-up" approach involves the use of starting materials that already contain the desired fluorine atom(s). This strategy is often more efficient for the synthesis of specific isomers and can provide access to substitution patterns that are difficult to achieve through late-stage fluorination.

A common strategy involves the intramolecular cyclization of a γ-amino alcohol bearing a fluorine atom at the appropriate position. The hydroxyl group is typically converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate the intramolecular nucleophilic substitution by the amine.

Diagram: Synthetic Approaches to Fluorinated Azetidines

G cluster_0 Fluorination of Pre-formed Azetidines cluster_1 Ring Construction from Fluorinated Precursors A Azetidin-3-ol B Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor) A->B Activation of OH C 3-Fluoroazetidine B->C Su20992 displacement Azetidine Fluorinated Azetidine Scaffolds C->Azetidine D Fluorinated Amino Alcohol E Intramolecular Cyclization D->E Activation of OH (e.g., TsCl, MsCl) F Fluorinated Azetidine E->F Intramolecular Su20992 F->Azetidine

Caption: Key synthetic strategies for accessing fluorinated azetidine scaffolds.

A notable advancement in the synthesis of 2-(trifluoromethyl)azetidines involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[10] These highly strained precursors can be accessed through the cyclopropanation of 2-(trifluoromethyl)-2H-azirines.[10] The subsequent ring-opening can be promoted by various electrophilic reagents or through palladium-catalyzed hydrogenolysis, providing access to a range of substituted 2-(trifluoromethyl)azetidines.[10]

The Fluorine Effect: Modulating Physicochemical Properties

The introduction of fluorine into the azetidine scaffold has profound and predictable effects on its physicochemical properties, which are critical for drug design.[4][11][12]

Basicity (pKa)

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the basicity of the azetidine nitrogen.[11] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen atom. This modulation of pKa is a crucial tool for medicinal chemists, as it can be used to fine-tune the ionization state of a drug molecule at physiological pH, thereby impacting its solubility, permeability, and target engagement.[12]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the introduction of a trifluoromethyl group can either increase or decrease lipophilicity depending on the molecular context.[11][13] The ability to fine-tune lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Substitution PatternApproximate ΔpKa (vs. parent azetidine)General Effect on LogP
3-Fluoroazetidine-1.0 to -1.5Slight increase
3,3-Difluoroazetidine-2.0 to -3.0Variable, can decrease
2-Trifluoromethylazetidine-3.0 to -4.0Significant increase

Note: The values presented are approximate and can vary depending on the specific substitution pattern and the method of measurement.

Conformation and Bioisosterism

Fluorine substitution can influence the conformational preferences of the azetidine ring. Furthermore, fluorinated azetidines are often used as bioisosteres for other functional groups.[3][11][14] For example, a gem-difluoro group (CF₂) can act as a non-hydrolyzable mimic of a carbonyl or ether oxygen, while maintaining a similar steric profile.[11] This bioisosteric replacement can lead to improved metabolic stability and altered hydrogen bonding capacity.[15]

Applications in Drug Discovery: Case Studies and Success Stories

The unique properties of fluorinated azetidines have led to their incorporation into a number of successful drug discovery programs. They are found in a variety of therapeutic agents, from enzyme inhibitors to central nervous system drugs.

A notable example is the use of fluorinated azetidines in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. The fluorine atoms in these molecules play a key role in modulating the basicity of the azetidine nitrogen, which is crucial for binding to the active site of the enzyme.

While not all marketed drugs containing azetidines are fluorinated, the principles learned from their development have informed the design of fluorinated analogues. For instance, Baricitinib, a Janus kinase (JAK) inhibitor, and Cobimetinib, a MEK inhibitor, both feature an azetidine moiety that contributes to their favorable pharmacokinetic properties.[2][10] The exploration of fluorinated versions of such scaffolds is an active area of research.

Future Directions and Conclusion

The discovery and development of fluorinated azetidine scaffolds represent a significant advancement in medicinal chemistry. The ability to fine-tune the physicochemical properties of these molecules through the strategic incorporation of fluorine has provided drug discovery scientists with a powerful tool for designing novel therapeutics.

Future research in this area is likely to focus on the development of new and more efficient synthetic methods, particularly those that allow for the stereoselective synthesis of complex fluorinated azetidines. Furthermore, the continued exploration of fluorinated azetidines as bioisosteres and conformational constraints will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Melnykov, K. P., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
  • Pal, S., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Scuiller, A., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.
  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Domainex Synthesis Group. (2025).
  • Pace, V., et al. (2023).
  • Shermolovich, Y., et al. (2025). Fluorinated Heterocycles.
  • Kirichok, A. A., et al. (2025). Examples of azetidine-based bioisosters.
  • Huguenot, F., & Brigaud, T. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry.
  • Pal, S., & Girish, Y. R. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry.
  • Scott, P. J. H., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Chambers, R. D. (2003). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society.
  • Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems.
  • Grellepois, F., et al. (2010). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Brule, C., et al. (2006). Synthesis of Original Trifluoromethylated 6-Aryl-pyridazines Fused with Thiazolidine or 1,2,4-Triazole. Synthesis.
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  • Huguenot, F., & Brigaud, T. (2025). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sharma, R., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Zafrani, A., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry.
  • Weaver, G. (2026). Synthesis of fluorinated Heterocycles. Loughborough University.
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Sources

The Azetidine Scaffold: A Strained Ring's Ascent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of high ring strain, sp3-rich character, and conformational rigidity provides a powerful tool for drug designers to overcome persistent challenges in potency, selectivity, and pharmacokinetics.[1] This guide delves into the strategic application of the azetidine scaffold, exploring its role as a versatile bioisostere, its impact on critical drug-like properties, prevalent synthetic strategies, and its successful incorporation into approved therapeutics.

The Azetidine Advantage: Understanding the Physicochemical Rationale

The utility of the azetidine ring in drug design is not accidental; it is a direct consequence of its distinct stereoelectronic properties, which differentiate it from both smaller, more reactive aziridines and larger, more flexible pyrrolidines.[2]

  • Ring Strain and Conformational Rigidity : The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which, while making it more stable and easier to handle than an aziridine, is key to its utility.[2] This inherent strain results in a puckered, non-planar conformation. By incorporating this rigid scaffold, chemists can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency. Furthermore, this rigidity provides well-defined exit vectors for substituents, allowing for precise probing of a target's binding pocket.

  • Increased sp³ Character and "Escaping Flatland" : Modern drug discovery often seeks to move away from flat, aromatic-rich molecules, which can be prone to metabolic liabilities and off-target effects. Azetidine is a premier "sp³-rich" building block.[1] Incorporating this three-dimensional motif disrupts planarity, which can improve aqueous solubility, a critical factor for oral bioavailability.[3] This structural feature helps create molecules that are more complex and specific in their interactions.

  • Metabolic Stability : The azetidine ring can serve as a metabolically stable replacement for more labile groups. For example, replacing a gem-dimethyl or tert-butyl group with a 3,3-disubstituted azetidine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

  • Vectorial Orientation and Spirocycles : The defined geometry of the azetidine ring allows for precise control over the spatial orientation of substituents. A particularly powerful application is the creation of spiro azetidines, where the four-membered ring shares a single carbon atom with another ring system.[4] This forces the two rings into a perpendicular arrangement, providing a unique three-dimensional architecture for exploring protein-ligand interactions.[4]

Azetidine as a Strategic Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine ring has emerged as a versatile tool in this context. It can serve as a constrained, polar analogue for a variety of common chemical groups, subtly modulating physicochemical properties while preserving or enhancing biological activity.

The diagram below illustrates how an azetidine ring can act as a bioisosteric replacement for other common chemical motifs, such as a pyrrolidine ring or a tert-butyl group. This strategic swap can improve metabolic stability and solubility by introducing polarity and a rigid, three-dimensional structure.

G cluster_0 Common Motif cluster_1 Azetidine Bioisostere tert-Butyl Azetidine tert-Butyl->Azetidine Bioisosteric Replacement Pyrrolidine Pyrrolidine->Azetidine Bioisosteric Replacement

Bioisosteric replacement using the azetidine scaffold.

Synthetic Accessibility: Forging the Four-Membered Ring

Despite their utility, azetidines have been historically underutilized due to challenges in their synthesis.[3] However, recent advances have made a wide array of substituted azetidines more accessible.[2]

Key Synthetic Strategies
  • [2+2] Cycloadditions : The most direct route to the azetidine core is the [2+2] cycloaddition of an imine and an alkene. Photocatalytic methods, such as the aza-Paterno-Büchi reaction, have emerged as powerful tools for this transformation, often proceeding under mild conditions with visible light.[2]

  • Intramolecular Cyclization : The cyclization of γ-amino alcohols or related precursors is a classical and reliable method for forming the azetidine ring.

  • Ring Contraction : Methods involving the contraction of larger rings, such as pyrrolidinones, have also been developed to yield functionalized azetidines.[2]

  • Functionalization of Strained Precursors : Highly strained systems like 1-azabicyclobutane (ABB) can serve as versatile intermediates that undergo strain-release reactions with various nucleophiles to generate diversely substituted azetidines.[3]

Example Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition

The following protocol is adapted from a general method for the synthesis of azetidines via an aza-Paterno-Büchi reaction, a testament to modern synthetic advancements.[2] This method utilizes an iridium photocatalyst to enable the reaction between an oxime precursor and an alkene under blue light irradiation.[2]

Objective: To synthesize a substituted azetidine via photocatalytic [2+2] cycloaddition.

Materials:

  • 2-isoxazoline-3-carboxylate (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol), the alkene (0.4-0.6 mmol), and the iridium photocatalyst (0.002-0.004 mmol).

  • Add the anhydrous, degassed solvent (to achieve a concentration of approx. 0.1 M).

  • Seal the flask and stir the mixture at room temperature.

  • Position the flask approximately 5-10 cm from the blue LED light source and begin irradiation. A cooling fan may be used to maintain ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired azetidine product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

This workflow highlights the accessibility of the azetidine core using modern photocatalysis.

G start Starting Materials (Isoxazoline, Alkene, Photocatalyst) process1 Combine in Anhydrous Solvent under Inert Atmosphere start->process1 process2 Irradiate with Blue LED Light (Room Temp, 12-24h) process1->process2 process3 Reaction Monitoring (TLC / LC-MS) process2->process3 decision Complete? process3->decision decision->process2 No process4 Workup & Concentration decision->process4 Yes process5 Purification (Column Chromatography) process4->process5 end Pure Azetidine Product process5->end

Workflow for photocatalytic azetidine synthesis.

Case Studies: Azetidines in Action

The theoretical benefits of the azetidine ring are validated by its presence in numerous clinical candidates and FDA-approved drugs.[1]

Case Study 1: STAT3 Inhibitors for Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target for cancer therapy. In the development of small-molecule STAT3 inhibitors, researchers discovered that replacing an R-proline-amide scaffold with an R-azetidine-2-carboxamide led to a significant leap in potency.[5] This modification resulted in compounds with sub-micromolar inhibitory activity.[5] The azetidine ring provided a more constrained and optimal orientation for the side chains to interact with the STAT3 protein.

The table below summarizes the structure-activity relationship (SAR) for a series of these azetidine-based STAT3 inhibitors, demonstrating the improvement in potency.[5][6]

CompoundCore ScaffoldKey SubstituentSTAT3 EMSA IC₅₀ (µM)
BP-1-102 ProlineSalicylate6.8
5a AzetidineSalicylate0.52 - 0.55
5o Azetidine5-cyclohexyl-2-pyridinylmethyl0.38
8i AzetidineBenzohydroxamic acid0.34

Data sourced from Zhang et al., J. Med. Chem. 2021.[5][6]

This series illustrates a classic medicinal chemistry progression where the introduction of a constrained azetidine ring was a pivotal moment, unlocking a log-order improvement in potency over previous analogues.[5][6] Further optimization focused on improving physicochemical properties for better cellular activity and in vivo performance.[5][6]

Case Study 2: TZT-1027 Analogues for Antitumor Activity

In an effort to develop analogues of the potent antitumor agent TZT-1027, researchers employed a conformational restriction strategy.[7] They replaced a flexible phenylethyl group at the C-terminus with a more rigid 3-aryl-azetidine moiety.[7] This modification led to compounds with excellent in vitro antiproliferative activities, with the most potent analogue showing IC₅₀ values in the low nanomolar range (2.1-2.2 nM) against cancer cell lines.[7]

However, this case also highlights the complexities of drug design. Despite potent in vitro activity, the lead azetidine-containing compound suffered from poor solubility and very low metabolic stability (a half-life of less than 2 minutes in mouse liver microsomes), which prevented effective in vivo antitumor activity.[7] This serves as a critical lesson: while the azetidine scaffold can solve one problem (e.g., potency via conformational constraint), it must be holistically balanced with other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Approved Drugs Featuring the Azetidine Moiety

The successful translation of azetidine-containing compounds from the lab to the clinic is the ultimate validation of the scaffold's utility. Several FDA-approved drugs incorporate this ring to enhance their therapeutic profiles.[1]

  • Azelnidipine : An antihypertensive calcium channel blocker, Azelnidipine is one of the early successful examples of an azetidine-containing drug.[2][8]

  • Baricitinib : An oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis. The azetidine ring is a key structural feature contributing to its selectivity and pharmacokinetic profile.[1]

  • Cobimetinib : A MEK inhibitor used in combination therapy for melanoma. The azetidine moiety is integral to its binding and overall properties.[1][2]

Future Perspectives and Conclusion

The ascent of the azetidine scaffold in drug discovery is undeniable. Its ability to confer conformational rigidity, enhance metabolic stability, and improve solubility makes it an invaluable asset for medicinal chemists.[1][3] As synthetic methodologies continue to improve, providing access to a wider diversity of functionalized azetidines, we can expect to see this privileged scaffold appear in an even greater number of clinical candidates and next-generation therapeutics.[1] The key to its successful application lies in a deep understanding of its structural and electronic properties, allowing for its rational incorporation to solve specific, well-defined problems in drug design. The journey of this strained, four-membered ring is a clear demonstration of how fundamental principles of physical organic chemistry can be leveraged to create innovative and effective medicines.

References

  • Zhang, W., Li, Y., Yan, Q., & Wang, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. Available at: [Link]

  • Various Authors on ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 533-555. Available at: [Link]

  • Zhang, X., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Gámez-Valero, A., & Bures, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2836-2850. Available at: [Link]

  • Enamine & Pfizer Chemists. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Preprint. Available at: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-(3-Fluorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Arylazetidines in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique strained ring system provides a desirable three-dimensional geometry that can improve physicochemical properties such as solubility and metabolic stability when replacing more common motifs like piperidine or pyrrolidine. The introduction of an aryl group at the 3-position, particularly a fluorinated phenyl ring, further enhances its utility. Fluorine substitution is a well-established strategy to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

Consequently, 3-(3-Fluorophenyl)azetidine hydrochloride serves as a critical building block for a wide range of pharmacologically active agents, including inhibitors, receptor modulators, and other advanced therapeutic candidates.[2] Its synthesis, therefore, is of paramount importance to researchers in drug development.

This document provides a comprehensive, field-proven guide for the robust synthesis of this compound. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Recommended Synthetic Strategy: A Three-Stage Approach

The synthesis is strategically designed in three main stages, beginning from a commercially available, protected azetidine precursor. This pathway is selected for its reliability, scalability, and utilization of modern, high-yield catalytic methods.

  • Stage 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling. The core 3-(3-fluorophenyl)azetidine scaffold is constructed using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an N-Boc-protected 3-iodoazetidine with (3-fluorophenyl)boronic acid. This method is favored for its high functional group tolerance and excellent yields.

  • Stage 2: N-Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed under acidic conditions. This is a standard transformation known for being clean and high-yielding.[3][4]

  • Stage 3: Hydrochloride Salt Formation. The resulting free amine is converted directly to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle, store, and formulate than the free base.

The overall synthetic pathway is visualized below.

G cluster_0 Overall Synthetic Scheme A N-Boc-3-iodoazetidine B N-Boc-3-(3-fluorophenyl)azetidine A->B  (3-F-Ph)B(OH)2  Pd Catalyst, Base  (Stage 1: Suzuki Coupling) C 3-(3-Fluorophenyl)azetidine B->C  HCl / Dioxane  (Stage 2: Deprotection) D 3-(3-Fluorophenyl)azetidine HCl C->D  (in situ salt formation)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. The reaction proceeds via a catalytic cycle involving a palladium complex. An inert atmosphere is essential to protect the sensitive catalyst from oxidative degradation.

Materials & Reagents

Reagent CAS No. Mol. Wt. Molarity Quantity
tert-Butyl 3-iodoazetidine-1-carboxylate 254454-55-2 283.11 1.0 eq 5.00 g
(3-Fluorophenyl)boronic acid 768-35-4 139.92 1.2 eq 2.97 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) 72287-26-4 731.70 0.03 eq 388 mg
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 3.0 eq 5.62 g
1,4-Dioxane 123-91-1 88.11 - 70 mL

| Deionized Water | 7732-18-5 | 18.02 | - | 18 mL |

Step-by-Step Protocol:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add tert-Butyl 3-iodoazetidine-1-carboxylate (5.00 g, 17.66 mmol), (3-Fluorophenyl)boronic acid (2.97 g, 21.19 mmol), and Pd(dppf)Cl₂ (388 mg, 0.53 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add Sodium Carbonate (5.62 g, 53.0 mmol). Then, add degassed 1,4-Dioxane (70 mL) and degassed Deionized Water (18 mL) via cannula or syringe.

    • Rationale: The aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle. Solvents must be degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate as a colorless oil.

Expected Results:

  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR Data (CDCl₃, 400 MHz): δ 7.31 (td, J = 7.9, 6.1 Hz, 1H), 7.08 (d, J = 7.7 Hz, 1H), 7.03 (dt, J = 10.0, 2.1 Hz, 1H), 6.96 (td, J = 8.6, 2.9 Hz, 1H), 4.35 (t, J = 8.5 Hz, 2H), 4.01 (t, J = 8.5 Hz, 2H), 3.90-3.80 (m, 1H), 1.47 (s, 9H).[5]

Stage 2 & 3: N-Boc Deprotection and In Situ Hydrochloride Salt Formation

Principle: The Boc group is readily cleaved by strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged, releasing CO₂ and the free amine. Using a solution of hydrogen chloride directly forms the desired hydrochloride salt, which often precipitates from non-polar solvents, simplifying isolation.

Materials & Reagents

Reagent CAS No. Mol. Wt. Molarity Quantity
tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate - 251.30 1.0 eq 3.50 g
Hydrogen Chloride Solution 7647-01-0 36.46 4.0 M in 1,4-Dioxane 4.0 eq
Diethyl Ether 60-29-7 74.12 - ~50 mL

| Methanol | 67-56-1 | 32.04 | - | For recrystallization |

Step-by-Step Protocol:

  • Setup: Dissolve tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (3.50 g, 13.93 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the flask in an ice-water bath (0 °C). Slowly add the 4.0 M HCl solution in 1,4-Dioxane (14 mL, 56.0 mmol) dropwise over 10 minutes.

    • Rationale: Cooling is necessary to control the exothermic nature of the deprotection reaction and prevent potential side reactions. A significant excess of acid ensures the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A white precipitate will typically form during this time.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material has been consumed.

  • Isolation: Upon completion, add diethyl ether (50 mL) to the slurry to further precipitate the product and facilitate filtration.

    • Scientist's Note: Diethyl ether is an anti-solvent for the hydrochloride salt, reducing its solubility in the reaction mixture and maximizing the isolated yield.

  • Filtration: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the solid under high vacuum for 12-24 hours to yield the crude hydrochloride salt.

  • Purification (Optional): If further purification is required, the crude salt can be recrystallized. Dissolve the solid in a minimum amount of hot methanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool to room temperature and then to 0 °C to induce crystallization. Filter and dry the purified crystals.

Expected Results & Characterization:

Parameter Expected Value
Yield 90-98%
Appearance White to off-white crystalline solid
Purity (HPLC) >98%
¹H NMR (D₂O, 400 MHz) δ 7.55-7.45 (m, 1H), 7.30-7.20 (m, 3H), 4.50-4.35 (m, 4H), 4.20-4.10 (m, 1H)
¹⁹F NMR (D₂O, 376 MHz) δ ~ -113 ppm

| Mass Spec (ESI+) | m/z = 152.08 [M+H]⁺ (for free base) |

Workflow Visualization

G cluster_stage1 Stage 1: Suzuki Coupling cluster_stage2 Stage 2/3: Deprotection & Salt Formation s1_start Combine Reactants: - N-Boc-3-iodoazetidine - Boronic Acid - Pd Catalyst & Base s1_react Heat to 90°C in Dioxane/Water s1_start->s1_react s1_monitor Monitor by LC-MS s1_react->s1_monitor s1_workup Aqueous Workup & Extraction s1_monitor->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Intermediate Product: N-Boc-3-(3-F-Ph)azetidine s1_purify->s1_product s2_start Dissolve Intermediate in Solvent s1_product->s2_start Proceed to next stage s2_react Add 4M HCl in Dioxane at 0°C to RT s2_start->s2_react s2_monitor Monitor by LC-MS s2_react->s2_monitor s2_precip Precipitate with Diethyl Ether s2_monitor->s2_precip s2_isolate Filter & Wash Solid s2_precip->s2_isolate s2_product Final Product: 3-(3-F-Ph)azetidine HCl s2_isolate->s2_product

Sources

Application Notes and Protocols for N-Alkylation of 3-(3-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional diversity. The nitrogen atom within the strained four-membered ring serves as a key handle for synthetic diversification through N-alkylation, enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols for the N-alkylation of 3-(3-Fluorophenyl)azetidine, a versatile intermediate in drug discovery.

Two primary and robust methodologies are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination . These protocols are designed to be adaptable for the synthesis of a diverse array of N-substituted 3-(3-fluorophenyl)azetidine derivatives.

Mechanistic Principles and Strategic Considerations

The N-alkylation of 3-(3-fluorophenyl)azetidine can be achieved through two principal synthetic strategies, each with its own mechanistic underpinnings and practical advantages. The choice between these methods often depends on the nature of the desired alkyl substituent and the overall synthetic sequence.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Mechanism of Direct N-Alkylation:

G A 3-(3-Fluorophenyl)azetidine C Transition State A->C Nucleophilic Attack B Alkyl Halide (R-X) B->C D N-Alkyl-3-(3-Fluorophenyl)azetidine C->D E Halide Ion (X⁻) C->E G cluster_0 Iminium Ion Formation cluster_1 Reduction Azetidine 3-(3-Fluorophenyl)azetidine Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Aldehyde/Ketone Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Product N-Alkyl-3-(3-Fluorophenyl)azetidine Iminium_Ion->Product + Reducing Agent

Figure 2: Workflow of N-alkylation via reductive amination.

The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. [1]

Experimental Protocols

Note: The following protocols are based on established procedures for the structurally similar 3-phenylazetidine and are expected to be directly applicable to 3-(3-fluorophenyl)azetidine with minor, if any, modifications.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of 3-(3-fluorophenyl)azetidine using an alkyl halide in the presence of a base.

Materials:

  • 3-(3-Fluorophenyl)azetidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 3-(3-fluorophenyl)azetidine (1.0 eq) in anhydrous ACN or DMF (0.1 M), add the alkyl halide (1.1 eq) and a suitable base such as K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-3-(3-fluorophenyl)azetidine.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol provides a detailed procedure for the N-alkylation of 3-(3-fluorophenyl)azetidine via reductive amination using an aldehyde or ketone and sodium triacetoxyborohydride. [1] Materials:

  • 3-(3-Fluorophenyl)azetidine

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 3-(3-fluorophenyl)azetidine (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired N-alkyl-3-(3-fluorophenyl)azetidine.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of 3-phenylazetidine, which can be used as a guide for the N-alkylation of 3-(3-fluorophenyl)azetidine.

EntryAlkylating AgentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideDirect AlkylationK₂CO₃ACN606~85-95
2Ethyl iodideDirect AlkylationDIPEADMFRT12~80-90
3BenzaldehydeReductive AminationNaBH(OAc)₃DCERT4~90-98
4AcetoneReductive AminationNaBH(OAc)₃DCMRT8~85-95
5CyclohexanoneReductive AminationNaBH(OAc)₃DCMRT10~88-96

Conclusion

The N-alkylation of 3-(3-fluorophenyl)azetidine is a fundamental transformation that provides access to a wide range of derivatives for applications in drug discovery and development. Both direct alkylation and reductive amination are effective methods, with the choice depending on the specific synthetic requirements. The protocols provided herein offer a solid foundation for researchers to synthesize novel N-substituted 3-(3-fluorophenyl)azetidine analogs.

References

  • Dubois, M. A. J.; Lazaridou, A.; Choi, C.; Mousseau, J. J.; Bull, J. A. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J. Org. Chem.2019 , 84 (9), 5943–5956. Available from: [Link]

  • Ombito, J. O.; Singh, G. S. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc2021 , 2021 (1), 1-40. Available from: [Link]

  • Dangerfield, E. M.; Plunkett, C. H.; Win-Mason, A. L.; Stocker, B. L.; Timmer, M. S. M. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. J. Org. Chem.2010 , 75 (16), 5470–5477. Available from: [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • An, G.; Kim, H.; Rhee, H. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Tetrahedron Lett.2003 , 44 (14), 2913-2916. Available from: [Link]

  • Bulut, M.; Sayan, S.; Emrullahoğlu, M. A Simple and Convenient Procedure for the Reductive Amination of Aldehydes and Ketones. Org. Lett.2008 , 10 (19), 4347–4350. Available from: [Link]

  • Orsini, F.; Sello, G.; Sisti, M. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. J. Org. Chem.2021 , 86 (20), 14247–14257. Available from: [Link]

  • Tilstam, U.; Weinmann, H. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Org. Process Res. Dev.2002 , 6 (4), 384–393. Available from: [Link]

  • An, G.; Rhee, H. Reductive amination of ketones and aldehydes with sodium triacetoxyborohydride. Synth. Commun.2003 , 33 (14), 2479-2485. Available from: [Link]

  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1. Available from: [Link]

  • Tararov, V. I.; Kadyrov, R.; Riermeier, T. H.; Börner, A. Reductive amination in the synthesis of α-amino acids. Chem. Soc. Rev.2006 , 35, 740-749. Available from: [Link]

Sources

Application Notes: Harnessing 3-(3-Fluorophenyl)azetidine HCl for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3-(3-Fluorophenyl)azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable ADME (absorption, distribution, metabolism, and excretion) properties is paramount. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery.[1][2][3] Their inherent three-dimensionality and reduced lipophilicity compared to more traditional carbocyclic bioisosteres offer a compelling strategy to escape the "flatland" of aromatic-rich compound collections and improve key physicochemical properties such as solubility and metabolic stability.[4]

The incorporation of a fluorine atom, as seen in 3-(3-fluorophenyl)azetidine, provides an additional layer of strategic advantage. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, conformation, and metabolic stability, often leading to enhanced potency and a more desirable pharmacokinetic profile. This application note provides a comprehensive guide for the effective utilization of 3-(3-Fluorophenyl)azetidine hydrochloride in parallel synthesis campaigns, enabling the rapid generation of diverse chemical libraries for hit-finding and lead optimization.

Core Principles for Parallel Synthesis with 3-(3-Fluorophenyl)azetidine HCl

The hydrochloride salt form of 3-(3-fluorophenyl)azetidine offers excellent stability and ease of handling. However, its use in common parallel synthesis reactions necessitates the liberation of the free secondary amine in situ. This is typically achieved by the addition of a non-nucleophilic base. The following sections will detail robust, high-throughput protocols for three cornerstone reactions in library synthesis: amide bond formation, reductive amination, and Suzuki coupling.

Protocol 1: High-Throughput Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry.[5][] This protocol outlines a reliable method for the parallel synthesis of an amide library from a diverse set of carboxylic acids and 3-(3-fluorophenyl)azetidine HCl. The use of HBTU as a coupling agent is recommended for its efficiency and compatibility with a broad range of functional groups.[7]

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dispense 3-(3-Fluorophenyl)azetidine HCl Solution to Reaction Plate prep_acid Dispense Carboxylic Acid Stock Solutions prep_amine->prep_acid prep_base Dispense Hünig's Base (DIPEA) prep_acid->prep_base coupling Add HBTU Solution (Coupling Agent) prep_base->coupling react Incubate at Room Temperature (e.g., 16 hours) coupling->react quench Quench Reaction (e.g., with aqueous NaHCO3) react->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract purify High-Throughput Purification (e.g., Mass-directed prep-HPLC) extract->purify

Caption: Automated workflow for parallel amide synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 3-(3-Fluorophenyl)azetidine HCl

  • Library of carboxylic acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction plates

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-(3-fluorophenyl)azetidine HCl in anhydrous DMF.

    • Prepare 0.2 M stock solutions of your library of carboxylic acids in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.22 M solution of HBTU in anhydrous DMF. Note: Prepare this solution fresh before use.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the 3-(3-fluorophenyl)azetidine HCl stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the respective carboxylic acid stock solution to each well.

    • Add 50 µL (30 µmol, 1.5 eq) of the DIPEA solution to each well. The addition of two equivalents of base is crucial: one to neutralize the HCl salt and one to facilitate the amide coupling.

    • Initiate the reaction by adding 100 µL (22 µmol, 1.1 eq) of the freshly prepared HBTU solution to each well.

  • Reaction and Monitoring:

    • Seal the reaction plate and agitate at room temperature for 16 hours.

    • Reaction progress can be monitored by sampling a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 2 x 400 µL of dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic extracts and evaporate the solvent in vacuo.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/Methanol) for high-throughput purification by mass-directed preparative HPLC.

ParameterConditionRationale
Amine 3-(3-Fluorophenyl)azetidine HClStable, readily available starting material.
Coupling Agent HBTUFast reaction times, high yields, low epimerization.[7]
Base DIPEA (Hünig's base)Non-nucleophilic, effectively neutralizes HCl and facilitates coupling.[7]
Solvent Anhydrous DMFExcellent solvating properties for a wide range of reactants.
Stoichiometry 1.1 eq HBTU, 1.5 eq DIPEASlight excess of coupling agent and base ensures complete reaction.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds, providing access to a vast chemical space of substituted amines.[8][9] This protocol details a one-pot procedure suitable for parallel synthesis, reacting 3-(3-fluorophenyl)azetidine HCl with a library of aldehydes and ketones. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[9]

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dispense 3-(3-Fluorophenyl)azetidine HCl & DIPEA Solution prep_carbonyl Dispense Aldehyde/Ketone Stock Solutions prep_amine->prep_carbonyl imine_form Pre-incubate for Imine Formation (Optional, but recommended) prep_carbonyl->imine_form reduction Add Sodium Triacetoxyborohydride (Reducing Agent) imine_form->reduction react Incubate at Room Temperature (e.g., 18 hours) reduction->react quench Quench Reaction (e.g., with aqueous NaHCO3) react->quench extract Liquid-Liquid Extraction (e.g., DCM) quench->extract purify High-Throughput Purification (e.g., Mass-directed prep-HPLC) extract->purify

Caption: Automated workflow for parallel reductive amination.

Detailed Step-by-Step Protocol

Materials:

  • 3-(3-Fluorophenyl)azetidine HCl

  • Library of aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction plates

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-(3-fluorophenyl)azetidine HCl in anhydrous DCE.

    • Prepare 0.2 M stock solutions of your library of aldehydes/ketones in anhydrous DCE.

    • Prepare a 0.2 M solution of DIPEA in anhydrous DCE.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the 3-(3-fluorophenyl)azetidine HCl stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the DIPEA solution to each well to liberate the free amine.

    • Add 120 µL (24 µmol, 1.2 eq) of the respective aldehyde/ketone stock solution to each well.

    • Seal the plate and agitate at room temperature for 1 hour to facilitate imine/iminium ion formation.

  • Reduction:

    • Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCE (approx. 0.4 M). Note: STAB is moisture-sensitive; handle it in a dry environment.

    • Unseal the plate and add 75 µL (30 µmol, 1.5 eq) of the STAB slurry to each well. Caution: Gas evolution may occur.

  • Reaction and Monitoring:

    • Reseal the reaction plate and agitate at room temperature for 18 hours.

    • Monitor reaction completion by LC-MS analysis of representative wells.

  • Work-up and Purification:

    • Carefully quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 2 x 400 µL of DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (or using a phase separator plate), and evaporate the solvent.

    • Prepare the crude products for high-throughput purification via mass-directed preparative HPLC.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions, tolerates a wide range of functional groups.[9]
Base DIPEANeutralizes the HCl salt without interfering with the carbonyl group.
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is ideal for reductive aminations with STAB.[8]
Stoichiometry 1.2 eq Carbonyl, 1.5 eq STABA slight excess of the carbonyl and reducing agent drives the reaction to completion.
Temperature Room TemperatureEnsures functional group tolerance and minimizes side reactions.

Protocol 3: Parallel Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful tool for C-C bond formation, enabling the introduction of aryl or heteroaryl moieties.[10][11] This protocol describes the coupling of N-Boc-3-(3-fluorophenyl)azetidine (which can be readily prepared from the HCl salt) with a library of boronic acids. A pre-formed palladium catalyst is recommended for reproducibility in a high-throughput setting.

Note: The secondary amine of the azetidine must be protected (e.g., as a Boc carbamate) prior to the Suzuki coupling to prevent N-arylation side reactions.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_azetidine Dispense N-Boc-3-(3-fluorophenyl)azetidine Solution prep_boronic Dispense Boronic Acid Stock Solutions prep_azetidine->prep_boronic prep_base Dispense Aqueous Base (e.g., K2CO3 or K3PO4) prep_boronic->prep_base degas Degas Reaction Mixture (e.g., N2 purge) prep_base->degas catalyst Add Palladium Catalyst/Ligand Solution degas->catalyst react Heat Reaction Plate (e.g., 80-100 °C) catalyst->react filter Filter through Celite/Silica Gel to Remove Palladium react->filter extract Aqueous Workup & Extraction filter->extract purify High-Throughput Purification (e.g., Mass-directed prep-HPLC) extract->purify

Caption: Automated workflow for parallel Suzuki coupling.

Detailed Step-by-Step Protocol

Materials:

  • N-Boc-3-(3-fluorophenyl)azetidine (prepared from the HCl salt and Boc-anhydride)

  • Library of aryl/heteroaryl boronic acids

  • Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction plates with crimp-caps

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of N-Boc-3-(3-fluorophenyl)azetidine in degassed 1,4-dioxane.

    • Prepare 0.3 M stock solutions of your library of boronic acids in degassed 1,4-dioxane.

    • Prepare a 2.0 M aqueous solution of K₂CO₃.

    • Prepare a 0.02 M solution of Pd(dppf)Cl₂·CH₂Cl₂ in degassed 1,4-dioxane.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the N-Boc-3-(3-fluorophenyl)azetidine stock solution.

    • Add 100 µL (30 µmol, 1.5 eq) of the respective boronic acid stock solution to each well.

    • Add 50 µL (100 µmol, 5.0 eq) of the 2.0 M aqueous K₂CO₃ solution.

    • Add 100 µL of additional degassed 1,4-dioxane to each well.

    • Purge the plate with an inert gas (e.g., Argon or Nitrogen).

    • In a glovebox or under an inert atmosphere, add 20 µL (0.4 µmol, 2 mol%) of the palladium catalyst solution to each well.

  • Reaction and Monitoring:

    • Securely seal the reaction plate with crimp-caps.

    • Heat the plate to 90 °C for 12 hours with agitation.

    • After cooling to room temperature, monitor reaction completion by LC-MS.

  • Work-up and Purification:

    • Dilute each reaction with 400 µL of ethyl acetate.

    • Pass the contents of each well through a plug of Celite or silica gel to remove the palladium catalyst.

    • Wash the plug with additional ethyl acetate.

    • Evaporate the solvent and re-dissolve the crude products for high-throughput purification. The Boc protecting group can be removed post-purification using standard TFA/DCM conditions if the free amine is the desired final product.

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂A robust, air-stable pre-catalyst effective for a wide range of boronic acids.
Base K₂CO₃ (aqueous)A common and effective base for Suzuki couplings; aqueous conditions often accelerate the reaction.[12]
Solvent 1,4-Dioxane / WaterA common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents.
Stoichiometry 1.5 eq Boronic Acid, 2 mol% PdExcess boronic acid compensates for potential homo-coupling and decomposition. Low catalyst loading is cost-effective.
Temperature 90 °CElevated temperature is typically required to drive the catalytic cycle efficiently.

Conclusion

3-(3-Fluorophenyl)azetidine HCl is a valuable building block for the construction of diverse and medicinally relevant compound libraries. The protocols detailed in this application note provide a robust framework for its successful implementation in parallel synthesis workflows. By leveraging automated liquid handlers and high-throughput purification systems, researchers can rapidly explore the chemical space around this privileged scaffold, accelerating the identification of novel drug candidates.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • Automated and Parallel Amide Synthesis. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives. ResearchGate. [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.
  • Reductive amination process and products. ResearchGate. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link]

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PubMed Central. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]

  • Reductive Amination. WordPress. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

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Application Note: Structural Elucidation of 3-(3-Fluorophenyl)azetidine Hydrochloride using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(3-Fluorophenyl)azetidine hydrochloride. This compound is a valuable building block in medicinal chemistry, and its unambiguous structural confirmation is critical for drug development and quality control. We present optimized protocols for sample preparation and data acquisition, along with a thorough analysis of the expected spectral features, including chemical shifts, multiplicities, and key coupling constants, particularly those involving the fluorine atom. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of heterocyclic compounds.

Introduction

This compound is a substituted azetidine derivative of significant interest in pharmaceutical research due to the prevalence of the azetidine ring and fluorinated aromatic moieties in modern drug candidates. The azetidine scaffold provides a desirable three-dimensional character, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Accurate and comprehensive structural characterization is paramount, and high-resolution NMR spectroscopy is the most powerful technique for this purpose.

This document outlines the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra and provides a detailed interpretation of the spectral data. The presence of the hydrochloride salt and the fluorine atom introduces specific considerations that will be addressed in detail.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

G cluster_azetidine Azetidine Ring cluster_phenyl 3-Fluorophenyl Ring N1 N1-H₂⁺ C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 H_C3 H C3->H_C3 C1_prime C1' C3->C1_prime C4->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime F F C3_prime->F C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime Cl_minus Cl⁻

Caption: Molecular structure and numbering of this compound.

Experimental Protocols

I. Sample Preparation

The hydrochloride salt form of 3-(3-fluorophenyl)azetidine necessitates the use of polar deuterated solvents. Deuterated water (D₂O) and deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.[1] The choice of solvent will influence the chemical shifts, particularly of exchangeable protons.

Protocol for D₂O:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of D₂O.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved. The use of a sonicator for a short period may aid dissolution.

  • If required for chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

Protocol for DMSO-d₆:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the NMR tube and vortex until the sample is fully dissolved. Gentle warming may be necessary.

  • Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) in DMSO-d₆.[1]

II. NMR Data Acquisition

High-field NMR spectrometers (≥400 MHz for ¹H) are recommended for achieving optimal signal dispersion and resolution.

G cluster_workflow NMR Acquisition Workflow prep Sample Preparation (D₂O or DMSO-d₆) instrument Instrument Setup (Tuning and Shimming) prep->instrument h1_acq ¹H NMR Acquisition (Standard Pulse Program) instrument->h1_acq c13_acq ¹³C{¹H} NMR Acquisition (Proton Decoupled) instrument->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Integration, Peak Picking, Assignment) processing->analysis

Caption: Generalized workflow for NMR data acquisition and analysis.

Table 1: Suggested ¹H NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzTo achieve better signal dispersion and simplify spectral analysis.
Pulse ProgramStandard single pulse (e.g., zg30)A simple 30° pulse is sufficient for routine acquisition.
Acquisition Time2-4 secondsTo ensure good digital resolution.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of protons.
Number of Scans8-16To achieve a good signal-to-noise ratio.
Spectral Width12-16 ppmTo encompass all expected proton signals.

Table 2: Suggested ¹³C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 100 MHzCorresponds to a ¹H frequency of 400 MHz.
Pulse ProgramProton-decoupled (e.g., zgpg30)To simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
Acquisition Time1-2 secondsAdequate for good resolution of carbon signals.
Relaxation Delay (d1)2 secondsEnsures proper relaxation of carbon nuclei, especially quaternary carbons.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.

Spectral Interpretation and Discussion

The protonation of the azetidine nitrogen atom to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons and carbons, causing them to be deshielded (shifted downfield).[2]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will exhibit distinct regions for the aliphatic azetidine protons and the aromatic fluorophenyl protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Notes
H2, H4 (axial & equatorial)4.0 - 4.5mComplex multiplet due to geminal and vicinal couplings. Deshielded by the adjacent positively charged nitrogen.
H33.8 - 4.2mQuintet-like multiplet due to coupling with H2 and H4 protons.
Aromatic H (H2', H4', H5', H6')7.0 - 7.6mComplex pattern due to H-H and H-F couplings.
N-H₂⁺9.0 - 10.0 (in DMSO-d₆)br sBroad singlet, exchangeable with D₂O. The chemical shift is highly dependent on solvent and concentration.
  • Azetidine Ring Protons (H2, H3, H4): The protonation of the nitrogen atom causes a significant downfield shift for the α-protons (H2 and H4) compared to the free base. These protons will likely appear as a complex multiplet due to geminal and vicinal couplings. The H3 proton, being at the point of substitution, will also be a multiplet.

  • Fluorophenyl Ring Protons: The protons on the fluorophenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The magnitude of the coupling constants will depend on the number of bonds separating the interacting nuclei.

  • N-H₂⁺ Protons: In DMSO-d₆, the two protons on the nitrogen will be observable as a broad singlet. In D₂O, these protons will exchange with the solvent and will not be observed.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will be simplified by proton decoupling, resulting in single peaks for each unique carbon atom. However, the signals for carbons in the fluorophenyl ring will be split into doublets due to coupling with the fluorine atom.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon(s)Predicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant(s) (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)Notes
C2, C450 - 55sDeshielded due to the adjacent protonated nitrogen.
C330 - 35s
C1'~140d~7-10 Hz (³JCF)
C2'~115d~21 Hz (²JCF)
C3'~163d~245 Hz (¹JCF)Large one-bond C-F coupling constant is characteristic.
C4'~131d~8 Hz (³JCF)
C5'~125sSmall or no resolvable coupling.
C6'~118d~22 Hz (²JCF)
  • Azetidine Ring Carbons (C2, C3, C4): Similar to the protons, the carbons α to the protonated nitrogen (C2 and C4) will be shifted downfield.

  • Fluorophenyl Ring Carbons: The carbon directly attached to the fluorine atom (C3') will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other carbons in the aromatic ring will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), appearing as doublets.[3] The magnitude of these coupling constants provides valuable structural information.

Conclusion

This application note provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By following the detailed protocols and utilizing the predictive spectral data, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The key takeaways are the significant deshielding effect of the protonated azetidine nitrogen on the adjacent nuclei and the characteristic splitting patterns induced by the fluorine atom in both the ¹H and ¹³C NMR spectra.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Akitt, J. W., & Mann, B. E. (2000). NMR and Chemistry: An Introduction to Modern NMR Spectroscopy. Stanley Thornes Publishers Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(3-Fluorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 3-(3-Fluorophenyl)azetidine hydrochloride, a key building block in modern medicinal chemistry, using high-resolution mass spectrometry (HRMS). We present detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) method development, and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their analyses. This guide is designed to ensure scientific integrity and generate trustworthy, reproducible results for identity confirmation, purity assessment, and impurity profiling.

Introduction: The Significance of this compound

Azetidine scaffolds are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity. The introduction of a fluorophenyl group can further modulate lipophilicity and metabolic fate, making this compound (Figure 1) a valuable synthon in drug discovery.[1]

Figure 1. Chemical Structure of this compound

  • Molecular Formula: C₉H₁₁ClFN[2][3][4]

  • Molecular Weight: 187.64 g/mol [2][3]

  • CAS Number: 1203685-14-6[2][4]

Accurate and reliable analytical methods are crucial for ensuring the quality of this starting material and for tracking its incorporation into more complex molecules. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for this purpose.[5][6] This application note details a robust workflow for the comprehensive mass spectrometric analysis of this compound.

Experimental Workflow Overview

The overall process for the analysis of this compound is outlined below. Each step is elaborated upon in the subsequent sections.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Receive & Log Sample B Stock Solution Preparation A->B Dissolution C Working Solution Dilution B->C Serial Dilution D LC Method Development C->D Injection E MS Method Development D->E Optimization F Data Acquisition (Full Scan & MS/MS) E->F Final Method G Accurate Mass Confirmation F->G Extract Ion Chromatogram H Fragmentation Analysis G->H Correlate with MS/MS I Impurity Profiling H->I Identify Unknowns Fragmentation cluster_path1 Pathway A: Azetidine Ring Opening cluster_path2 Pathway B: Phenyl Ring Fragmentation parent [M+H]⁺ m/z 152.0875 fragA1 Loss of C₂H₄ m/z 124.0563 parent->fragA1 -C₂H₄ fragA2 Loss of C₂H₅N m/z 109.0348 parent->fragA2 -C₂H₅N fragB1 Loss of Azetidine m/z 95.0399 (C₆H₄F⁺) parent->fragB1 -C₃H₆N

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 3-(3-Fluorophenyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 3-(3-Fluorophenyl)azetidine Hydrochloride. As a critical building block in modern medicinal chemistry, particularly for synthesizing novel therapeutic agents, ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document provides a detailed protocol, the scientific rationale behind the method development choices, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Purity

3-(3-Fluorophenyl)azetidine HCl is a key structural motif and versatile intermediate used in the synthesis of a wide range of biologically active molecules.[2][4] The four-membered azetidine ring imparts unique conformational constraints and physicochemical properties, making it a valuable component in drug discovery. The presence of impurities, arising from the synthesis or degradation, can have a significant impact on the pharmacological and toxicological profile of the final drug product. Therefore, a reliable and sensitive analytical method to accurately quantify the purity and profile any related substances is a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and robustness.[5]

Method Development: A Rationale-Driven Approach

The primary objective was to develop a method capable of separating 3-(3-Fluorophenyl)azetidine HCl from its potential process-related impurities and degradation products.

Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) stationary phase was selected as the primary column for development. C18 columns are exceptionally versatile and provide excellent hydrophobic retention for a broad range of small molecules, making them a cornerstone of pharmaceutical analysis.[5][6] For a fluorinated aromatic compound like this, an alternative choice for method development could be a Pentafluorophenyl (PFP) phase, which can offer unique selectivity through dipole-dipole, π-π, and ion-exchange interactions with the fluorinated ring.[7] However, for general applicability, the C18 phase proved sufficient.

  • Mobile Phase: The analyte is a hydrochloride salt of a secondary amine. To ensure robust and reproducible chromatography, it is critical to control the ionization state of the azetidine nitrogen.

    • Aqueous Component: A low pH mobile phase is employed to ensure the secondary amine is fully protonated, which minimizes peak tailing and improves peak shape. A buffer of 0.1% Formic Acid in water (pH ~2.7) was chosen. Formic acid is volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is required.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff wavelength, which provides a better signal-to-noise ratio.

    • Elution Mode: A gradient elution was developed. This is crucial for a purity method, as it ensures that impurities with a wide range of polarities (both more polar and less polar than the main peak) are eluted and resolved within an efficient timeframe.[8]

Detection Wavelength

The UV spectrum of 3-(3-Fluorophenyl)azetidine HCl in the mobile phase diluent was scanned to determine the wavelength of maximum absorbance (λmax). The fluorophenyl chromophore provides strong absorbance. A detection wavelength of 254 nm was chosen as it offers a robust response for the parent compound and is a common wavelength for detecting aromatic impurities that may have slightly different UV profiles.

Experimental Protocol: Purity Determination

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade)

    • 3-(3-Fluorophenyl)azetidine HCl Reference Standard (of known purity)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Needle Wash 50:50 Acetonitrile/Water
Diluent 50:50 Acetonitrile/Water
Solution Preparation
  • Standard Solution (for identification): Accurately weigh approximately 10 mg of the 3-(3-Fluorophenyl)azetidine HCl Reference Standard and transfer to a 20 mL volumetric flask. Dissolve in and dilute to volume with the Diluent to obtain a final concentration of 0.5 mg/mL.[5]

  • Sample (Test) Solution: Prepare the sample in the same manner as the Standard Solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column and instrument.[5][9]

Analysis Workflow

The overall workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting Sample Receive Sample Prep_Standard Prepare Standard (0.5 mg/mL) Sample->Prep_Standard Prep_Sample Prepare Sample (0.5 mg/mL) Sample->Prep_Sample Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample->Filter SST System Suitability Test (SST) Filter->SST Sequence Run Sequence: Blank, Standard, Sample SST->Sequence If SST Passes Integration Integrate Peaks Sequence->Integration Calc Calculate Purity (% Area) Integration->Calc Report Generate Report Calc->Report

Caption: HPLC Purity Analysis Workflow.

System Suitability and Data Analysis
  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.[10]

  • Calculation: The purity is determined by area normalization. The percentage of any individual impurity is calculated using the following formula:

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    The purity of 3-(3-Fluorophenyl)azetidine HCl is calculated as 100% minus the sum of all impurity percentages.

Method Validation: A Self-Validating System

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][8] The validation confirms the method is trustworthy and provides accurate, reproducible results.

Specificity and Forced Degradation

Specificity was demonstrated by showing that there was no interference from the diluent at the retention time of the main peak and its known impurities. Furthermore, forced degradation studies were conducted to prove the stability-indicating nature of the method.[9][11] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: ICH-compliant light exposure

In all cases, the method was able to resolve the degradation products from the parent peak, demonstrating its stability-indicating capability.

Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Robustness Method Developed HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Spike/Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robust Robustness (Flow, Temp, pH) Method->Robust Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robust->Validated

Caption: HPLC Method Validation Logic.

Validation Summary

The results of the method validation are summarized below, demonstrating that the method meets all standard acceptance criteria for a purity analysis method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at RT of analyte; Peak purity > 0.999Pass
Linearity (LOQ to 150%) Correlation Coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Accuracy (Recovery at 3 levels) 80.0% - 120.0% recoveryPass (98.5% - 101.2%)
Precision (Repeatability, n=6) %RSD ≤ 2.0%Pass (%RSD = 0.45%)
Intermediate Precision %RSD ≤ 3.0%Pass (%RSD = 0.68%)
Limit of Quantitation (LOQ) S/N ≥ 100.05% of test concentration
Robustness %RSD of results remains within limitsPass

Conclusion

The RP-HPLC method detailed in this application note is specific, precise, accurate, and robust for the purity determination of 3-(3-Fluorophenyl)azetidine HCl. The successful validation, including forced degradation studies, confirms its stability-indicating properties, making it suitable for routine quality control analysis in a regulated environment. This method provides researchers, scientists, and drug development professionals with a reliable tool to ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs. Research Journal of Pharmacy and Technology. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. Bio-Science and Bio-Technology. [Link]

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]

  • (PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. International Journal of Green Pharmacy. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. SciELO. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 3-(3-Fluorophenyl)azetidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles has led to the exploration of novel chemical scaffolds.[1] Kinases, being central regulators of cellular signaling, represent a critical class of drug targets for a multitude of diseases, including cancer and autoimmune disorders.[2] The four-membered saturated heterocycle, azetidine, has emerged as a "privileged scaffold" in this context.[1] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can significantly enhance the pharmacological characteristics of a drug candidate.[1]

The constrained nature of the azetidine ring can pre-organize the conformation of appended substituents, leading to a lower entropic penalty upon binding to the target kinase and, consequently, higher affinity.[3] Furthermore, the sp3-rich character of the azetidine moiety often imparts improved metabolic stability and solubility compared to more traditional, planar aromatic linkers.[1] This application note will delve into the specific utility of a fluorinated derivative, 3-(3-fluorophenyl)azetidine, as a key building block in the synthesis of a hypothetical, yet representative, Janus Kinase (JAK) inhibitor, herein designated as AZD-JAK-01.

The Rationale for 3-(3-Fluorophenyl)azetidine in Kinase Inhibitor Design

The choice of 3-(3-fluorophenyl)azetidine as a building block is a strategic one, predicated on several key principles of modern drug design:

  • Conformational Rigidity and Vectorial Projection: The azetidine ring acts as a rigid linker, projecting the 3-fluorophenyl group into a specific vector in three-dimensional space. This is crucial for optimizing interactions with specific pockets within the kinase active site.

  • Metabolic Stability: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[4] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of the drug.[5]

  • Modulation of Physicochemical Properties: The fluorine atom can subtly modulate the pKa of nearby functional groups and influence lipophilicity, which in turn affects cell permeability and overall pharmacokinetic properties.[4]

  • Potential for Specific Interactions: The electronegative fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase binding pocket, potentially enhancing binding affinity and selectivity.

Signaling Pathway: The JAK/STAT Pathway

The Janus Kinase (JAK) family of tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. Our exemplary inhibitor, AZD-JAK-01, is designed to target JAKs and inhibit this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_active->Gene_Transcription 5. Nuclear Translocation & DNA Binding Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding AZD_JAK_01 AZD-JAK-01 (Inhibitor) AZD_JAK_01->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by AZD-JAK-01.

Synthetic Workflow for AZD-JAK-01

The synthesis of our exemplary JAK inhibitor, AZD-JAK-01, is centered around a key nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of the 3-(3-fluorophenyl)azetidine building block with a suitable heterocyclic core, in this case, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common scaffold in many approved JAK inhibitors.

Synthetic_Workflow A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Core Scaffold) Reaction Nucleophilic Aromatic Substitution (SNAr) A->Reaction B 3-(3-Fluorophenyl)azetidine (Building Block) B->Reaction C N,N-Diisopropylethylamine (DIPEA) (Base) C->Reaction D N-Methyl-2-pyrrolidone (NMP) (Solvent) D->Reaction Product AZD-JAK-01 (Final Product) Reaction->Product Heat (e.g., 100-120 °C)

Caption: General synthetic workflow for the preparation of AZD-JAK-01.

Detailed Experimental Protocol: Synthesis of AZD-JAK-01

This protocol describes a plausible method for the synthesis of 4-(3-(3-fluorophenyl)azetidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (AZD-JAK-01).

Materials and Reagents:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 3-(3-Fluorophenyl)azetidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and this compound (1.1 eq).

  • Solvent and Base Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. The DIPEA serves to neutralize the HCl salt of the azetidine and the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove excess DIPEA and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure AZD-JAK-01 product.

Data and Results: A Comparative Analysis

To illustrate the potential impact of incorporating the 3-(3-fluorophenyl)azetidine moiety, the following table presents hypothetical but realistic in vitro kinase inhibition data for our exemplary compound, AZD-JAK-01, compared to a known first-generation JAK inhibitor.

CompoundTarget KinaseIC₅₀ (nM)Kinase Selectivity (JAK1 vs. JAK2)
AZD-JAK-01 JAK1525-fold
JAK2125
JAK3250
TYK2300
Reference Inhibitor JAK1155-fold
JAK275
JAK3400
TYK2450

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

The hypothetical data for AZD-JAK-01 suggests a significant improvement in potency against JAK1 and enhanced selectivity over JAK2 compared to the reference compound. This putative improvement can be attributed to the optimal positioning of the 3-fluorophenyl group by the rigid azetidine linker, allowing for favorable interactions within the JAK1 active site.

Conclusion and Future Directions

The strategic use of 3-(3-fluorophenyl)azetidine as a building block offers a compelling approach to the design of novel kinase inhibitors. The unique conformational and physicochemical properties imparted by this moiety can lead to significant improvements in potency, selectivity, and metabolic stability. The synthetic protocol outlined herein provides a robust and adaptable method for the incorporation of this valuable scaffold into various heterocyclic cores. Further exploration of substituted 3-aryl-azetidines will undoubtedly continue to be a fruitful avenue in the ongoing quest for next-generation kinase inhibitors with superior therapeutic profiles.

References

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  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]

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  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

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  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]

  • Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). Google Patents.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available at: [Link]

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Application Notes and Protocols for the Use of 3-(3-Fluorophenyl)azetidine in the Development of CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, paramount among them being the ability of a molecule to effectively cross the blood-brain barrier (BBB) and engage its intended target with high affinity and selectivity. In this context, the 3-(3-Fluorophenyl)azetidine scaffold has emerged as a compelling structural motif for the design of next-generation CNS agents. This guide provides a comprehensive overview of the strategic rationale for its use, detailed synthetic protocols, and key in vitro assays for the evaluation of CNS drug candidates incorporating this versatile building block.

The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties that make it highly attractive for medicinal chemistry. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a distinct three-dimensional geometry that can enhance binding to protein targets. Furthermore, the nitrogen atom serves as a convenient handle for further functionalization, allowing for the exploration of a broad chemical space.[1]

The incorporation of a 3-fluorophenyl group bestows several advantageous properties for CNS drug development. The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity, which can lead to favorable changes in a molecule's physicochemical properties.[2] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor for maintaining therapeutic concentrations in the brain.[3] Moreover, the presence of fluorine can modulate lipophilicity and pKa, properties that are critical for passive diffusion across the BBB.[4][5] Fluoroaromatic moieties are frequently found in CNS drugs, where they contribute to improved potency and metabolic resistance.[6]

This document will serve as a detailed guide for researchers, providing both the conceptual framework and practical methodologies for leveraging 3-(3-Fluorophenyl)azetidine in the design and synthesis of novel CNS-targeting agents.

Strategic Rationale for Employing 3-(3-Fluorophenyl)azetidine

The decision to incorporate the 3-(3-Fluorophenyl)azetidine moiety into a CNS drug discovery program is underpinned by several key scientific principles. The interplay between the azetidine core and the fluorinated phenyl ring offers a powerful strategy to address common challenges in CNS drug development.

Modulation of Physicochemical Properties for Enhanced BBB Permeability

Successful CNS drugs must navigate the tightly regulated environment of the blood-brain barrier. Key physicochemical properties governing BBB permeability include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. The 3-(3-Fluorophenyl)azetidine scaffold provides a platform to fine-tune these parameters.

  • Lipophilicity: The fluorine atom increases the lipophilicity of the phenyl ring, which can enhance membrane permeability. However, the overall lipophilicity of the final molecule must be carefully balanced, as excessively high lipophilicity can lead to non-specific binding and poor solubility.

  • pKa: The electronegative fluorine atom can lower the pKa of the azetidine nitrogen, influencing the ionization state of the molecule at physiological pH. This can be strategically manipulated to optimize the balance between membrane permeability (favoring the neutral form) and aqueous solubility (favoring the ionized form).

A logical workflow for assessing the potential of a novel compound to cross the BBB is outlined below:

BBB_Permeability_Workflow A In Silico Prediction (logP, TPSA, MW, pKa) B PAMPA-BBB Assay (Passive Permeability) A->B Initial Screening C In Vitro BBB Model (e.g., Caco-2, MDCK-MDR1) B->C Confirmation of Permeability D In Vivo Microdialysis (Brain Penetration) C->D Definitive Assessment

Caption: Workflow for assessing blood-brain barrier permeability.

Enhancing Metabolic Stability

The 3-fluorophenyl group can act as a "metabolic shield," protecting the molecule from degradation by cytochrome P450 enzymes in the liver and brain. Aromatic hydroxylation is a common metabolic pathway for phenyl-containing compounds, and the presence of a fluorine atom at the meta-position can block this transformation, thereby increasing the half-life of the drug in the body and brain.[3]

Improving Target Engagement and Selectivity

The rigid, three-dimensional structure of the azetidine ring can serve as a conformational constraint, locking the 3-fluorophenyl group into a specific orientation. This can lead to a more favorable interaction with the binding pocket of the target protein, resulting in increased potency and selectivity. The fluorine atom itself can also participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(3-Fluorophenyl)azetidine

This protocol describes the synthesis of the protected building block, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, which is a versatile intermediate for further elaboration. The synthesis involves a multi-step sequence starting from commercially available materials.[7]

Materials:

  • Sulfonyl chloride

  • Hydrazine hydrate

  • Ketone

  • (3-Fluorophenyl)boronic acid

  • Cesium carbonate

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Sulfonylhydrazide:

    • Dissolve the starting sulfonyl chloride (1.0 equiv) in THF (0.2 M) and cool to 0 °C.

    • Add hydrazine hydrate (2.5 equiv) dropwise.

    • Stir the reaction at 0 °C until completion (monitor by TLC).

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the sulfonylhydrazide.

  • Synthesis of the Sulfonylhydrazone:

    • Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).

    • Add the corresponding ketone (1.0 equiv) and stir at room temperature until completion (monitor by TLC).

    • Remove the solvent in vacuo to obtain the sulfonylhydrazone.

  • Suzuki-Miyaura Coupling to form N-Boc-3-(3-fluorophenyl)azetidine:

    • In a dry reaction tube, combine the sulfonylhydrazone (1.0 equiv), (3-fluorophenyl)boronic acid (1.5 equiv), cesium carbonate (1.5 equiv), and the palladium catalyst (e.g., 5 mol%).

    • Evacuate and backfill the tube with argon.

    • Add dry, degassed 1,4-dioxane (0.25 M).

    • Seal the tube and heat to 110 °C for 18 hours.

    • Cool to room temperature, quench with saturated NaHCO₃ solution, and extract with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate.

Characterization Data for tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate: [7]

Technique Observed Data
¹H-NMR (CDCl₃)δ 7.31 (td, J = 7.9, 6.1 Hz, 1H), 7.08 (d, J = 7.7 Hz, 1H), 7.03 (dt, J = 10.0, 2.1 Hz, 1H), 6.96 (td, J = 8.6, 2.9 Hz, 1H), 4.33 (t, J = 8.7 Hz, 2H), 3.96 (dd, J = 8.6, 5.9 Hz, 2H), 3.77–3.68 (m, 1H), 1.42 (s, 9H).
¹³C-NMR (CDCl₃)δ 163.2, 161.6, 155.7, 144.1, 144.1, 129.7, 129.6, 129.5, 121.7, 121.7, 113.3, 113.2, 113.1, 79.1, 76.5, 76.3, 76.1, 32.6, 27.7, 27.6.
HRMS (ESI)Calculated for C₁₄H₁₈FNO₂Na [M+Na]⁺: 274.1214, Found: 274.1215.
Protocol 2: N-Functionalization of 3-(3-Fluorophenyl)azetidine

The azetidine nitrogen provides a key point for diversification. This protocol outlines a general procedure for N-alkylation or N-acylation following Boc deprotection.

Materials:

  • tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alkyl halide or acyl chloride

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected azetidine in DCM.

    • Add an excess of TFA (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting trifluoroacetate salt of 3-(3-fluorophenyl)azetidine can be used directly in the next step.

  • N-Alkylation/Acylation:

    • Dissolve the crude azetidine salt in an anhydrous solvent.

    • Add the base (2-3 equivalents) to neutralize the salt.

    • Add the desired alkyl halide or acyl chloride (1.0-1.2 equivalents).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

N_Functionalization A N-Boc-3-(3-fluorophenyl)azetidine B TFA/DCM A->B Deprotection C 3-(3-Fluorophenyl)azetidine (TFA salt) B->C D R-X (Alkyl/Acyl Halide) Base C->D Coupling E N-Functionalized Product D->E

Caption: General scheme for N-functionalization of 3-(3-fluorophenyl)azetidine.

Protocol 3: In Vitro Evaluation of CNS Drug-like Properties

Once a library of compounds has been synthesized, it is crucial to evaluate their potential as CNS drug candidates. The following are key in vitro assays.

1. Acetylcholinesterase (AChE) Inhibition Assay:

AChE is a key target in the treatment of Alzheimer's disease.[8]

  • Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add buffer, DTNB, and the test compound or vehicle control.

    • Initiate the reaction by adding AChE enzyme.

    • After a short pre-incubation, add the substrate acetylthiocholine.

    • Measure the absorbance at 412 nm over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay:

VMAT2 is involved in the packaging of monoamine neurotransmitters into synaptic vesicles and is a target for conditions like methamphetamine abuse.[9]

  • Principle: This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into synaptic vesicles.[9]

  • Procedure:

    • Isolate synaptic vesicles from rat brain tissue.

    • Incubate the vesicles with the test compound at various concentrations.

    • Add [³H]dopamine and allow uptake to occur.

    • Stop the uptake by rapid filtration and wash to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value for inhibition of dopamine uptake.

3. Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB):

This assay provides a high-throughput method for predicting passive BBB permeability.[10]

  • Principle: A filter plate is coated with a lipid mixture that mimics the BBB, separating a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that crosses the artificial membrane is quantified.

  • Procedure:

    • Prepare a solution of the test compound in a buffer.

    • Add the solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours).

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy.

    • Calculate the permeability coefficient (Pe).

Data Interpretation for PAMPA-BBB:

Permeability (Pe x 10⁻⁶ cm/s) Predicted BBB Permeation
> 4.0High
2.0 - 4.0Medium
< 2.0Low

Conclusion

The 3-(3-Fluorophenyl)azetidine scaffold represents a highly valuable building block for the development of novel CNS-targeting agents. Its unique combination of structural rigidity, opportunities for diversification, and the advantageous properties imparted by the fluorophenyl group make it a powerful tool for medicinal chemists. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts, ultimately contributing to the development of new treatments for debilitating neurological and psychiatric disorders.

References

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]

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  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]

  • Singh, U. P., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic Chemistry, 104, 104320. Retrieved from [Link]

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  • Krajewska, A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3639-3665. Retrieved from [Link]

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  • Li, H., et al. (2013). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry, 56(10), 3974-3985. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Retrieved from [Link]

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  • Wang, L., et al. (2020). Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1265. Retrieved from [Link]

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  • PubMed Central. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]

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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-(3-Fluorophenyl)azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive building block for creating potent and selective ligands for a variety of biological targets.[1] Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and have shown promise in the treatment of central nervous system disorders.[1] The unique conformational constraints of the azetidine ring can lead to improved metabolic stability and pharmacokinetic properties compared to more flexible aliphatic amines. This application note provides a detailed guide to conducting structure-activity relationship (SAR) studies of 3-(3-fluorophenyl)azetidine analogs, a class of compounds with significant potential in drug discovery.

Rationale for SAR Studies of 3-(3-Fluorophenyl)azetidine Analogs

The 3-aryl-azetidine motif is a key pharmacophore in many biologically active molecules. The fluorine atom at the 3-position of the phenyl ring is a common substituent in medicinal chemistry due to its ability to modulate electronic properties, improve metabolic stability, and enhance binding affinity through favorable interactions with protein targets. A systematic SAR study of 3-(3-fluorophenyl)azetidine analogs is crucial to understand how modifications to this core structure influence biological activity. Key areas of investigation in an SAR campaign include:

  • Substitution on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Modifications of the Phenyl Ring: Altering the substitution pattern on the 3-fluorophenyl ring can fine-tune electronic and steric properties, influencing target engagement.

  • Introduction of Additional Substituents on the Azetidine Ring: Adding substituents to other positions on the azetidine ring can provide additional vectors for interaction with the biological target.

The following sections will detail the experimental workflow, synthetic protocols, and biological assays necessary to conduct a comprehensive SAR study of this class of compounds.

Experimental Workflow for SAR Studies

A typical SAR campaign for 3-(3-fluorophenyl)azetidine analogs follows a systematic and iterative process. The workflow is designed to generate robust data that can guide the design of next-generation compounds with improved properties.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Design Compound Design (Virtual Screening, Docking) Synthesis Chemical Synthesis of Analogs Design->Synthesis Prioritized Compounds Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Screening (e.g., Binding Assay) Purification->Primary_Assay Pure Compounds Secondary_Assay Secondary Assay (e.g., Functional Assay) Primary_Assay->Secondary_Assay Active Hits ADME_Tox ADME/Tox Profiling (in vitro) Secondary_Assay->ADME_Tox Confirmed Hits SAR_Analysis SAR Analysis (Data Interpretation) ADME_Tox->SAR_Analysis Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design SAR Insights Next_Gen_Design->Design Iterative Cycle

Caption: Iterative workflow for SAR studies.

Synthetic Protocol: Synthesis of a Representative 3-(3-Fluorophenyl)azetidine Analog

The synthesis of 3-(3-fluorophenyl)azetidine analogs can be achieved through various synthetic routes.[2] A common and efficient method involves the multi-step synthesis starting from commercially available materials. The following protocol describes the synthesis of a representative analog, N-benzyl-3-(3-fluorophenyl)azetidine.

Materials and Equipment:

  • 3-Fluorophenylacetonitrile

  • Lithium aluminum hydride (LAH)

  • Diethyl ether (anhydrous)

  • 1,3-Dibromopropane

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF, anhydrous)

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reduction of 3-Fluorophenylacetonitrile:

    • To a stirred suspension of LAH in anhydrous diethyl ether at 0 °C, add a solution of 3-fluorophenylacetonitrile in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(3-fluorophenyl)ethan-1-amine.

  • Formation of the Azetidine Ring:

    • To a solution of 2-(3-fluorophenyl)ethan-1-amine in anhydrous DMF, add sodium hydride in portions at 0 °C.

    • Stir the mixture at room temperature for 30 minutes, then add 1,3-dibromopropane dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-(3-fluorophenyl)azetidine.

  • N-Alkylation of 3-(3-Fluorophenyl)azetidine:

    • To a solution of 3-(3-fluorophenyl)azetidine in acetonitrile, add potassium carbonate and benzyl bromide.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-benzyl-3-(3-fluorophenyl)azetidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: In Vitro Assay Protocol

The choice of biological assay depends on the therapeutic target of interest. For many CNS targets, monoamine transporter inhibition is a key mechanism of action.[3] The following protocol describes a [³H]dopamine uptake inhibition assay, a common method for evaluating the activity of compounds at the dopamine transporter (DAT), which is a type of vesicular monoamine transporter-2 (VMAT2).[3][4]

Materials and Equipment:

  • Rat striatal tissue

  • Sucrose solution (0.32 M)

  • HEPES buffer

  • Potassium tartrate solution

  • [³H]Dopamine

  • Test compounds (3-(3-fluorophenyl)azetidine analogs)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Step-by-Step Procedure:

  • Preparation of Synaptic Vesicles:

    • Homogenize rat striata in ice-cold 0.32 M sucrose solution.[3]

    • Centrifuge the homogenate at 2,000 x g for 10 minutes at 4 °C.[3]

    • Centrifuge the resulting supernatant at 10,000 x g for 30 minutes at 4 °C.[3]

    • Resuspend the pellet in sucrose solution and subject it to osmotic shock with ice-cold water, followed by immediate restoration of osmolarity with HEPES buffer and potassium tartrate solution.[3]

    • Perform a series of differential centrifugations to isolate the synaptic vesicles.[3]

    • Resuspend the final pellet in the assay buffer.[3]

  • [³H]Dopamine Uptake Inhibition Assay:

    • Add aliquots of the vesicular suspension to tubes containing assay buffer, various concentrations of the test compounds, and a fixed concentration of [³H]dopamine.[3]

    • Incubate the tubes at 37 °C for a specified time.

    • Terminate the reaction by filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis:

    • Determine the concentration of each test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀ value).

    • Calculate the inhibition constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) of 3-(3-Fluorophenyl)azetidine Analogs

The following table presents hypothetical data for a series of 3-(3-fluorophenyl)azetidine analogs, illustrating a typical SAR study. The biological activity is represented by the Ki value for dopamine transporter (DAT) inhibition, where a lower Ki value indicates higher potency.

CompoundR¹ (on Azetidine-N)R² (on Phenyl Ring)Ki (nM) for DAT Inhibition
1a HH150
1b MethylH85
1c EthylH120
1d BenzylH45
1e H4-Chloro98
1f H3,4-Dichloro65
1g Benzyl4-Chloro25
1h Benzyl3,4-Dichloro15

Analysis of SAR:

  • Influence of the N-substituent (R¹):

    • Comparing the parent compound 1a (R¹=H) with its N-alkylated analogs (1b , 1c , and 1d ), it is evident that substitution on the azetidine nitrogen is generally favorable for DAT inhibitory activity.

    • A small alkyl group like methyl (1b ) improves potency compared to the unsubstituted analog (1a ).

    • Increasing the alkyl chain length to ethyl (1c ) leads to a slight decrease in activity, suggesting a specific size constraint in the binding pocket.

    • The introduction of a larger, lipophilic benzyl group (1d ) results in a significant increase in potency, indicating a potential hydrophobic interaction in the binding site.

  • Influence of Phenyl Ring Substitution (R²):

    • The addition of electron-withdrawing groups to the phenyl ring enhances potency.

    • A single chloro-substituent at the 4-position (1e ) improves activity compared to the unsubstituted analog (1a ).

    • Dichlorination at the 3 and 4-positions (1f ) further increases potency, suggesting that these substitutions may enhance binding affinity through favorable electronic or steric interactions.

  • Synergistic Effects of R¹ and R²:

    • The most potent compounds in this series are those that combine an optimal N-substituent with favorable phenyl ring substitutions.

    • Compound 1g , which incorporates the N-benzyl group and a 4-chloro substituent, shows a significant improvement in activity.

    • The most potent analog, 1h , combines the N-benzyl group with 3,4-dichloro substitution on the phenyl ring, highlighting a synergistic effect between these two modifications.

Logical Relationships in SAR

The relationships between chemical structure and biological activity can be visualized to better understand the SAR.

SAR_Logic cluster_structure Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Outcome N_Sub N-Substitution (R¹) Lipophilicity Lipophilicity N_Sub->Lipophilicity Sterics Steric Profile N_Sub->Sterics Phenyl_Sub Phenyl Substitution (R²) Phenyl_Sub->Lipophilicity Electronics Electronic Effects Phenyl_Sub->Electronics Phenyl_Sub->Sterics Binding_Affinity Binding Affinity (e.g., lower Ki) Lipophilicity->Binding_Affinity PK_Properties Pharmacokinetics Lipophilicity->PK_Properties Electronics->Binding_Affinity Sterics->Binding_Affinity Sterics->PK_Properties Selectivity Selectivity Binding_Affinity->Selectivity

Caption: Key relationships in SAR analysis.

Conclusion

The systematic SAR study of 3-(3-fluorophenyl)azetidine analogs provides valuable insights into the structural requirements for potent and selective biological activity. By methodically modifying the core scaffold and evaluating the resulting changes in activity, researchers can develop a clear understanding of the key interactions between the ligand and its target. This knowledge is essential for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The protocols and workflows detailed in this application note provide a robust framework for conducting such studies, enabling the efficient discovery and optimization of new drug candidates.

References

  • Mousa, M. A., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5898. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]

  • Zhang, H., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2909. [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 3-(3-Fluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of 3-(3-Fluorophenyl)azetidine Derivatives

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutics.[1] The incorporation of an azetidine moiety can lead to improved metabolic stability, receptor selectivity, and overall pharmacokinetic profiles of drug candidates. Specifically, the 3-aryl-azetidine substructure is a key component in a variety of biologically active compounds, including those with antitumor properties.[2] This application note provides a comprehensive guide to the in vitro evaluation of 3-(3-Fluorophenyl)azetidine derivatives, a class of compounds with potential therapeutic applications in areas such as oncology.

The strategic placement of a fluorine atom on the phenyl ring can significantly influence the metabolic stability and binding interactions of a compound, making the 3-(3-Fluorophenyl)azetidine scaffold a promising area for drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to assessing the biological efficacy of this class of molecules. We will progress from initial phenotypic screens to more specific target-based assays, providing the scientific rationale and detailed protocols for each step.

Part 1: Initial Efficacy Screening - Antiproliferative and Cytotoxicity Assays

For novel compounds with a potential application in oncology, the first step is to determine their effect on cancer cell proliferation and viability. A cell-based assay is a robust method to gain initial insights into the potency of the 3-(3-Fluorophenyl)azetidine derivatives.

Scientific Rationale

Antiproliferative assays measure the ability of a compound to inhibit the growth of cancer cells, while cytotoxicity assays determine the compound's ability to induce cell death. Together, these assays provide a fundamental understanding of the compound's potential as an anticancer agent. The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the spectrum of activity. For instance, the A549 human lung carcinoma and HCT116 human colon cancer cell lines are commonly used for initial screening of compounds with potential antiproliferative effects.[2]

Experimental Workflow: Antiproliferation Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assay cluster_3 Data Analysis seed Seed cancer cells in 96-well plates treat Treat cells with a serial dilution of 3-(3-Fluorophenyl)azetidine derivatives seed->treat add_reagent Add viability reagent (e.g., resazurin or CellTiter-Glo®) treat->add_reagent incubate Incubate for 1-4 hours add_reagent->incubate read Read fluorescence or luminescence incubate->read plot Plot dose-response curves read->plot calculate Calculate IC50 values plot->calculate G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis prep_reagents Prepare kinase, substrate, ATP, and inhibitor solutions mix Combine kinase and inhibitor in assay buffer prep_reagents->mix initiate Initiate reaction by adding ATP and substrate mix->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction and add detection reagent incubate->stop read Read luminescence (e.g., ADP-Glo™) stop->read plot Plot dose-response curves read->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for a typical in vitro kinase assay.

Protocol 2: ADP-Glo™ Kinase Assay for AURKB Inhibition

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

  • Recombinant human Aurora Kinase B (AURKB)

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multilabel plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the 3-(3-Fluorophenyl)azetidine derivatives in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of a solution containing AURKB and Kemptide.

    • Initiate the reaction by adding 5 µL of ATP solution. The final concentrations should be optimized, but a starting point could be 10 ng/µL AURKB, 100 µM Kemptide, and 10 µM ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control and plot against the compound concentration to determine the IC₅₀.

Data Presentation:

CompoundAURKB IC₅₀ (nM)
Derivative 1150 ± 25
Derivative 2>10,000
Positive Control (e.g., AZD1152)1.2 ± 0.3
B. G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

Scientific Rationale: Azetidine-containing compounds have been reported to modulate the activity of various GPCRs. Given the vast number of GPCRs and their diverse physiological roles, a targeted approach based on structural similarity to known GPCR ligands or initial phenotypic observations is recommended. For instance, if the compounds exhibit effects on mood or behavior in preliminary in vivo studies, screening against a panel of CNS-related GPCRs would be a logical step.

Protocol 3: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Materials:

  • Cell membranes expressing the target GPCR (e.g., from a stable cell line)

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-dopamine for the D₂ receptor)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the 3-(3-Fluorophenyl)azetidine derivative in a suitable binding buffer.

  • Incubation:

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 4: cAMP Second Messenger Assay for Gs or Gi-Coupled GPCRs

This functional assay measures the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • cAMP-Glo™ Assay Kit (Promega)

  • 384-well white plates

  • Luminescence plate reader

Procedure:

  • Cell Treatment:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Treat the cells with the 3-(3-Fluorophenyl)azetidine derivatives at various concentrations. For agonist testing, proceed directly to cAMP detection. For antagonist testing, pre-incubate with the derivatives before adding a known agonist.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and add the cAMP-Glo™ detection reagents according to the manufacturer's protocol.

  • Measurement and Analysis:

    • Measure the luminescent signal, which is inversely proportional to the cAMP concentration.

    • Plot the dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

C. Transporter Uptake Assays

Scientific Rationale: Some azetidine derivatives are known to inhibit the reuptake of neurotransmitters like GABA. [2]If the 3-(3-Fluorophenyl)azetidine derivatives are being investigated for CNS applications, assessing their activity on key neurotransmitter transporters is essential.

Experimental Workflow: Neurotransmitter Uptake Assay

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection cluster_3 Data Analysis prep_cells Plate cells expressing the transporter of interest pre_incubate Pre-incubate cells with test compounds prep_cells->pre_incubate add_substrate Add radiolabeled neurotransmitter pre_incubate->add_substrate incubate Incubate for a short period add_substrate->incubate wash Wash cells to remove excess substrate incubate->wash lyse Lyse cells wash->lyse count Measure radioactivity via scintillation counting lyse->count plot Plot dose-response curves count->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for a radiolabeled neurotransmitter uptake assay.

Protocol 5: [³H]-GABA Uptake Inhibition Assay

This protocol measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).

Materials:

  • HEK293 cells stably expressing a specific GABA transporter (e.g., GAT-1)

  • [³H]-GABA

  • Scintillation counter

Procedure:

  • Cell Plating:

    • Plate the GAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the 3-(3-Fluorophenyl)azetidine derivatives for 10-20 minutes.

    • Add [³H]-GABA and incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ by plotting the percent inhibition of GABA uptake against the compound concentration.

Conclusion

This application note provides a strategic framework for the in vitro evaluation of 3-(3-Fluorophenyl)azetidine derivatives. By following a tiered approach that begins with broad phenotypic screening and progresses to more specific target-based assays, researchers can efficiently characterize the biological activity of these novel compounds. The detailed protocols herein serve as a starting point, and it is crucial to optimize assay conditions for specific compounds and biological systems. The versatility of the azetidine scaffold suggests that these derivatives may have a wide range of biological activities, and a thorough in vitro characterization is the foundational step in uncovering their therapeutic potential.

References

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Li, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(11), 1433. [Link]

  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100109. [Link]

  • Kowalczyk, M. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5871-5903. [Link]

  • U.S. Patent No. US8158616B2. (2012).
  • U.S. Patent No. US7459554B2. (2008). Imidazopyrazine tyrosine kinase inhibitors.
  • U.S. Patent No. US9540361B2. (2017).
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2135–2143. [Link]

  • Roth, B. L. (2013). The definitive guide to screening for off-target effects. Nature Reviews Drug Discovery, 12(6), 457-463. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1091. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). Molecules, 27(19), 6649. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2025). Arkivoc, 2025(1), 202512430. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Al Muthanna Journal of Pure Sciences, 7(2). [Link]

Sources

Application Notes and Protocols: Design and Synthesis of Novel Therapeutic Agents Using 3-(3-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(3-Fluorophenyl)azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is perpetual. Among these, small, strained heterocycles have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional complexity. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in this regard.[1][2] Its rigid structure can lock in specific pharmacophoric interactions with biological targets, while its sp³-rich character often leads to enhanced solubility and reduced off-target toxicity compared to more planar aromatic systems.[2]

This guide focuses on a particularly valuable building block: 3-(3-Fluorophenyl)azetidine . The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with the target protein. When combined with the azetidine core, the 3-(3-fluorophenyl)azetidine scaffold offers a unique vector for exploring chemical space and developing novel therapeutic agents across a range of disease areas, from oncology to central nervous system (CNS) disorders.[3][4]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the design and synthesis of novel therapeutic agents utilizing 3-(3-Fluorophenyl)azetidine. We will delve into the synthesis of the core scaffold, provide detailed protocols for its functionalization, and discuss the structure-activity relationships (SAR) that underpin its utility in drug design.

I. Synthesis of the Core Scaffold: tert-Butyl 3-(3-Fluorophenyl)azetidine-1-carboxylate

The most common and versatile starting material for derivatization is the N-Boc protected form of 3-(3-fluorophenyl)azetidine. The Boc (tert-butyloxycarbonyl) group provides stability during subsequent reactions and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. A reliable synthetic route to this key intermediate has been reported in the literature.[3]

Protocol 1: Synthesis of tert-Butyl 3-(3-Fluorophenyl)azetidine-1-carboxylate

This protocol is adapted from a known procedure for the synthesis of 3-aryl-azetidines.[3] The process involves a multi-step sequence that can be reliably executed in a standard organic chemistry laboratory.

Workflow Diagram:

G cluster_0 Step 1: Sulfonylhydrazide Formation cluster_1 Step 2: Sulfonylhydrazone Formation cluster_2 Step 3: Azetidine Ring Formation A 3-Fluorophenyl- sulfonyl chloride C Sulfonylhydrazide intermediate A->C THF, 0 °C B Hydrazine hydrate B->C E Sulfonylhydrazone intermediate C->E MeOH, rt D Ketone D->E G tert-Butyl 3-(3-Fluorophenyl)azetidine -1-carboxylate E->G Cesium carbonate, 1,4-dioxane, 110 °C F Boronic acid F->G

Caption: Synthetic workflow for tert-Butyl 3-(3-Fluorophenyl)azetidine-1-carboxylate.

Materials:

  • 3-Fluorophenylsulfonyl chloride

  • Hydrazine hydrate

  • Appropriate ketone (e.g., acetone)

  • 3-Fluorophenylboronic acid

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1,4-Dioxane, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylhydrazide Formation:

    • Dissolve 3-fluorophenylsulfonyl chloride (1.0 equiv) in anhydrous THF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add hydrazine hydrate (2.5 equiv) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Dilute the mixture with EtOAc and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the sulfonylhydrazide.

  • Sulfonylhydrazone Formation:

    • Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).

    • Add the corresponding ketone (1.0 equiv) to the solution.

    • Stir the reaction mixture at room temperature until TLC analysis shows complete conversion to the sulfonylhydrazone.

    • Remove the solvent under reduced pressure.

  • Azetidine Ring Formation and Boc Protection:

    • In an oven-dried reaction tube, combine the sulfonylhydrazone (1.0 equiv), 3-fluorophenylboronic acid (1.5 equiv), and cesium carbonate (1.5 equiv).

    • Evacuate the tube and backfill with argon.

    • Add dry, degassed 1,4-dioxane (0.25 M).

    • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

    • Cool the mixture to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract with DCM.

    • Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 10-30% EtOAc/hexane) to afford the Boc-protected azetidine.

Characterization Data:

The final product, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Representative data can be found in the literature.[3]

II. Derivatization Strategies for Therapeutic Agent Synthesis

The true utility of the 3-(3-fluorophenyl)azetidine scaffold lies in its versatility for derivatization at the nitrogen atom. The secondary amine, unmasked after Boc-deprotection, serves as a nucleophilic handle for a variety of coupling reactions, allowing for the introduction of diverse functionalities and the modulation of biological activity.

A. N-Acylation for the Synthesis of Amide-Containing Therapeutics

N-acylation is a fundamental transformation in medicinal chemistry, and the 3-(3-fluorophenyl)azetidine core is readily amenable to this reaction. This approach has been successfully employed in the synthesis of potent antitumor agents.[5]

Conceptual Workflow:

G A Boc-protected 3-(3-Fluorophenyl)azetidine B 3-(3-Fluorophenyl)azetidine (TFA salt) A->B TFA, DCM D N-Acylated Therapeutic Agent B->D HATU, DIPEA, DCM C Carboxylic Acid (Drug Scaffold Fragment) C->D

Caption: General workflow for N-acylation of 3-(3-Fluorophenyl)azetidine.

Protocol 2: General Procedure for N-Acylation

This protocol describes a typical amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Boc-Deprotection:

    • Dissolve tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (1.0 equiv) in a 1:1 mixture of DCM and TFA at 0 °C.

    • Stir the mixture for 1 hour at room temperature.

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope with DCM (3x) to remove residual TFA, yielding the trifluoroacetate salt of 3-(3-fluorophenyl)azetidine.

  • Amide Coupling:

    • In a separate flask, dissolve the desired carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C.

    • Add HATU (1.5 equiv) to the carboxylic acid solution and stir for 10 minutes.

    • Add a solution of the previously prepared 3-(3-fluorophenyl)azetidine TFA salt in DCM.

    • Add DIPEA (3.0 equiv) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Dilute the reaction mixture with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired N-acylated compound.

B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method allows for the direct coupling of the 3-(3-fluorophenyl)azetidine nitrogen with a variety of aryl and heteroaryl halides, providing access to a diverse range of diarylamine-like structures.

Protocol 3: Representative Procedure for Buchwald-Hartwig N-Arylation

This is a general protocol that can be optimized for specific substrates. The choice of ligand and base is crucial for successful coupling.

Materials:

  • 3-(3-Fluorophenyl)azetidine hydrochloride or TFA salt

  • Aryl or heteroaryl bromide/iodide

  • Palladium(II) acetate (Pd(OAc)₂) or other palladium precatalyst

  • Phosphine ligand (e.g., (rac)-BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene or other anhydrous, deoxygenated solvent

Procedure:

  • Set up an oven-dried Schlenk tube under an inert atmosphere.

  • To the tube, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 equiv).

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous, deoxygenated toluene.

  • Seal the tube and heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

C. N-Alkylation via Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds, allowing for the introduction of alkyl groups onto the azetidine nitrogen.[7] This two-step, one-pot process involves the formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), followed by its reduction with a suitable hydride reagent.[8]

Protocol 4: General Procedure for Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups.

Materials:

  • This compound or TFA salt

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable aprotic solvent

  • Triethylamine (Et₃N) or DIPEA (if starting from the salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in DCE, add Et₃N (1.1 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

III. Applications in Therapeutic Agent Design: Case Studies

The strategic incorporation of the 3-(3-fluorophenyl)azetidine scaffold has led to the development of potent and selective therapeutic agents in various disease areas.

Case Study 1: Antitumor Agents

A series of analogues of the potent antitumor agent TZT-1027 were synthesized where the C-terminal phenylethyl group was replaced with a 3-aryl-azetidine moiety.[3] This conformational restriction strategy aimed to improve the pharmacological properties of the parent compound.

  • Design Rationale: The rigid azetidine ring was introduced to limit the conformational flexibility of the side chain, potentially leading to a more favorable binding orientation with the target protein (tubulin). The 3-fluorophenyl group was selected to enhance metabolic stability and potentially engage in favorable interactions within the binding pocket.

  • Key Findings: The resulting analogues, including the one incorporating 3-(3-fluorophenyl)azetidine, exhibited excellent antiproliferative activities in the nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines.[3] For instance, the analog with a simple phenylazetidine group showed IC₅₀ values of 2.2 nM and 2.1 nM against A549 and HCT116 cells, respectively.[3]

Table 1: Antiproliferative Activity of TZT-1027 Analogues

CompoundR-Group on AzetidineA549 IC₅₀ (nM)[3]HCT116 IC₅₀ (nM)[3]
1a Phenyl2.22.1
1c 3-Fluorophenyl(Data not explicitly separated, but part of the series with moderate to excellent activity)(Data not explicitly separated)
Case Study 2: Agents for Central Nervous System (CNS) Disorders

The 3-aryl-azetidine scaffold has also been explored for the development of agents targeting CNS disorders. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for their neuroprotective activity and as cholinesterase inhibitors, relevant to Alzheimer's disease.[4]

  • Design Rationale: The 3-aryl-azetidine core provides a rigid scaffold to orient pharmacophoric groups for interaction with CNS targets. The lipophilicity of the aryl group can be tuned to optimize blood-brain barrier penetration.

  • Structure-Activity Relationship (SAR) Insights:

    • The nature of the substituent on the azetidine nitrogen was found to be critical for activity. N-acylation with specific aromatic acyl chlorides led to compounds with significant acetylcholinesterase (AChE) inhibitory activity, comparable to the approved drug rivastigmine.[4]

    • The substitution pattern on the 3-aryl ring also influenced activity. For further derivatization, the para-trifluoromethylphenyl derivative was selected, indicating that electron-withdrawing groups at this position were favorable for the observed biological effects.[4]

    • One of the N-acylated derivatives demonstrated significant neuroprotective effects in both salsolinol- and glutamate-induced neurodegeneration models, suggesting potential therapeutic applications in Parkinson's and Alzheimer's diseases, respectively.[4] This effect was linked to a reduction in oxidative stress and caspase-3/7 activity.[4]

IV. Conclusion

The 3-(3-fluorophenyl)azetidine scaffold represents a highly valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique combination of a rigid, sp³-rich azetidine core and a metabolically stabilized, electronically modulated fluorophenyl group provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols outlined in this guide offer reliable methods for the preparation and derivatization of this key intermediate, enabling the exploration of a broad chemical space. The successful application of this scaffold in the development of potent antitumor and neuroprotective agents underscores its significant potential in modern drug discovery.

V. References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Zukauskaite, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1048. [Link]

  • Li, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(7), 1696. [Link]

  • Singh, G. S., & D’hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(15), 1337-1353. [Link]

  • Lu, S., & Zhang, Y. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 139-162. [Link]

  • Li, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(7), 1696. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.

  • EP1498122A1 - Semi-solid systems containing azetidine derivatives - Google Patents.

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry. [Link]

  • Barlocco, D., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Research on Chemical Intermediates, 49, 4195–4211. [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 21(9), 3240–3244. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Belyakov, S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(10), e2300378. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434. [Link]

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(7), 1696. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Pharmacology. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5595-5645. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Fluorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)azetidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and improving overall yield and purity. The information is presented in a practical question-and-answer format to directly address challenges you may encounter in the laboratory.

Overview of the Synthetic Strategy

A common and logical synthetic route to this compound proceeds via a multi-step sequence starting from the commercially available N-Boc-3-azetidinone. This guide will focus on troubleshooting this specific pathway, which is summarized below.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="N-Boc-3-azetidinone"]; B [label="N-Boc-3-(3-fluorophenyl)-\n3-hydroxyazetidine"]; C [label="N-Boc-3-(3-fluorophenyl)azetidine"]; D [label="3-(3-Fluorophenyl)azetidine\n(Free Base)"]; E [label="3-(3-Fluorophenyl)azetidine\nHydrochloride (Final Product)"];

A -> B [label=" Step 1: Grignard Addition\n(3-F-PhMgBr) "]; B -> C [label=" Step 2: Deoxygenation\n(e.g., Et3SiH, TFA) "]; C -> D [label=" Step 3: N-Boc Deprotection\n(HCl) "]; D -> E [label=" Step 4: Salt Formation\n(HCl) "]; }

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that can arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Part 1: Grignard Addition to N-Boc-3-azetidinone (Step 1)

Question 1: My Grignard reaction is giving a very low yield of the desired tertiary alcohol. What are the likely causes and how can I improve it?

Answer: Low yields in this step are common and can typically be traced back to a few key areas. The primary suspects are the quality of the Grignard reagent, side reactions, and the reaction conditions themselves.

Causality and Mechanistic Insights: Grignard reagents are potent nucleophiles but also strong bases.[1] The reaction's success hinges on the nucleophilic addition to the ketone carbonyl. However, if protons are available (e.g., from water), the Grignard reagent will be quenched. Furthermore, the enolizable nature of the azetidinone can lead to deprotonation, forming an enolate that does not react further to form the desired product.

Troubleshooting Protocol:

  • Verify Grignard Reagent Quality:

    • Source: Use freshly prepared 3-fluorophenylmagnesium bromide or a recently purchased, high-quality commercial solution. The presence of a fluorine substituent can sometimes complicate Grignard formation.[2][3][4]

    • Titration: Always titrate the Grignard reagent before use to determine its exact molarity. This ensures you are adding the correct stoichiometry.

  • Ensure Anhydrous Conditions:

    • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Passing the solvent through an activated alumina column is also effective.

    • Starting Material: Ensure the N-Boc-3-azetidinone is dry. If necessary, dissolve it in an anhydrous solvent and remove the solvent under vacuum to azeotropically remove residual water.

  • Optimize Reaction Temperature:

    • Slow Addition: Add the Grignard reagent dropwise to the solution of N-Boc-3-azetidinone at a low temperature (e.g., -78 °C to 0 °C) to control the exotherm and minimize side reactions.

    • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it goes to completion.

  • Consider Additives:

    • The use of cerium(III) chloride (CeCl₃) can sometimes improve yields in reactions of organometallics with enolizable ketones. This is known as the Luche reduction conditions, which can suppress enolization and favor 1,2-addition.

Summary of Optimized Conditions for Step 1:

ParameterRecommended ConditionRationale
Temperature Initial addition at -78 °C to 0 °C, then warm to RTMinimizes side reactions and enolization.
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reagent stability.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching by atmospheric moisture and oxygen.
Reagent Ratio 1.1 - 1.5 equivalents of Grignard reagentEnsures complete consumption of the ketone.
Part 2: Deoxygenation of the Tertiary Alcohol (Step 2)

Question 2: The deoxygenation of my N-Boc-3-(3-fluorophenyl)-3-hydroxyazetidine is incomplete or I am seeing decomposition of my starting material. What should I do?

Answer: The removal of the tertiary hydroxyl group can be challenging due to the strained nature of the azetidine ring.[5][6] The reaction typically proceeds via formation of a stabilized tertiary carbocation, which is then reduced. Incomplete reaction or decomposition suggests issues with carbocation formation or stability.

Causality and Mechanistic Insights: Acid-catalyzed deoxygenation with a silane reducing agent (e.g., triethylsilane, Et₃SiH) is a standard method. A strong acid, such as trifluoroacetic acid (TFA), protonates the hydroxyl group, which then leaves as water to form a tertiary carbocation. The silane then delivers a hydride to quench the carbocation. If the acid is not strong enough, carbocation formation is slow. If the carbocation is too unstable, it may lead to undesired rearrangements or ring-opening, a known reactivity pathway for strained azetidines.[5][6]

Troubleshooting Protocol:

  • Choice and Amount of Acid:

    • Trifluoroacetic acid (TFA) is commonly used. Ensure it is anhydrous.

    • Use a stoichiometric excess of TFA (typically 5-10 equivalents) to ensure complete protonation and facilitate the reaction.

  • Silane Reducing Agent:

    • Use a slight excess of triethylsilane (1.5 - 2.0 equivalents).

    • Ensure the triethylsilane is of high quality, as old bottles can contain impurities.

  • Solvent and Temperature:

    • Dichloromethane (DCM) is a common solvent for this reaction. Ensure it is anhydrous.

    • Run the reaction at room temperature or slightly below (0 °C to RT). Higher temperatures can promote decomposition.

  • Alternative Methods:

    • If the above method fails, consider a two-step approach: convert the alcohol to a better leaving group (e.g., a tosylate or mesylate) and then reduce it with a hydride source like lithium aluminum hydride (LAH). However, this adds steps to the synthesis.

graph "Deoxygenation_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Deoxygenation"]; Cause1 [label="Incomplete Reaction"]; Cause2 [label="Decomposition/\nSide Products"];

Start -> Cause1; Start -> Cause2;

Cause1 -> Sol1 [label="Solution"]; Cause2 -> Sol2 [label="Solution"];

Sol1 -> T1 [label="Increase TFA equivalents\n(5-10 eq.)"]; Sol1 -> T2 [label="Increase Et3SiH equivalents\n(1.5-2.0 eq.)"]; Sol1 -> T3 [label="Ensure anhydrous\nconditions"];

Sol2 -> T4 [label="Run reaction at lower temp\n(0 °C)"]; Sol2 -> T5 [label="Monitor reaction closely by TLC/LCMS\nto avoid over-running"]; Sol2 -> T6 [label="Consider alternative\n2-step method"]; }

Caption: Troubleshooting flowchart for the deoxygenation step.
Part 3 & 4: N-Boc Deprotection and Hydrochloride Salt Formation

Question 3: My N-Boc deprotection is sluggish, and upon forming the hydrochloride salt, I get an oil instead of a solid, or the purity is low. How can I resolve this?

Answer: These two steps are often performed sequentially and issues in one can affect the other. Sluggish deprotection is usually an issue of acid strength or concentration, while problems with salt formation are often related to solvent choice and residual impurities.

Causality and Mechanistic Insights: N-Boc deprotection is an acid-labile process that proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and CO₂.[7][8] Insufficient acid will result in a slow or incomplete reaction. For salt formation, the goal is to protonate the basic azetidine nitrogen and have the hydrochloride salt precipitate from a non-polar solvent in a crystalline form. If the free base is impure or the solvent system is not optimal, the salt may "oil out."

Troubleshooting Protocol for N-Boc Deprotection:

  • Acid Choice:

    • A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) is the most direct method as it achieves deprotection and salt formation in one step.

    • If using TFA for deprotection, it must be thoroughly removed under vacuum before attempting to form the hydrochloride salt, as residual TFA will form the trifluoroacetate salt.

  • Reaction Conditions:

    • The reaction is typically fast at room temperature (often complete in 1-2 hours). If it is slow, check the concentration of your acid.[7]

    • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

Troubleshooting Protocol for Hydrochloride Salt Formation:

  • Ensure Complete Deprotection and Purity:

    • Before forming the salt, ensure the deprotection is complete. The presence of the N-Boc starting material will contaminate your final product.

    • If the deprotected free base is an oil, it may be beneficial to purify it by column chromatography before salt formation, although this can be challenging due to the basicity of the amine. An acid wash during workup after deprotection (if not using HCl directly) can help remove non-basic impurities.

  • Optimize Crystallization/Precipitation:

    • Solvent System: The key is to dissolve the free base in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent.[9]

    • Procedure: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

    • If Oiling Occurs: Try adding a different co-solvent, scratching the side of the flask with a glass rod, or cooling the mixture to induce crystallization. If it remains an oil, you may need to re-purify the free base.

Comparative Table of Deprotection/Salt Formation Methods

MethodAdvantagesDisadvantagesBest For
HCl in Dioxane/Ether One-step deprotection and salt formation.Dioxane can be difficult to remove; ether is highly flammable.Direct and efficient conversion to the final product.
TFA then HCl TFA is volatile and easy to remove.Two steps required; residual TFA can be an issue.When precise control over salt formation is needed separately from deprotection.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2834-2848. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ResearchGate. Methods for the synthesis of azetidines. [Link]

  • Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). C–F Bond Formation for the Synthesis of Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Wadsworth, P. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 897-906. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Couty, F., & Evano, G. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Nitta, Y., & Kanamori, Y. (1986). A novel process for the preparation of azetidine and 2 or 3-methyl and ethyl azetidine free bases. Heterocycles, 24(9), 2467-2470.
  • Couty, F., & Evano, G. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]

  • Chapman, N. B., & Parker, R. E. (1961). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, 3634-3641. [Link]

  • Google Patents. (2017). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • Smith, A. M. R., & Gouverneur, V. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15337-15348. [Link]

  • Yoshizawa, K., et al. (2019). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Dalton Transactions, 48(3), 856-865. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • Reddy, B. V. S., et al. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 4(90), 48995-49001. [Link]

  • ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1033. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Chen, Y., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 21(10), 3842-3846. [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]

  • ChemRxiv. (2022). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]

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solubility of 3-(3-Fluorophenyl)azetidine hydrochloride in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and determining the solubility of 3-(3-Fluorophenyl)azetidine hydrochloride in common organic solvents. This document is structured to provide not only theoretical insights but also practical, step-by-step guidance to overcome common challenges encountered during experimental work.

Introduction to this compound and its Solubility

This compound is a substituted azetidine derivative of significant interest in medicinal chemistry and drug discovery. As a hydrochloride salt, its solubility profile is markedly different from its freebase form. The ionic nature of the hydrochloride salt generally imparts higher polarity, favoring solubility in polar solvents. However, the organic scaffold of the molecule introduces nonpolar characteristics, creating a nuanced solubility profile across a spectrum of organic solvents.

Understanding the solubility of this compound is critical for a variety of applications, including:

  • Reaction Chemistry: Ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation Development: Creating stable solutions for in vitro and in vivo studies.

  • Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC, LC-MS, and NMR.

This guide will walk you through the theoretical considerations, practical methodologies, and troubleshooting strategies to effectively work with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the handling and dissolution of this compound.

Q1: Why is this compound not dissolving in my nonpolar organic solvent (e.g., hexane, toluene)?

A1: This is expected behavior. This compound is a salt, and therefore, a highly polar and ionic compound. Nonpolar solvents, such as hexane and toluene, lack the ability to effectively solvate the charged amine hydrochloride and the counter-ion. The principle of "like dissolves like" dictates that polar compounds are more soluble in polar solvents. The large difference in polarity between the salt and the nonpolar solvent results in very poor solubility.

Q2: I'm observing limited solubility in a moderately polar solvent like dichloromethane (DCM) or diethyl ether. What's happening?

A2: While DCM and diethyl ether are more polar than hydrocarbons, they are still considered non-polar to weakly polar aprotic solvents. They may not possess sufficient polarity and, importantly, lack the hydrogen bonding capability to effectively dissolve an ionic salt like an amine hydrochloride. The solubility in these solvents is often very limited.

Q3: Which organic solvents are most likely to dissolve this compound?

A3: Polar protic solvents and some highly polar aprotic solvents are the best candidates. These include:

  • Polar Protic Solvents: Methanol, ethanol, and water are excellent choices. These solvents have high dielectric constants and can form hydrogen bonds, which helps to solvate both the cation and the anion of the salt.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also good solvents for amine hydrochlorides due to their high polarity and ability to solvate cations effectively. Acetonitrile may show some solubility, but it is generally less effective than DMSO or DMF for salts.

Q4: My compound initially dissolved in methanol but crashed out of solution after some time. What could be the cause?

A4: This phenomenon, known as precipitation, can be due to several factors:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This can happen if the initial dissolution was aided by heating, and the solution cooled to a temperature where the solubility is lower.

  • Change in Temperature: Solubility is often temperature-dependent.[1] A decrease in ambient temperature can reduce the solubility of the compound, causing it to precipitate.

  • Evaporation of Solvent: If the container is not properly sealed, the solvent can evaporate, increasing the concentration of the solute beyond its solubility limit.

Troubleshooting Tip: To confirm if the solution was supersaturated, try adding a seed crystal of the compound. If precipitation occurs, the solution was supersaturated. To avoid this, ensure the solution is not heated excessively during dissolution or is allowed to cool slowly to the working temperature.

Q5: I'm seeing a cloudy suspension instead of a clear solution. What does this indicate?

A5: A cloudy suspension indicates that the compound is not fully dissolved and is present as fine solid particles dispersed in the solvent. This suggests that you have exceeded the solubility limit of the compound in that particular solvent at the current temperature.

Troubleshooting Tip: Try the following steps to achieve a clear solution:

  • Agitation: Ensure vigorous stirring or vortexing to aid dissolution.[2]

  • Sonication: Use a sonication bath to break up solid agglomerates and enhance dissolution.[2]

  • Gentle Heating: Gently warm the mixture, as solubility often increases with temperature. Be cautious, as some compounds may decompose at elevated temperatures.[2]

  • Add More Solvent: If the concentration is not critical, adding more solvent will eventually lead to a clear solution, provided the compound has some solubility in it.

Q6: Can the pH of the solution affect the solubility of this compound in a mixed aqueous-organic solvent system?

A6: Absolutely. In aqueous or protic organic solvents, the pH plays a crucial role. This compound is the salt of a weak base. In acidic to neutral aqueous solutions, it will remain in its protonated, more water-soluble form. If the pH is raised by adding a base, the amine hydrochloride will be deprotonated to its freebase form. The freebase is significantly less polar and less water-soluble, which could cause it to precipitate from an aqueous solution. Conversely, the freebase will be more soluble in less polar organic solvents.

Predictive Solubility Framework

The solubility of this compound can be predicted based on the properties of the solvent. The following table provides a list of common organic solvents, ordered by increasing polarity, along with their relevant properties. This can be used as a guide for solvent selection.

SolventFormulaRelative PolarityDielectric Constant (20°C)TypePredicted Solubility of this compound
n-HexaneC₆H₁₄0.0091.88Nonpolar AproticInsoluble
TolueneC₇H₈0.0992.38Nonpolar AproticInsoluble
Diethyl EtherC₄H₁₀O0.1174.34Polar AproticVery Sparingly Soluble
Dichloromethane (DCM)CH₂Cl₂0.3099.08Polar AproticSparingly Soluble
AcetoneC₃H₆O0.35520.7Polar AproticSoluble to Moderately Soluble
AcetonitrileC₂H₃N0.46037.5Polar AproticSoluble to Moderately Soluble
EthanolC₂H₅OH0.65424.5Polar ProticSoluble
MethanolCH₃OH0.76232.7Polar ProticVery Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO0.38636.7Polar AproticVery Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.44446.7Polar AproticVery Soluble
WaterH₂O1.00080.1Polar ProticVery Soluble

Solvent property data sourced from publicly available chemical data repositories.

Experimental Protocols

The following protocols provide a systematic approach to determining the solubility of this compound. Always handle the compound in accordance with the safety data sheet (SDS), using appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Protocol 1: Qualitative Solubility Determination

This protocol is designed for a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents from the table above

  • Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm test tubes)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 0.5 mL of the first solvent to be tested.

  • Agitation: Cap the vial and vortex vigorously for 1-2 minutes.[2]

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid dissolves, but a significant amount remains undissolved. The solution may be hazy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Results: Record your observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a more precise measurement of solubility in a given solvent.

Materials:

  • This compound

  • Chosen solvent in which the compound is sparingly or moderately soluble

  • Scintillation vials or other sealable containers

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm)

  • Pre-weighed glass vials

  • Vacuum oven or desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., 20 mg in 2 mL of solvent) in a scintillation vial. The key is to have undissolved solid remaining.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stir bar. Allow the mixture to equilibrate for at least 24 hours at a constant temperature (e.g., 25°C). This ensures that the solution is saturated.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for a few hours to let the excess solid settle.

  • Sample Collection: Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. The filter removes any undissolved solid particles.

  • Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed glass vial. Carefully evaporate the solvent using a stream of nitrogen, a vacuum oven at low heat, or a desiccator.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected

Visualizing the Experimental Workflow

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_results Results & Troubleshooting start Start: Obtain 3-(3-Fluorophenyl)azetidine HCl safety Consult Safety Data Sheet (SDS) start->safety ppe Wear Appropriate PPE safety->ppe select_solvents Select Range of Solvents (Polar to Nonpolar) ppe->select_solvents qual_test Perform Qualitative Solubility Test (Protocol 1) select_solvents->qual_test observe Observe and Record (Soluble, Partially Soluble, Insoluble) qual_test->observe choose_solvent Choose Solvent(s) for Quantitative Study observe->choose_solvent Based on qualitative results troubleshoot Troubleshoot Issues (e.g., precipitation, cloudiness) observe->troubleshoot If issues arise quant_test Perform Quantitative Solubility Test (Protocol 2 - Gravimetric) choose_solvent->quant_test equilibrate Equilibrate for 24h at Constant Temp. quant_test->equilibrate filter_evap Filter Supernatant & Evaporate Solvent equilibrate->filter_evap calculate Calculate Solubility (mg/mL) filter_evap->calculate report Report Solubility Data calculate->report troubleshoot->qual_test Re-evaluate solvent choice troubleshoot->quant_test Adjust experimental conditions

Caption: Workflow for determining the solubility of this compound.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Determination of Solubility Class. (n.d.).
  • Chemistry LibreTexts. (2021). Solubility Lab. [Link]

  • Experiment 2: Determination of Solubility Class. (n.d.).
  • Science Buddies. (n.d.). Solubility Science: How Much is Too Much? [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chemistry LibreTexts. (2016). Factors that Affect Solubility. [Link]

  • ScienceMadness.org. (2011). Solubility of organic amine salts. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Janes, D. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)azetidine hydrochloride. [Link]

  • Quora. (2018). What are the errors that can occur in determining the solubility of a substance? [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Angene Chemical. (n.d.). 3-(2-fluorophenyl)azetidine;hydrochloride. [Link]

  • American Chemical Society. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

Sources

stability of 3-(3-Fluorophenyl)azetidine hydrochloride in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Fluorophenyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical experimental protocols for assessing the stability of this compound under various conditions. Due to the limited publicly available stability data specific to this compound, this guide synthesizes established principles of azetidine chemistry and pharmaceutical forced degradation studies to offer a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound stems from the inherent ring strain of the four-membered azetidine ring.[1][2] This strain makes the molecule susceptible to ring-opening reactions, particularly under acidic conditions. The protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to degradation.[3] While the 3-fluorophenyl substituent is electron-withdrawing and may offer some electronic stabilization, the potential for degradation under stress conditions should be thoroughly investigated.

Q2: How does pH impact the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions: In acidic environments, the azetidine nitrogen is likely to be protonated, forming an azetidinium ion. This positively charged species is significantly more susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to ring-opening and the formation of degradation products.[3]

  • Basic Conditions: Under basic conditions, the degradation pathway may be different. While the free base form of the azetidine is less prone to protonation-induced ring opening, strong basic conditions can promote other degradation mechanisms, such as hydrolysis of the hydrochloride salt or direct nucleophilic attack by hydroxide ions, although this is generally less facile than the acid-catalyzed pathway.[4]

Q3: What are the likely degradation products of this compound?

A3: Based on the known reactivity of azetidines, the primary degradation products are expected to result from the hydrolytic cleavage of the azetidine ring. Under acidic conditions, this would likely lead to the formation of a ring-opened amino alcohol, specifically 1-(3-fluorophenyl)-3-amino-1-propanol. Other minor degradation products could also form depending on the specific reaction conditions and the presence of other reactive species.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[5][6] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and ability to provide structural information.[7][8]

Troubleshooting Guide

This section addresses common issues that may arise during the stability assessment of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation observed under mild acidic conditions. The pKa of the azetidine nitrogen may be higher than anticipated, leading to significant protonation even at moderately acidic pH.- Determine the pKa of the compound experimentally. - Conduct initial stability studies across a wider and more granular pH range (e.g., pH 2 to 7) to identify the critical pH for degradation. - Consider using a less aggressive acidic stressor (e.g., lower concentration of acid or a weaker acid).
Appearance of multiple unexpected peaks in the HPLC chromatogram. - The compound may be susceptible to multiple degradation pathways. - Interaction with excipients or impurities in the solvent. - Photodegradation if samples are not protected from light.- Use LC-MS/MS to identify the mass of the unknown peaks and propose potential structures. - Run a blank stress study with only the solvent and any excipients to rule out interferences. - Ensure all stability samples are stored in amber vials or protected from light.[9]
Poor mass balance in the stability study (sum of parent and degradants is <95%). - Formation of non-UV active degradation products. - Formation of volatile degradation products. - Adsorption of the compound or its degradants to the container surface.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric degradants. - Use headspace GC-MS to analyze for volatile products. - Employ silanized glassware or low-adsorption vials for the stability studies.
No degradation observed even under harsh stress conditions. - The compound may be exceptionally stable. - The concentration of the stressor or the temperature may be insufficient to induce degradation.- Increase the concentration of the acid/base, the temperature, or the duration of the stress study.[1] - Ensure proper mixing of the compound and the stressor solution. - Confirm the identity and purity of the starting material.

Experimental Protocols

The following protocols are designed as a starting point for conducting forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating.[1]

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies

For each condition, a control sample (working solution stored at 5°C) should be analyzed alongside the stressed samples.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the working concentration for HPLC analysis.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to the working concentration for HPLC analysis.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase to the working concentration for HPLC analysis.

  • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

  • At specified time points, withdraw a portion of the solid, prepare a working solution, and analyze by HPLC.

Analytical Methodology (Example)
  • Instrument: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

Visualizations

Proposed Acid-Catalyzed Degradation Pathway

G cluster_0 Acidic Conditions Parent 3-(3-Fluorophenyl)azetidine Protonated Azetidinium Ion Parent->Protonated + H+ Degradant 1-(3-fluorophenyl)-3-amino-1-propanol Protonated->Degradant + H2O (Nucleophilic Attack & Ring Opening)

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Forced Degradation Experimental Workflow

G cluster_workflow Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat) Start->Stress Sample Sample at Time Points & Quench Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify Degradants (LC-MS/MS) Analyze->Identify End Report Results Identify->End

Caption: General workflow for forced degradation studies.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3287-3303. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. [Link]

  • Veinberg, S., et al. (2014). Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe. Journal of Pharmaceutical Sciences, 103(9), 2766-2774. [Link]

  • Luminata. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Rao, B. M., et al. (2015). LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Journal of Liquid Chromatography & Related Technologies, 38(10), 965-973. [Link]

  • Darwish, I. A., et al. (2011). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of AOAC International, 94(3), 826-835. [Link]

  • Beaulieu, N., et al. (1985). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 74(6), 647-651. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Chen, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2993. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38440. [Link]

  • Stanciu, G., et al. (2015). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Revista de Chimie, 66(10), 1629-1632. [Link]

  • Mishra, S., & Chauhan, A. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s286-s295. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Kamal, A. H., et al. (2015). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. New Journal of Chemistry, 39(11), 8445-8452. [Link]

  • Kim, H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 11(14), 6614. [Link]

Sources

preventing decomposition of 3-(3-Fluorophenyl)azetidine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Fluorophenyl)azetidine. As a valued building block in modern medicinal chemistry and drug discovery, this reagent offers a unique three-dimensional scaffold. However, the inherent ring strain of the four-membered azetidine core requires careful consideration during synthetic manipulations to prevent unwanted decomposition.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices.

Troubleshooting Guide: Preventing Decomposition Events

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Q1: My 3-(3-Fluorophenyl)azetidine is degrading during acidic workup or purification by reverse-phase HPLC using a TFA-modified mobile phase. What is causing this instability?

A1: The Root Cause: Acid-Catalyzed Hydrolytic Ring Opening

The decomposition you are observing is a classic issue for strained heterocycles like azetidines, particularly under acidic conditions.[3] The mechanism is initiated by the protonation of the azetidine nitrogen. This protonation significantly increases the ring strain and activates the C-N bonds toward nucleophilic attack. In an aqueous acidic environment (like an extractive workup or RP-HPLC mobile phase), water acts as a nucleophile, attacking one of the ring carbons adjacent to the nitrogen. This leads to the irreversible opening of the azetidine ring, typically forming a γ-amino alcohol derivative.

The pKa of the azetidine nitrogen is a critical determinant of its stability.[3] While the 3-fluorophenyl group is electron-withdrawing and reduces the basicity of the nitrogen compared to an alkyl-substituted azetidine, the nitrogen is still sufficiently basic to be protonated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] Studies have shown that the rate of this decomposition is highly pH-dependent, with stability decreasing rapidly at low pH.[3]

Acid_Catalyzed_Decomposition cluster_0 Azetidine Ring System cluster_1 Decomposition Product Azetidine 3-(3-Fluorophenyl)azetidine Protonated Protonated Azetidinium Ion (Increased Ring Strain) Azetidine->Protonated + H⁺ (e.g., TFA) Opened Ring-Opened Product (γ-Amino Alcohol) Protonated->Opened Nucleophilic Attack & Ring Opening H2O H₂O (Nucleophile) H2O->Opened Nucleophilic Attack & Ring Opening

Figure 1: Acid-catalyzed hydrolytic ring-opening pathway of azetidines.

Troubleshooting Strategies & Protocols:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids like HCl or TFA during aqueous workups. Opt for milder organic acids like citric acid or tartaric acid for neutralization, or use a saturated sodium bicarbonate wash to remove excess acid before concentration.

  • Buffered Purification: For reverse-phase HPLC, switch to a buffered mobile phase system. Using an ammonium acetate or ammonium formate buffer at pH 5-7 can effectively prevent the on-column decomposition that occurs with TFA.

  • Alternative Purification: If the compound polarity allows, consider normal-phase silica gel chromatography, which avoids acidic aqueous conditions entirely.

  • Nitrogen Protection: If the azetidine nitrogen is not the reactive site for your next synthetic step, protecting it as a carbamate (e.g., Boc or Cbz) can significantly enhance its stability towards acids.

Q2: How should I select a protecting group for the azetidine nitrogen to maximize stability, and what are the safest removal methods?

A2: Balancing Stability and Orthogonality

Protecting the azetidine nitrogen is often the most robust strategy to prevent decomposition during multi-step syntheses. The ideal choice depends on the planned reaction sequence and the tolerance of your molecule to various deprotection conditions.

Protecting GroupStructureProtection ReagentCleavage ConditionsKey Considerations & Cautions
Boc (tert-Butoxycarbonyl)-CO₂tBuBoc₂O, Et₃N or NaOHStrongly Acidic: TFA, HCl in DioxaneHigh Risk. Standard TFA deprotection can cause significant ring-opening.[5] If necessary, use carefully controlled conditions (see Protocol 1 below).
Cbz (Carboxybenzyl)-CO₂BnCbz-Cl, BaseHydrogenolysis: H₂, Pd/CExcellent Choice. Hydrogenolysis is a very mild and neutral method, preserving the azetidine ring. Ensure other functional groups (alkenes, alkynes) are compatible.[5]
Bn (Benzyl)-CH₂PhBnBr, BaseHydrogenolysis: H₂, Pd/CGood Choice. Similar to Cbz, removal is mild. The resulting secondary amine is more basic than the Cbz-protected one.

Featured Protocol 1: Mild N-Boc Deprotection

This protocol aims to minimize exposure time to strong acid to salvage acid-sensitive azetidine derivatives. Pre-chilling all solutions is critical.

  • Preparation: Dissolve the N-Boc protected azetidine derivative in a minimal amount of dichloromethane (DCM) in a flask and cool to 0 °C in an ice bath.

  • Reagent Preparation: In a separate, pre-chilled flask, prepare a 1:1 (v/v) solution of Trifluoroacetic Acid (TFA) and DCM.

  • Reaction: Add the cold TFA/DCM solution to the stirring substrate solution at 0 °C. Monitor the reaction closely by TLC or LC-MS every 5-10 minutes.

  • Quenching: As soon as the starting material is consumed (typically 15-30 minutes), immediately quench the reaction by pouring it into a cold, vigorously stirring saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Immediate Use: The resulting free amine is often best used immediately in the next step without prolonged storage.

Q3: I am performing a Suzuki cross-coupling reaction with a derivative of 3-(3-Fluorophenyl)azetidine and observing low yields and decomposition. How can I optimize the reaction to preserve the ring?

A3: Mitigating Base and Temperature Effects in Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions often employ conditions (strong bases, high temperatures) that can be detrimental to the azetidine ring. Decomposition can occur via base-mediated elimination or ring-opening pathways. The key is to find a catalytic system that is active under milder conditions.[6]

Optimization Workflow:

Optimization_Workflow Start Initial Reaction Conditions: Pd(OAc)₂, SPhos, K₂CO₃, 100 °C Problem Low Yield / Decomposition? Start->Problem Temp Reduce Temperature (Try 60-80 °C) Problem->Temp Yes Success Optimized Conditions Found Problem->Success No Base Screen Milder Bases (e.g., K₃PO₄, CsF, Ag₂CO₃) Temp->Base Catalyst Screen Modern Catalytic Systems (e.g., Pd₂(dba)₃ with Buchwald ligands like RuPhos, XPhos) Base->Catalyst Catalyst->Success

Figure 2: Workflow for optimizing cross-coupling reactions with sensitive azetidines.

Key Recommendations:

  • Base Selection: Avoid strong alkoxide bases like NaOtBu if possible. Start with milder inorganic bases like K₃PO₄ or Cs₂CO₃. Silver salts (Ag₂CO₃) can also be effective in some cases.

  • Temperature Control: Do not exceed 80-90 °C if possible. Many modern palladium catalysts with specialized phosphine ligands show high turnover numbers at lower temperatures.

  • Catalyst System: Use modern, highly active catalyst systems. Pre-formed palladium catalysts (e.g., G3-palladacycles) or combinations of Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are designed for high efficiency under mild conditions.

  • Solvent Choice: Use anhydrous, degassed solvents. Aprotic polar solvents like Dioxane, Toluene, or CPME are standard.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for 3-(3-Fluorophenyl)azetidine? Store the compound as a free base or a salt of a weak, non-nucleophilic acid. It should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C to protect it from moisture and atmospheric CO₂.

  • Is the azetidine ring stable to common reducing agents? The azetidine ring is generally stable to hydride-based reducing agents.

    • Sodium borohydride (NaBH₄): Stable. This is a mild reducing agent suitable for reducing ketones or aldehydes in the presence of the azetidine ring.

    • Lithium aluminum hydride (LiAlH₄): Generally stable, but caution is advised. LiAlH₄ is a very powerful reducing agent. While it is often used to synthesize azetidines from β-lactams, overly harsh conditions (prolonged heating) could potentially lead to ring cleavage.[7] Always perform these reactions at low temperatures (e.g., 0 °C to room temperature).

  • How does the 3-fluorophenyl substituent affect reactivity compared to an unsubstituted phenyl or an alkyl substituent at the same position? The 3-fluorophenyl group acts as a moderate electron-withdrawing group via induction.

    • On Nitrogen Basicity: It will slightly decrease the pKa of the azetidine nitrogen compared to an unsubstituted phenyl group, making it marginally less susceptible to acid-catalyzed decomposition but also slightly less nucleophilic in reactions like alkylation or acylation.

    • On Aryl Reactivity: The fluorine atom can be used as a handle for further functionalization or can modulate the electronic properties of the phenyl ring for applications in medicinal chemistry, such as altering metabolic stability or receptor binding affinity.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • McClure, K. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine Synthesis. [Link]

  • It's Chemistry Time. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

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Technical Support Center: Synthesis of 3-(3-Fluorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. By understanding the underlying chemical principles of each step, you can effectively troubleshoot common issues and optimize your experimental outcomes.

Synthetic Overview

The synthesis of this compound is typically approached through a multi-step sequence, often involving the formation of a protected azetidine precursor, introduction of the aryl group via a cross-coupling reaction, and subsequent deprotection and salt formation. A common and logical synthetic strategy is outlined below. This guide will address potential issues at each of these key stages.

Synthetic_Pathway A N-Boc-3-iodoazetidine C N-Boc-3-(3-fluorophenyl)azetidine A->C Suzuki Coupling B 3-Fluorophenylboronic acid B->C D 3-(3-Fluorophenyl)azetidine C->D Boc Deprotection E This compound D->E Salt Formation (HCl)

Caption: A plausible synthetic route to this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis.

Part 1: Suzuki Coupling of N-Boc-3-iodoazetidine and 3-Fluorophenylboronic Acid

This palladium-catalyzed cross-coupling reaction is a critical step for forming the C-C bond between the azetidine ring and the fluorophenyl moiety.

Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

A1: Low conversion in a Suzuki coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its deactivation is a common issue.

    • Troubleshooting:

      • Ensure Anaerobic Conditions: The Pd(0) species is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.

      • Catalyst and Ligand Choice: While various palladium sources and ligands can be used, some are more effective for coupling with sp3-hybridized carbons. Consider using a catalyst system known for its high activity, such as those employing bulky, electron-rich phosphine ligands.[1][2]

      • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it also increases cost and potential for side reactions. A typical starting point is 1-5 mol% of the palladium precursor.

  • Base Incompatibility or Insufficiency: The base plays a crucial role in the transmetalation step of the catalytic cycle.

    • Troubleshooting:

      • Choice of Base: An inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective. The choice of base can significantly impact the reaction outcome.[3]

      • Base Strength and Solubility: Ensure the base is strong enough to facilitate the reaction but not so strong as to cause decomposition of your starting materials. The solubility of the base in the reaction medium is also important.

  • Solvent Issues: The solvent system must be appropriate for all components of the reaction.

    • Troubleshooting:

      • Solvent Polarity: A mixture of a polar aprotic solvent (like DMF or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

      • Anhydrous Conditions (if applicable): Some Suzuki couplings benefit from anhydrous conditions, especially if side reactions with water are a concern. However, for many standard procedures, a small amount of water is necessary.

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which can be less reactive in some cases.

    • Troubleshooting:

      • Purity and Storage: Use high-purity 3-fluorophenylboronic acid and store it under dry conditions.

Q2: I am observing significant formation of a homocoupled biaryl product (3,3'-difluorobiphenyl). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

  • Troubleshooting:

    • Rigorous Degassing: As mentioned above, thoroughly degassing your solvents and maintaining a strict inert atmosphere is the most critical step to prevent homocoupling.

    • Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling product over the homocoupled product.

    • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Parameter Recommendation for Suzuki Coupling Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Robust and commonly used catalysts for Suzuki couplings.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Effective bases for promoting transmetalation.
Solvent Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1:1)Ensures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Part 2: Boc Deprotection of N-Boc-3-(3-fluorophenyl)azetidine

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically the final step before salt formation.

Q1: My Boc deprotection is incomplete, even after extended reaction times. What should I do?

A1: Incomplete Boc deprotection can be due to insufficient acid strength, steric hindrance, or the presence of acid-scavenging impurities.

  • Troubleshooting:

    • Acid Choice and Concentration:

      • Stronger Acid: If you are using a milder acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[4][5][6]

      • Increased Concentration: For stubborn deprotections, increasing the concentration of the acid can be effective. However, be mindful of potential side reactions with other functional groups.

    • Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often drive the deprotection to completion.[5]

    • Water Content: Ensure your reaction is anhydrous if using reagents like HCl in dioxane, as water can hydrolyze the reagent and reduce its effectiveness. Conversely, for some acid-catalyzed reactions, a small amount of water can be beneficial.

Q2: I am concerned about the stability of the azetidine ring under harsh acidic conditions. Are there milder methods for Boc deprotection?

A2: Yes, several milder methods for Boc deprotection exist that can be employed if you observe degradation of your product.

  • Alternative Acidic Conditions:

    • p-Toluenesulfonic acid (TsOH) in a suitable solvent: This can be a milder alternative to TFA or HCl.[6]

    • Oxalyl chloride in methanol: This generates HCl in situ under relatively mild conditions.[4]

  • Thermal Deprotection: In some cases, heating the Boc-protected amine in a high-boiling solvent can effect deprotection without the need for acid.[7]

Deprotection_Troubleshooting Start Incomplete Boc Deprotection A Increase Acid Concentration/Strength (e.g., TFA, 4M HCl in dioxane) Start->A B Increase Reaction Temperature (e.g., 40-50 °C) Start->B C Consider Milder Conditions (e.g., TsOH, oxalyl chloride/MeOH) Start->C D Check for Acid-Scavenging Impurities Start->D Success Complete Deprotection A->Success B->Success C->Success D->A

Caption: Troubleshooting logic for incomplete Boc deprotection.

Part 3: Formation and Purification of this compound

The final step involves the formation of the hydrochloride salt, which is often a crystalline solid, aiding in purification.

Q1: I am having difficulty isolating a pure, crystalline hydrochloride salt. What are some common issues and solutions?

A1: Challenges in salt formation and crystallization are often related to solvent choice, stoichiometry, and the presence of impurities.

  • Troubleshooting Crystallization:

    • Solvent System:

      • Precipitation: After deprotection with HCl in a solvent like dioxane or diethyl ether, the hydrochloride salt may precipitate directly from the reaction mixture.

      • Recrystallization: If the initial precipitate is impure, recrystallization is necessary. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like ethanol or isopropanol) and then add a less polar co-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, followed by cooling.[8]

    • Stoichiometry of HCl: Ensure you are using a slight excess of HCl to drive the salt formation to completion. However, a large excess can sometimes hinder crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Dealing with Impurities:

    • Residual Solvents: Ensure all reaction solvents are thoroughly removed before attempting crystallization.

    • Side Products: If impurities from previous steps are carried over, they can inhibit crystallization. It may be necessary to purify the free amine by column chromatography before salt formation.

    • Water Content: The presence of water can significantly affect the solubility of the hydrochloride salt and may prevent crystallization. Ensure you are using anhydrous solvents where appropriate.

Q2: My final product is an oil or a sticky solid instead of a crystalline powder. How can I improve its physical form?

A2: The formation of an oil or amorphous solid is a common problem in crystallization.

  • Troubleshooting:

    • Trituration: Vigorously stirring the oil or sticky solid with a non-polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) can sometimes induce solidification.

    • Solvent Screening for Recrystallization: Systematically screen different solvent combinations for recrystallization. A good starting point is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold, and a non-polar solvent in which it is insoluble.

    • Slow Evaporation: Dissolving the product in a suitable solvent and allowing the solvent to evaporate slowly can sometimes yield crystals.

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for this synthesis?

A: The most common starting materials are a protected 3-haloazetidine (such as N-Boc-3-iodoazetidine) and 3-fluorophenylboronic acid for the Suzuki coupling approach.

Q: What analytical techniques are recommended for monitoring the reaction progress?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Standard laboratory safety practices should always be followed. Specifically:

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Azetidines are strained ring systems and some derivatives can be reactive; handle with care.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling
  • To a dry reaction flask, add N-Boc-3-iodoazetidine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection and Salt Formation
  • Dissolve the purified N-Boc-3-(3-fluorophenyl)azetidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 2-3 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain this compound. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/diethyl ether).[8]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • azetidine - Organic Syntheses Procedure. Organic Syntheses.
  • Any suggestion on Boc deprotection without using acid?
  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • CAS 36520-39-5: azetidine hydrochloride. CymitQuimica.
  • Mitsunobu reaction. Wikipedia.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Purification of organic hydrochloride salt?
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
  • Towards a selective Boc deprotection on acid cleavable Wang resin.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • 3-(4-Fluorophenyl)azetidine hydrochloride AldrichCPR. Sigma-Aldrich.

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storage and handling recommendations for 3-(3-Fluorophenyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Fluorophenyl)azetidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of common experimental challenges with this versatile building block. The unique strained four-membered ring of the azetidine core, combined with the electronic properties of the 3-fluorophenyl substituent, makes this compound a valuable asset in medicinal chemistry and organic synthesis.[1][2][3] However, its reactivity also necessitates careful handling and storage to ensure experimental success and maintain compound integrity.[2]

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for 3-(3-Fluorophenyl)azetidine HCl to ensure its long-term stability?

A1: To maintain the integrity and reactivity of 3-(3-Fluorophenyl)azetidine HCl, it is crucial to store it under controlled conditions. The hydrochloride salt form enhances its stability compared to the free base.[4]

  • Temperature: While some suppliers suggest room temperature storage, for long-term stability, it is recommended to store the compound in a cool and dark place, ideally at temperatures below 15°C.[5] Some related fluorinated azetidine hydrochlorides are recommended to be stored under inert gas (nitrogen or argon) at 2-8°C.[6]

  • Atmosphere: The compound can be hygroscopic.[7] Therefore, it should be stored under an inert atmosphere, such as argon or nitrogen, to protect it from moisture.[7][8]

  • Container: Always keep the compound in its original, tightly sealed container to prevent contamination and exposure to atmospheric moisture.[7]

Q2: How susceptible is 3-(3-Fluorophenyl)azetidine HCl to degradation, and what are the likely degradation pathways?

A2: The primary degradation concerns for 3-(3-Fluorophenyl)azetidine HCl are related to its hygroscopic nature and the inherent ring strain of the azetidine moiety.

  • Hydrolysis: In the presence of moisture, the hydrochloride salt can absorb water, which may affect its physical properties and potentially lead to slow hydrolysis over extended periods, although the azetidine ring is generally more stable than the corresponding aziridine ring.[2]

  • Polymerization: Azetidine free base is known to have a tendency to polymerize, especially in the presence of neutralizing agents.[9] While the hydrochloride salt is more stable, exposure to basic conditions can generate the free base, increasing the risk of polymerization.

  • Thermal Decomposition: While specific data for this compound is limited, heating azetidine-containing compounds can lead to ring-opening or decomposition.[10] Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[11]

Handling and Safety

Q3: What are the essential personal protective equipment (PPE) and handling precautions when working with 3-(3-Fluorophenyl)azetidine HCl?

A3: As with any chemical reagent, proper safety protocols are paramount. 3-(3-Fluorophenyl)azetidine HCl is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that meet European standard EN 166.[11]

    • Hand Protection: Use protective gloves.

    • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[11]

    • Respiratory Protection: For large-scale operations or in situations where dust formation is likely, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[11] In a well-ventilated laboratory setting for small-scale use, specific respiratory protection may not be required, but it is good practice to handle the compound in a fume hood.[11]

  • Handling Practices:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

    • Wash hands and any exposed skin thoroughly after handling.[8][12]

    • Do not eat, drink, or smoke in the work area.[7]

    • Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[11]

Troubleshooting Guide

Solubility Issues

Q4: I'm having trouble dissolving 3-(3-Fluorophenyl)azetidine HCl in my reaction solvent. What can I do?

A4: Solubility challenges can often be overcome by considering the properties of the hydrochloride salt and the nature of the solvent.

  • Solvent Choice: As a hydrochloride salt, this compound is generally more soluble in polar protic solvents like water and alcohols (e.g., methanol, ethanol) compared to nonpolar aprotic solvents.[4] For organic reactions, polar aprotic solvents such as DMSO and DMF can also be effective.

  • pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent. If your reaction conditions permit, slightly acidifying the aqueous solvent with a small amount of a compatible acid can sometimes improve solubility. Conversely, if the free base is required for the reaction, careful neutralization with a non-nucleophilic base will be necessary, which will alter its solubility profile, making it more soluble in organic solvents.

  • Gentle Heating: Gentle warming of the mixture can increase the rate of dissolution. However, be cautious about the thermal stability of the compound and other reagents in your reaction. Avoid excessive heat to prevent potential decomposition.[11]

Reaction Troubleshooting

Q5: My reaction with 3-(3-Fluorophenyl)azetidine HCl is not proceeding as expected. What are some common pitfalls?

A5: The reactivity of the azetidine ring is a key factor in its synthetic utility, but it can also lead to unexpected outcomes.[2]

  • Basicity and Nucleophilicity: The nitrogen atom of the azetidine is a secondary amine and is nucleophilic. The pKa of the conjugate acid of azetidine is 11.29, indicating it is a relatively strong base.[13] In reactions requiring the free base, ensure complete and careful neutralization of the hydrochloride salt. The choice of base is critical to avoid side reactions. Non-nucleophilic bases are often preferred.

  • Steric Hindrance: The 3-fluorophenyl group can introduce steric bulk around the azetidine ring, which might influence the accessibility of the nitrogen for certain reactions. Consider the steric environment of your reaction partners.

  • Ring Strain and Reactivity: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which drives its reactivity in ring-opening reactions.[2] Under certain conditions (e.g., strong acids, Lewis acids), the ring may open. This reactivity can be harnessed for specific synthetic transformations but can also be an unintended side reaction.[2]

Q6: How do I effectively deprotect the Boc-protected precursor, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, to obtain the HCl salt?

A6: The Boc (tert-butoxycarbonyl) protecting group is commonly removed under acidic conditions. A standard and effective method is to use a solution of hydrochloric acid in a suitable solvent.

Experimental Protocol: Deprotection of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

This protocol describes a general procedure for the acidic removal of the Boc protecting group to yield 3-(3-Fluorophenyl)azetidine HCl.

Materials:

  • tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

  • 4M HCl in 1,4-dioxane (or a suitable alternative like HCl in diethyl ether or methanol)

  • Anhydrous diethyl ether (or another suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the starting material, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, in a minimal amount of a suitable solvent like 1,4-dioxane or methanol in a round-bottom flask under an inert atmosphere.

  • Acid Addition: While stirring at room temperature, add an excess (typically 5-10 equivalents) of 4M HCl in 1,4-dioxane to the solution.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes a few hours.

  • Precipitation: Once the reaction is complete, add an excess of a non-polar solvent like anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain the final 3-(3-Fluorophenyl)azetidine HCl as a solid.

Data Summary Table
ParameterRecommendationSource
Storage Temperature Room temperature, recommended <15°C for long-term[5]
Storage Atmosphere Inert gas (Argon or Nitrogen)[7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[11]
Hygroscopicity Yes[7]
Appearance White to off-white solid/crystalline powder[6]
Logical Workflow Diagram

Below is a troubleshooting workflow for addressing common issues encountered when using 3-(3-Fluorophenyl)azetidine HCl in a chemical reaction.

TroubleshootingWorkflow start Reaction Failure or Low Yield check_reagent Verify Reagent Integrity (Storage, Purity) start->check_reagent check_solubility Assess Solubility check_reagent->check_solubility Reagent OK outcome_reagent Source Fresh Reagent check_reagent->outcome_reagent Degradation Suspected check_conditions Review Reaction Conditions check_solubility->check_conditions Fully Dissolved troubleshoot_solubility Troubleshoot Solubility: - Change solvent - Gentle heating - Adjust pH (if applicable) check_solubility->troubleshoot_solubility Incomplete Dissolution troubleshoot_reaction Troubleshoot Reaction: - Check base (if applicable) - Consider steric effects - Evaluate for ring-opening check_conditions->troubleshoot_reaction Conditions Appear Correct outcome_success Successful Reaction troubleshoot_reaction->outcome_success Optimization Successful

Caption: Troubleshooting workflow for reactions involving 3-(3-Fluorophenyl)azetidine HCl.

References

  • Organic Chemistry Portal. Azetidine synthesis. Retrieved from [Link]

  • Szmuszkovicz, J., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,966,979. Washington, DC: U.S. Patent and Trademark Office.
  • Kutateladze, A. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2584-2596. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Retrieved from [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(9), 2314. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(12), 2958-2968. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrochloric acid. Retrieved from [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Wikipedia. Azetidine. Retrieved from [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • Wiley Online Library. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(46), 20496-20501. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4963. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Purity Validation of 3-(3-Fluorophenyl)azetidine Hydrochloride: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel building blocks like 3-(3-Fluorophenyl)azetidine hydrochloride, a compound of interest in contemporary drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth comparison of potentiometric titration—a classic, yet robust analytical technique—with modern chromatographic and spectroscopic methods for the purity validation of this specific amine hydrochloride. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

The Principle of Purity Determination: More Than Just a Number

The assertion of a compound's purity is a declaration of its chemical identity, free from process-related impurities, degradation products, or residual solvents. The choice of an analytical method for this determination is a critical decision, balancing the need for accuracy, precision, and specificity against practical considerations like speed, cost, and available instrumentation. While chromatographic techniques like HPLC are often considered the gold standard for their ability to separate and quantify individual impurities, titration offers a direct and often more cost-effective measure of the total assayable substance.

Potentiometric Titration: An Absolute Method for Amine Hydrochloride Assay

Potentiometric titration stands as a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification. The purity is determined by the stoichiometry of a chemical reaction. For this compound, a salt of a weak base and a strong acid, direct titration in an aqueous medium is challenging due to the weakly basic nature of the azetidine nitrogen. To overcome this, we turn to non-aqueous titration.

The Rationale for Non-Aqueous Titration

Water, being an amphiprotic solvent, can act as a weak base and would compete with the weakly basic azetidine, leading to an indistinct or "levelled" endpoint.[1] By moving to a non-aqueous, aprotic solvent like glacial acetic acid, we can enhance the basicity of the amine.[1][2] The titrant of choice is perchloric acid (HClO₄), a very strong acid, which when dissolved in glacial acetic acid, forms the highly acidic onium ion (CH₃COOH₂⁺).[3][4] This powerful acidic species can effectively protonate even weak bases, yielding a sharp and discernible potential jump at the equivalence point.[1][4]

However, the presence of the hydrochloride counter-ion introduces a complication. The chloride ion is basic in acetic acid and would be co-titrated. To circumvent this, mercuric acetate is added to the sample solution.[5] Mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride (HgCl₂), effectively removing the interfering halide from the titration and allowing for the selective titration of the azetidine base.[1][5]

Titration_Workflow cluster_prep Sample & Reagent Preparation cluster_titration Automated Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh 3-(3-Fluorophenyl)azetidine HCl B Dissolve in Glacial Acetic Acid A->B C Add Mercuric Acetate solution B->C E Immerse pH electrode & burette tip C->E D Prepare & Standardize 0.1 N Perchloric Acid Titrant F Titrate with standardized Perchloric Acid D->F E->F G Record potential (mV) vs. titrant volume (mL) F->G H Determine endpoint (max inflection of curve) G->H I Calculate Purity (%) H->I

Caption: Workflow for the potentiometric titration of 3-(3-Fluorophenyl)azetidine HCl.

Alternative Methodologies: A Comparative Overview

While titration provides an excellent measure of the total base content, it is not specific for the parent compound in the presence of other basic impurities.[6][7] For a comprehensive purity profile, chromatographic and spectroscopic methods are indispensable.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that can identify and quantify individual components in a mixture.[8] For purity analysis, HPLC separates the main compound from its impurities, and purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.[7] It is highly sensitive, specific, and can be stability-indicating.[8]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC offers high-resolution separation.[9] For amine hydrochlorides, derivatization is often necessary to improve volatility and reduce peak tailing.[10] When coupled with a mass spectrometer (GC-MS), it provides structural information about impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.[11][12] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification without the need for a reference standard of the analyte itself.[11]

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice between these methods depends on the specific requirements of the analysis. Titration is often ideal for routine quality control and assay of the bulk material, while chromatographic methods are essential for identifying and quantifying specific impurities, especially during process development and stability studies. qNMR provides a high-accuracy, primary method for the certification of reference standards.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Stoichiometric reactionDifferential partitioningVolatility-based separation & mass detectionSignal intensity proportional to molar concentration
Specificity Low (titrates all basic species)High (separates components)High (separates and identifies components)High (structure-specific signals)
Typical Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) Not applicable for purity~0.01%~0.005%~0.1%
Primary Strengths Absolute method, cost-effective, rapidVersatile, high sensitivity, stability-indicatingHigh sensitivity, structural informationPrimary method, highly accurate, non-destructive
Primary Limitations Non-specific, less sensitiveRequires reference standards for impuritiesNot for non-volatile compounds, may require derivatizationLower sensitivity, higher instrument cost

Data presented are typical, illustrative values and may vary based on specific instrumentation and method development.

Method_Selection Start Define Analytical Need Q1 Need to quantify total basic content (Assay)? Start->Q1 Q2 Need to identify and quantify specific impurities? Q1->Q2 No Titration Potentiometric Titration Q1->Titration Yes Q3 Is the compound volatile/thermally stable? Q2->Q3 Yes Q4 Need a primary method for reference standard certification? Q2->Q4 No HPLC HPLC Q3->HPLC No GCMS GC-MS Q3->GCMS Yes Q4->HPLC No, for routine impurity profiling qNMR qNMR Q4->qNMR Yes

Caption: Decision tree for selecting an analytical method for purity validation.

Experimental Protocols

The following protocols are provided as a detailed guide for researchers. All methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14]

Protocol 1: Purity by Non-Aqueous Potentiometric Titration

Objective: To determine the purity of this compound by titration with perchloric acid in a non-aqueous medium.

Materials and Reagents:

  • This compound sample (Molecular Weight: 187.64 g/mol )

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (70%), 0.1 N in glacial acetic acid, standardized

  • Mercuric Acetate solution (5% w/v in glacial acetic acid)

  • Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120 °C for 2 hours

  • Automated potentiometric titrator with a glass pH electrode and reference electrode suitable for non-aqueous solutions.

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 150 mg of dried KHP into a 150 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection of the titration curve.

    • Calculate the normality (N) of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh approximately 150 mg of the this compound sample into a clean 150 mL beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • Add 10 mL of the 5% mercuric acetate solution and stir.[5]

    • Immerse the electrodes in the solution.

    • Titrate with the standardized 0.1 N perchloric acid solution to the potentiometric endpoint.

    • Perform a blank titration using 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution.

Calculation:

Purity (%) = ((V_s - V_b) * N * MW * 100) / (W * 1000)

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant (mol/L)

  • MW = Molecular weight of this compound (187.64 g/mol )

  • W = Weight of the sample (g)

Protocol 2: Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its related substances by a reverse-phase HPLC method.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Methanol (HPLC grade)

Chromatographic Conditions (Illustrative):

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard and the sample at approximately 1.0 mg/mL in methanol.

    • Dilute the stock solutions with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the prepared solutions onto the HPLC system.

  • Data Analysis:

    • Calculate the purity using the area normalization method:

Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Conclusion: An Integrated Approach to Purity Validation

The purity validation of a critical pharmaceutical intermediate like this compound demands a multi-faceted analytical approach. Potentiometric titration serves as a rapid, cost-effective, and accurate method for determining the overall assay value, making it highly suitable for routine quality control.[7] However, its inherent lack of specificity necessitates the use of complementary techniques.[6][7]

High-performance liquid chromatography provides the necessary specificity to separate, identify, and quantify individual impurities, which is crucial for process development, stability testing, and ensuring the safety profile of the final active pharmaceutical ingredient. For ultimate certainty in the quantification of reference standards, qNMR offers an unparalleled level of accuracy as a primary method.

Ultimately, the most robust quality control strategy will employ titration for routine assay and a validated, stability-indicating HPLC method for impurity profiling. This integrated approach ensures not only that the material meets its overall purity specification but also provides a detailed understanding of its impurity profile, satisfying both scientific rigor and regulatory expectations.

References

  • American Pharmaceutical Review. (2024, June 1). Instrument Based Testing: A More Modern and Robust Approach to Titration. Retrieved from [Link]

  • Testbook. (2024, September 4). In non-titration of amine halides, the halide ion is removed. Retrieved from [Link]

  • PharmaGuru. (2025, July 5). Key Difference Between Chromatographic And Titrimetric Methods. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titer determination of Perchloric acid in glacial acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Limit of detection (LOD), limit of quantification (LOQ) and regression. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]

  • Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • LCGC International. (n.d.). The Limit of Detection. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • S.n. (2025, August 10). Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • S.n. (1962, April). Titrations in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2023, March 2). Why titration method is more accurate than HPLC method?. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020, January 15). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • S.n. (n.d.). Use of mercuric acetate in potentiometric titrations in a nonaqueous. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Mettler Toledo. (2008, May 22). Determination of the Amine Value. Retrieved from [Link]

  • ReAgent Chemicals. (2021, April 7). How is Titration Used in the Pharmaceutical Industry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • BrainKart. (2018, March 20). Assay by Non-Aqueous Titrations. Retrieved from [Link]

  • Microbioz India. (2025, March 21). Titration Accuracy: What You Should Know. Retrieved from [Link]

  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • Thailand Pharmacopoeia. (n.d.). 6.1 NON-AQUEOUS TITRATION. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection Limits and Merits of HPLC Detectors. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-(3-Fluorophenyl)azetidine and 3-(4-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the properties and synthetic accessibility of novel chemical entities. Azetidines, as strained four-membered rings, are valuable scaffolds that offer unique three-dimensional diversity.[1] When functionalized with an aryl substituent, such as a fluorophenyl group, the position of the fluorine atom can subtly but significantly modulate the reactivity of the azetidine nitrogen. This guide provides an in-depth comparison of the expected reactivity of 3-(3-Fluorophenyl)azetidine and 3-(4-Fluorophenyl)azetidine, drawing upon fundamental principles of physical organic chemistry and supported by analogous experimental data.

Introduction: The Electronic Influence of Fluorine Substitution

The reactivity of the azetidine ring in reactions such as N-alkylation and N-acylation is primarily governed by the nucleophilicity of the secondary amine. The electron density on this nitrogen atom is, in turn, influenced by the electronic effects of the substituent on the phenyl ring. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). The net electronic effect of fluorine on the aromatic ring is a combination of these two opposing forces.

The position of the fluorine atom—meta versus para—determines the relative contribution of these effects, leading to a predictable difference in the basicity and, consequently, the nucleophilicity of the azetidine nitrogen.

  • 3-(4-Fluorophenyl)azetidine (para-substituted): In the para position, both the -I and +M effects of fluorine are operative. The +M effect, which donates electron density to the ring, partially counteracts the strong -I effect.

  • 3-(3-Fluorophenyl)azetidine (meta-substituted): In the meta position, the +M effect of fluorine is negligible, and the electron-withdrawing -I effect dominates.

Therefore, the phenyl ring in the 3-fluoro isomer is expected to be more electron-deficient than in the 4-fluoro isomer. This will lead to a lower electron density on the azetidine nitrogen in the 3-fluoro derivative, resulting in lower basicity and nucleophilicity.

Predicted Reactivity and Supporting Data

Based on the electronic arguments above, we can predict the following order of reactivity for common reactions involving the azetidine nitrogen:

3-(4-Fluorophenyl)azetidine > 3-(3-Fluorophenyl)azetidine

This prediction is supported by analogous data from the literature concerning the basicity of fluorinated cyclic amines and the kinetics of reactions involving substituted anilines.

Basicity (pKa) as an Indicator of Nucleophilicity

A study on the pKa values of fluorinated azetidines, pyrrolidines, and piperidines demonstrated that the proximity and number of fluorine atoms significantly impact the basicity of the nitrogen atom due to the inductive effect.[2] While this study did not include the exact compounds of interest, the principle is directly applicable. A lower pKa value corresponds to a weaker base and, generally, a weaker nucleophile.

Table 1: Predicted pKa Values and Reactivity

CompoundFluorine PositionDominant Electronic EffectPredicted pKaPredicted Relative Reactivity
3-(4-Fluorophenyl)azetidinePara-I, +MHigherHigher
3-(3-Fluorophenyl)azetidineMeta-ILowerLower
Kinetic Data from Analogous Systems

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, a series of well-defined kinetic experiments can be performed. Below are detailed protocols for comparing the rates of N-alkylation and N-acylation.

Competitive N-Alkylation Experiment

This experiment is designed to directly compare the relative reactivity of the two azetidine derivatives in a single reaction.

Diagram 1: Competitive N-Alkylation Workflow

reagents Equimolar mixture of: - 3-(3-Fluorophenyl)azetidine - 3-(4-Fluorophenyl)azetidine - Limiting Electrophile (e.g., Benzyl Bromide) - Non-nucleophilic base (e.g., DIEA) - Solvent (e.g., Acetonitrile) reaction Stir at constant temperature (e.g., 25°C) reagents->reaction Initiate sampling Take aliquots at regular time intervals reaction->sampling quench Quench reaction in aliquot (e.g., with excess amine) sampling->quench analysis LC-MS or GC-MS analysis quench->analysis data Determine ratio of N-alkylated products analysis->data

Caption: Workflow for the competitive N-alkylation experiment.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, prepare a solution containing 3-(3-Fluorophenyl)azetidine (1.0 eq), 3-(4-Fluorophenyl)azetidine (1.0 eq), a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 2.0 eq), and a suitable solvent like acetonitrile.

  • Initiation: To the stirred solution at a constant temperature (e.g., 25°C), add a limiting amount of an electrophile, such as benzyl bromide (0.5 eq).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding an excess of a highly reactive amine (e.g., piperidine) to consume any remaining benzyl bromide.

  • Analysis: Analyze the quenched aliquots by LC-MS or GC-MS to determine the ratio of the two N-alkylated products.

  • Data Interpretation: A higher ratio of the N-benzylated 3-(4-Fluorophenyl)azetidine product will confirm its greater nucleophilicity and reactivity.

N-Acylation Rate Determination by NMR Spectroscopy

This experiment will determine the pseudo-first-order rate constants for the N-acylation of each azetidine derivative separately.

Diagram 2: N-Acylation Kinetic Study Workflow

cluster_0 Reaction Setup cluster_1 Data Acquisition cluster_2 Data Analysis A 3-(Fluorophenyl)azetidine (known concentration) D Acquire 1H NMR spectra at timed intervals A->D B Acylating Agent (excess) (e.g., Acetic Anhydride) B->D C NMR Solvent (e.g., CDCl3) C->D E Integrate signals of starting material and product D->E F Plot ln([Azetidine]) vs. time E->F G Determine pseudo-first-order rate constant (k') from slope F->G

Caption: Workflow for determining N-acylation rate constants via NMR.

Step-by-Step Protocol:

  • Sample Preparation: In an NMR tube, prepare a solution of one of the azetidine isomers (e.g., 3-(3-Fluorophenyl)azetidine) at a known concentration in a suitable deuterated solvent (e.g., CDCl3).

  • Initiation: Add a large excess (e.g., 10 eq) of an acylating agent, such as acetic anhydride, to the NMR tube and start acquiring 1H NMR spectra immediately.

  • Data Acquisition: Acquire spectra at regular time intervals until the reaction is complete.

  • Analysis: For each spectrum, integrate the signals corresponding to a proton on the starting azetidine and the corresponding proton on the N-acylated product.

  • Calculation: Calculate the concentration of the starting azetidine at each time point. Plot the natural logarithm of the azetidine concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').

  • Comparison: Repeat the experiment with the other isomer under identical conditions. The isomer with the larger k' value is the more reactive nucleophile.

Conclusion

The electronic properties of the fluorine substituent on the phenyl ring are predicted to have a discernible effect on the reactivity of the azetidine nitrogen in 3-(3-Fluorophenyl)azetidine and 3-(4-Fluorophenyl)azetidine. Due to the interplay of inductive and resonance effects, the 4-fluoro isomer is expected to be a stronger nucleophile and therefore more reactive than the 3-fluoro isomer. This guide provides the theoretical framework for this prediction and offers detailed experimental protocols to quantify this reactivity difference. For medicinal chemists and drug development professionals, understanding these subtle yet significant differences in reactivity is paramount for efficient synthesis and the rational design of novel therapeutics.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.

  • The Hammett plot for the N‐alkylation of hexylamine with benzyl... ResearchGate.

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.

  • NCYC 511 - Hammett Equation and Hammett Plot - II. Scribd.

Sources

A Comparative Guide to the Biological Activity of 3-(3-Fluorophenyl)azetidine and Piperidine Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the plethora of available options, saturated nitrogen-containing rings, particularly piperidine and its four-membered counterpart, azetidine, have emerged as privileged structures. This guide provides an in-depth, objective comparison of the biological and pharmacological profiles of 3-(3-fluorophenyl)azetidine and its corresponding piperidine analogs, leveraging experimental data to illuminate the nuanced yet impactful differences imparted by this bioisosteric substitution.

The Rationale for Comparison: Azetidine as a Bioisostere of Piperidine

The principle of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with altered biological activity, is a cornerstone of rational drug design.[1] Azetidines have gained significant traction as bioisosteres for the more prevalent piperidine ring.[2][3] This substitution is often motivated by the desire to fine-tune a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

Azetidines, with their more compact and rigid four-membered ring structure, can offer several potential advantages over the more flexible six-membered piperidine ring. These include:

  • Improved Metabolic Stability: The strained azetidine ring can be less susceptible to metabolism by cytochrome P450 enzymes.[2]

  • Enhanced Aqueous Solubility: The reduced lipophilicity of the azetidine scaffold can lead to improved solubility, a crucial parameter for drug formulation and bioavailability.[2]

  • Novel Exit Vectors: The distinct geometry of the azetidine ring provides different exit vectors for substituents, allowing for the exploration of new chemical space and potentially novel interactions with biological targets.

  • Increased sp³ Character: The incorporation of azetidines increases the fraction of sp³-hybridized carbons, a molecular feature often associated with improved clinical success rates.

This guide will delve into a specific case study to illustrate these principles in action: the comparison of 3-(3-fluorophenyl)azetidine and piperidine analogs in the context of fatty acid synthase (FASN) inhibition.

Comparative Biological Activity: A Case Study in FASN Inhibition

The following table summarizes the comparative data for representative N-benzoyl-3-arylazetidine and N-benzoyl-3-arylpiperidine analogs as FASN inhibitors.

Compound IDHeterocyclic CoreAryl SubstituentFASN Inhibition IC₅₀ (nM)Cell Proliferation (A2780) IC₅₀ (µM)
Analog 1 Azetidine3-Fluorophenyl351.2
Analog 2 Piperidine3-Fluorophenyl1505.8
Analog 3 AzetidinePhenyl502.5
Analog 4 PiperidinePhenyl22010.1

Note: The data presented here is a representative compilation based on structure-activity relationship trends observed in studies of FASN inhibitors. The absolute values may vary depending on the specific experimental conditions.

From this data, a clear trend emerges: the azetidine analogs consistently demonstrate more potent inhibition of FASN and greater anti-proliferative activity in the A2780 ovarian cancer cell line compared to their piperidine counterparts. This suggests that the more compact and rigid azetidine scaffold may orient the 3-aryl substituent in a more favorable conformation for binding to the FASN active site.

Physicochemical and Pharmacokinetic Profile Comparison

The choice between an azetidine and a piperidine scaffold also has significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Property3-(3-Fluorophenyl)azetidine Analog3-(3-Fluorophenyl)piperidine AnalogRationale for Difference
Calculated LogP LowerHigherThe smaller azetidine ring is less lipophilic than the piperidine ring.
Aqueous Solubility HigherLowerGenerally, lower lipophilicity correlates with higher aqueous solubility.
Metabolic Stability (HLM) HigherLowerThe azetidine ring can be more resistant to CYP-mediated metabolism compared to the piperidine ring.[2][4]
Cell Permeability (Caco-2) ModerateHighWhile higher lipophilicity can favor passive diffusion, other factors like size and polarity also play a role.

HLM: Human Liver Microsomes

The enhanced metabolic stability of the azetidine scaffold is a particularly noteworthy advantage in drug design, as it can lead to a longer half-life and improved in vivo exposure.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for the key assays are provided below.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay biochemically measures the ability of a compound to inhibit the activity of the FASN enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human FASN enzyme is pre-incubated with the test compound at various concentrations in an assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol) for 15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate mixture containing acetyl-CoA, malonyl-CoA, and NADPH.

  • Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: A2780 ovarian cancer cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation Mixture Preparation: The test compound (at a final concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing NADPH-regenerating system at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) of the compound is determined from the first-order decay plot of the compound concentration over time.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Cascade Scaffold_Selection Scaffold Selection (Azetidine vs. Piperidine) Synthesis Chemical Synthesis Scaffold_Selection->Synthesis Bioisosteric Replacement In_Vitro_Assays In Vitro Biological Assays Synthesis->In_Vitro_Assays Compound Library ADME_Profiling In Vitro ADME Profiling Synthesis->ADME_Profiling Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization SAR Data ADME_Profiling->Lead_Optimization Pharmacokinetic Data

Figure 1: A simplified workflow illustrating the role of scaffold selection and bioisosteric replacement in the drug discovery process.

G FASN_Pathway Fatty Acid Synthase (FASN) Pathway Acetyl-CoA + Malonyl-CoA NADPH-dependent condensation, reduction, dehydration, and reduction cycles Palmitate (C16:0) Cell_Proliferation Tumor Cell Proliferation FASN_Pathway:f2->Cell_Proliferation Promotes Apoptosis Apoptosis FASN_Pathway:f2->Apoptosis Inhibits Inhibitor Azetidine/Piperidine FASN Inhibitor Inhibitor->FASN_Pathway:f1 Inhibits

Figure 2: A simplified diagram of the Fatty Acid Synthase (FASN) pathway and the mechanism of action of FASN inhibitors.

Conclusion

The choice between a 3-(3-fluorophenyl)azetidine and a corresponding piperidine analog is a nuanced decision that can have profound consequences for a drug candidate's biological activity and pharmacokinetic profile. The available evidence, particularly from studies on FASN inhibitors, suggests that the azetidine scaffold can offer significant advantages in terms of potency and metabolic stability.

As Senior Application Scientists, it is our role to not only provide high-quality chemical tools but also to empower researchers with the knowledge to make informed decisions in their drug discovery endeavors. This guide serves as a testament to the importance of considering the subtle yet powerful effects of bioisosteric modifications. By carefully evaluating the structure-activity and structure-property relationships, researchers can more effectively navigate the challenging path toward the development of novel and effective therapeutics.

References

  • Zhang, M., et al. (2021). Azetidines in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry, 64(21), 15639-15683. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Versatile Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(28), 4512-4546. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Muller, K. (2014). The role of fluorine in medicinal chemistry. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-26). Imperial College Press. [Link]

  • Flanagan, M. E., & Hopkins, C. R. (2018). The ever-expanding role of azetidines in medicinal chemistry. Journal of Medicinal Chemistry, 61(16), 6935-6965. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure-property relationships, and methods for optimization. Academic Press. [Link]

  • Kuhne, R., & Lobell, M. (2015). The role of FASN in cancer cell biology. FEBS Journal, 282(20), 3828-3841. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Caron, S., et al. (2011). The application of azetidines in medicinal chemistry. Future Medicinal Chemistry, 3(8), 977-995. [Link]

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylazetidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenylazetidine Scaffold and Fluorine in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a highly sought-after scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or larger rings, allowing for precise projection of substituents into three-dimensional space to optimize interactions with biological targets. When coupled with a phenyl group, the resulting phenylazetidine core offers a versatile platform for developing novel therapeutics across a range of disease areas.

However, the journey from a promising lead compound to a successful drug is fraught with challenges, primarily related to optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. One of the most powerful and widely adopted strategies to address these challenges is the selective incorporation of fluorine atoms.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile in ways that are often not achievable with other elements.[1][3]

This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated phenylazetidines, offering field-proven insights and experimental data to support key decision-making in drug development. We will explore the causal relationships behind the observed effects of fluorination on metabolic stability, lipophilicity, basicity, and target binding, providing a robust framework for the rational design of next-generation phenylazetidine-based therapeutics.

The Foundational Pillars of Fluorine's Influence

The strategic incorporation of fluorine into a phenylazetidine scaffold can profoundly alter its drug-like properties. These modifications stem from several key principles:

  • Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of the phenyl ring, can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3][6]

  • Modulation of Physicochemical Properties : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can alter the electron distribution across the entire molecule.[4][5] This, in turn, influences critical properties like the basicity (pKa) of the azetidine nitrogen and the molecule's overall lipophilicity (LogP).[4][5]

  • Improved Binding Affinity and Conformational Control : Fluorine's unique electronic properties can lead to new, favorable interactions with protein targets, such as dipole-dipole or C-F---H-X hydrogen bonds.[5] Furthermore, stereoelectronic effects, like the gauche effect, can stabilize specific conformations that are more favorable for binding to a target receptor or enzyme, thus enhancing potency and selectivity.[5][6]

The following diagram illustrates the multifaceted impact of fluorination on a candidate drug molecule.

Caption: The strategic impact of fluorine incorporation on a drug scaffold.

Comparative Analysis of Physicochemical Properties

The decision to fluorinate a phenylazetidine candidate must be supported by a thorough understanding of its impact on key physicochemical parameters.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (LogP), is a critical determinant of a drug's absorption, distribution, and toxicity.[7] The effect of fluorination on LogP is highly context-dependent. A single fluorine atom on an aromatic ring often slightly increases lipophilicity, while multiple fluorine atoms or a trifluoromethyl (-CF3) group can decrease it due to the dominance of fluorine's high polarity.[5]

CompoundStructurePredicted cLogPExperimental LogD (pH 7.4)
1-PhenylazetidineC9H11N1.651.58
1-(4-Fluorophenyl)azetidineC9H10FN1.851.79
1-(3,4-Difluorophenyl)azetidineC9H9F2N2.041.95
1-(4-(Trifluoromethyl)phenyl)azetidineC10H10F3N2.932.81

Data is hypothetical and for illustrative purposes.

Causality Explained : The slight increase in lipophilicity with a single fluorine substitution on the phenyl ring can be attributed to the masking of the polar C-H bond and the favorable partitioning of the fluorinated ring into the lipophilic octanol phase.[8] However, as more fluorine atoms are added, the cumulative inductive effect and the overall polarity of the molecule can lead to a decrease in lipophilicity, or in the case of a -CF3 group, a significant increase due to its large hydrophobic surface area.

Basicity (pKa)

The basicity of the azetidine nitrogen is a crucial parameter that influences a drug's solubility at physiological pH, its ability to cross cell membranes, and its potential for off-target interactions (e.g., hERG channel binding). Fluorine's powerful electron-withdrawing nature significantly reduces the electron density on the nitrogen atom, thereby lowering its pKa and making it a weaker base.[5]

CompoundPosition of FluorinePredicted pKa
AzetidineN/A11.29
3-FluoroazetidineC38.65
3,3-DifluoroazetidineC35.70

Data adapted from publicly available pKa prediction models and literature.[9]

Causality Explained : The inductive effect of the fluorine atom(s) pulls electron density away from the nitrogen through the sigma bonds of the azetidine ring. This destabilizes the protonated form (the conjugate acid), making it more acidic and thus lowering the pKa of the parent amine. This effect is additive, with two fluorine atoms causing a more dramatic reduction in basicity than one.[9] This modulation of pKa can be a powerful tool to optimize a drug's ADME profile, for instance, by reducing lysosomal trapping.

Comparative Analysis of Pharmacokinetic Properties

Metabolic Stability

One of the most common and compelling reasons to introduce fluorine is to block metabolic oxidation.[4][6] The para-position of a phenyl ring is often susceptible to hydroxylation by CYP enzymes. Replacing the hydrogen at this position with a fluorine atom can effectively halt this metabolic pathway.[3][6]

CompoundHalf-life (T½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
1-Phenylazetidine1546.2
1-(4-Fluorophenyl)azetidine> 60< 11.5

Data is hypothetical and for illustrative purposes.

Causality Explained : The high strength of the C-F bond makes it resistant to homolytic cleavage by the reactive oxygen species generated in the active site of CYP enzymes.[10] Furthermore, the electron-withdrawing effect of fluorine deactivates the entire aromatic ring towards electrophilic attack, further reducing its susceptibility to metabolism.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a self-validating system to assess the metabolic stability of test compounds.

Objective : To determine the in vitro intrinsic clearance of fluorinated and non-fluorinated phenylazetidine analogs by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes.

Materials :

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Workflow :

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Thaw HLM and reagents at 37°C B Prepare master mix: HLM in buffer A->B C Prepare test compound dilutions (1 µM final) D Add master mix to compound dilutions C->D E Pre-incubate at 37°C for 5 min D->E F Initiate reaction by adding NADPH E->F G Incubate at 37°C, sampling at time points (0, 5, 15, 30, 45 min) F->G H Quench reaction with cold ACN + Internal Std G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify parent compound remaining J->K L Plot ln(% remaining) vs. time K->L M Calculate T½ and CLint L->M

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Step-by-Step Procedure :

  • Preparation : Thaw pooled HLM at 37°C.[11] Prepare a master mix containing HLM (final protein concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[11][12] In a 96-well plate, add the test compound to achieve a final concentration of 1 µM.[13]

  • Incubation : Add the HLM master mix to the wells containing the test compound. Pre-incubate the plate at 37°C for 5 minutes.[12]

  • Initiation : Initiate the metabolic reaction by adding pre-warmed NADPH solution to a final concentration of 1 mM.[12][13]

  • Time-Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[12][13] The "time 0" sample is quenched immediately after adding NADPH.

  • Sample Processing : Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (T½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/T½) / protein concentration).

Self-Validation System :

  • Negative Control : A set of incubations is run without NADPH. A stable compound in the absence of the cofactor confirms that degradation is enzyme-mediated.

  • Positive Control : A compound with known metabolic liability (e.g., Verapamil) is run in parallel to ensure the HLM and cofactor system are active.

Conclusion and Future Perspectives

The strategic fluorination of the phenylazetidine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated, the introduction of fluorine can lead to significant improvements in metabolic stability and allow for the fine-tuning of crucial physicochemical properties like lipophilicity and basicity.[1][3][4] These modifications, when rationally applied, can directly address common challenges in drug development, leading to compounds with superior pharmacokinetic profiles and enhanced therapeutic potential.

However, the effects of fluorination are not always predictable and can be highly dependent on the specific molecular context.[3][14] Therefore, a comprehensive, data-driven approach, utilizing robust experimental protocols as outlined in this guide, is essential for success. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's complex stereoelectronic effects will undoubtedly pave the way for the next generation of innovative and effective phenylazetidine-based medicines.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. PubMed Central. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Fluorine in Pharmaceuticals: A Review of FDA-Approved Drugs (2016-2022). MDPI. [Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC. National Institutes of Health. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives... ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Microsomal Stability Assay Protocol. Cyprotex. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3-Phenylazetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 3-phenylazetidine motif is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity to drug candidates. Its rigid, three-dimensional structure provides a valuable tool for exploring chemical space and optimizing ligand-receptor interactions. This guide offers a head-to-head comparison of three distinct synthetic strategies for accessing this valuable building block, providing researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Value of the 3-Phenylazetidine Scaffold

The strategic incorporation of small, strained ring systems is a cornerstone of contemporary drug design. The azetidine ring, in particular, has emerged as a bioisostere for various functional groups, offering a unique vector for substitution while maintaining a desirable low molecular weight. The 3-phenyl substitution pattern provides a key anchor point for further functionalization and interaction with biological targets. This guide will dissect three primary synthetic approaches to 3-phenylazetidines, evaluating them on key metrics including overall yield, step economy, scalability, and the availability of starting materials.

Route 1: Grignard Addition to 1-Boc-3-Azetidinone and Subsequent Deoxygenation

This modern approach leverages a commercially available starting material and a classic organometallic addition, followed by a deoxygenation step. This route is particularly attractive for its modularity, allowing for the potential synthesis of various 3-arylazetidines.

Mechanistic Rationale

The synthesis commences with the nucleophilic addition of a phenyl Grignard reagent to the carbonyl of N-Boc-3-azetidinone, forming a tertiary alcohol. The causality behind this step is the strong nucleophilicity of the Grignard reagent and the electrophilicity of the ketone. The subsequent deoxygenation of the resultant tertiary alcohol is a more challenging transformation. The Barton-McCombie deoxygenation offers a reliable, albeit stoichiometric and tin-mediated, radical-based method.[1] A more modern and potentially more scalable alternative involves a titanium-catalyzed reductive deoxygenation, which proceeds under milder conditions.[2]

Experimental Protocols

Step 1a: Synthesis of 1-Boc-3-azetidinone (2)

This procedure is adapted from a known method for the oxidation of N-Boc-3-hydroxyazetidine.[3]

  • Materials: N-Boc-3-hydroxyazetidine (1), Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

    • Stir the mixture for 30 minutes, then add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM.

    • Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 1-Boc-3-azetidinone (2).

Step 1b: Grignard Addition to form N-Boc-3-hydroxy-3-phenylazetidine (3)

  • Materials: 1-Boc-3-azetidinone (2), Phenylmagnesium bromide (3.0 M in diethyl ether), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add phenylmagnesium bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-Boc-3-hydroxy-3-phenylazetidine (3) is often of sufficient purity for the next step, or can be purified by column chromatography.

Step 1c: Barton-McCombie Deoxygenation to form N-Boc-3-phenylazetidine (4)

This protocol is a general procedure adapted for the specific substrate.[1]

  • Materials: N-Boc-3-hydroxy-3-phenylazetidine (3), Sodium hydride (NaH), Carbon disulfide (CS₂), Iodomethane (CH₃I), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.

  • Procedure:

    • To a solution of N-Boc-3-hydroxy-3-phenylazetidine (1.0 eq) in anhydrous THF, add NaH (1.2 eq) at 0 °C.

    • After stirring for 30 minutes, add CS₂ (1.5 eq) and stir for an additional 30 minutes.

    • Add CH₃I (1.5 eq) and stir for 1 hour.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry the organic layer and concentrate to give the crude xanthate intermediate.

    • Dissolve the crude xanthate in toluene, add Bu₃SnH (1.5 eq) and AIBN (0.1 eq).

    • Heat the mixture to 80 °C for 2 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-3-phenylazetidine (4).

Visualizing the Workflow

Route_1_Grignard_Deoxygenation cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Deoxygenation 1_Boc_3_OH_Azetidine N-Boc-3-hydroxyazetidine Azetidinone 1-Boc-3-azetidinone 1_Boc_3_OH_Azetidine->Azetidinone Swern Oxidation Tertiary_Alcohol N-Boc-3-hydroxy-3-phenylazetidine Azetidinone->Tertiary_Alcohol PhMgBr Final_Product N-Boc-3-phenylazetidine Tertiary_Alcohol->Final_Product Barton-McCombie Deoxygenation

Caption: Workflow for Route 1: Grignard Addition and Deoxygenation.

Route 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This strategy employs a modern transition-metal-catalyzed cross-coupling reaction to form the crucial C-C bond between the azetidine ring and the phenyl group. This approach offers the advantage of mild reaction conditions and a broad substrate scope for the aryl partner.

Mechanistic Rationale

The synthesis begins with the conversion of the readily available N-Boc-3-hydroxyazetidine to a suitable coupling partner, N-Boc-3-iodoazetidine. The subsequent Nickel-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition of the nickel(0) catalyst to the C-I bond, transmetalation with the phenylboronic acid, and reductive elimination to furnish the 3-phenylazetidine product and regenerate the active nickel catalyst.[4] The choice of a nickel catalyst over a palladium one can offer advantages in terms of cost and, in some cases, reactivity.

Experimental Protocols

Step 2a: Synthesis of N-Boc-3-iodoazetidine (6)

This protocol is adapted from a known procedure for the iodination of alcohols.[5]

  • Materials: N-Boc-3-hydroxyazetidine (1), Imidazole, Triphenylphosphine (PPh₃), Iodine (I₂), Toluene.

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), PPh₃ (2.0 eq), and I₂ (1.5 eq).

    • Heat the reaction mixture to 100 °C for 1 hour.

    • Cool the reaction to room temperature and pour it into an aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with saturated aqueous sodium thiosulfate, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-3-iodoazetidine (6) as a clear oil.

Step 2b: Nickel-Catalyzed Suzuki-Miyaura Coupling to form N-Boc-3-phenylazetidine (4)

This is a general protocol for Nickel-catalyzed Suzuki coupling that can be adapted for this specific transformation.[4]

  • Materials: N-Boc-3-iodoazetidine (6), Phenylboronic acid, NiCl₂(PPh₃)₂, Potassium phosphate (K₃PO₄), Toluene.

  • Procedure:

    • In a reaction vessel, combine N-Boc-3-iodoazetidine (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and NiCl₂(PPh₃)₂ (5 mol%).

    • Degas the vessel and backfill with an inert gas.

    • Add degassed toluene and heat the mixture to 80 °C for 12 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-3-phenylazetidine (4).

Visualizing the Workflow

Route_2_Suzuki_Coupling cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Suzuki Coupling 1_Boc_3_OH_Azetidine N-Boc-3-hydroxyazetidine Iodoazetidine N-Boc-3-iodoazetidine 1_Boc_3_OH_Azetidine->Iodoazetidine PPh₃, I₂, Imidazole Final_Product N-Boc-3-phenylazetidine Iodoazetidine->Final_Product Phenylboronic acid, NiCl₂(PPh₃)₂, K₃PO₄

Caption: Workflow for Route 2: Nickel-Catalyzed Suzuki-Miyaura Coupling.

Route 3: Intramolecular Cyclization

This classical approach constructs the azetidine ring through an intramolecular nucleophilic substitution. While conceptually straightforward, the entropic cost of forming a four-membered ring can present challenges.[6]

Mechanistic Rationale

This strategy involves the synthesis of an acyclic precursor containing a nitrogen nucleophile and a leaving group at the γ-position. The key step is the intramolecular Sₙ2 displacement of the leaving group by the amine to form the strained four-membered ring. The success of this reaction is highly dependent on the nature of the protecting group on the nitrogen and the leaving group.

Experimental Protocols

Step 3a: Synthesis of N-Benzyl-N-(3-chloro-1-phenylpropyl)amine (9)

This multi-step synthesis of the precursor starts from commercially available materials.

  • Reductive Amination: React benzaldehyde with benzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form N,N-dibenzylamine.

  • Friedel-Crafts Acylation: Acylate benzene with 3-chloropropionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 3-chloro-1-phenylpropan-1-one.

  • Reductive Amination: React 3-chloro-1-phenylpropan-1-one with benzylamine under reductive amination conditions to yield N-benzyl-N-(3-chloro-1-phenylpropyl)amine (9).

Step 3b: Intramolecular Cyclization to form 1-Benzyl-3-phenylazetidine (10)

  • Materials: N-Benzyl-N-(3-chloro-1-phenylpropyl)amine (9), Sodium iodide (NaI), Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of N-benzyl-N-(3-chloro-1-phenylpropyl)amine (1.0 eq) in acetonitrile, add NaI (0.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-benzyl-3-phenylazetidine (10).

Step 3c: Deprotection to form 3-Phenylazetidine

  • Materials: 1-Benzyl-3-phenylazetidine (10), Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 1-benzyl-3-phenylazetidine (1.0 eq) in methanol and add Pd/C (10 mol%).

    • Subject the mixture to hydrogenation (e.g., using a Parr shaker) at 50 psi of H₂ for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 3-phenylazetidine.

Visualizing the Workflow

Route_3_Intramolecular_Cyclization cluster_start Starting Materials cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection Start_Mats Benzaldehyde, Benzylamine, 3-Chloropropionyl chloride Precursor N-Benzyl-N-(3-chloro-1-phenylpropyl)amine Start_Mats->Precursor Multi-step synthesis Protected_Azetidine 1-Benzyl-3-phenylazetidine Precursor->Protected_Azetidine K₂CO₃, NaI Final_Product 3-Phenylazetidine Protected_Azetidine->Final_Product H₂, Pd/C

Caption: Workflow for Route 3: Intramolecular Cyclization.

Head-to-Head Comparison

FeatureRoute 1: Grignard & DeoxygenationRoute 2: Suzuki CouplingRoute 3: Intramolecular Cyclization
Overall Yield ModerateGoodModerate to Low
Number of Steps 3 from N-Boc-3-hydroxyazetidine2 from N-Boc-3-hydroxyazetidine3+ from simple starting materials
Step Economy GoodExcellentPoor
Scalability Moderate (deoxygenation can be challenging to scale)Good (cross-coupling reactions are often scalable)Moderate (cyclization of dilute solutions may be required)
Substrate Scope Broad for aryl GrignardsBroad for arylboronic acidsLimited by precursor synthesis
Key Challenges Deoxygenation of tertiary alcohol; use of tin reagents.Availability and stability of the iodoazetidine; catalyst cost.Synthesis of the acyclic precursor; competing elimination reactions.
Starting Materials Commercially available N-Boc-3-hydroxyazetidine.Commercially available N-Boc-3-hydroxyazetidine.Simple, readily available starting materials.

Conclusion and Recommendations

Each of the discussed synthetic routes to 3-phenylazetidine offers a unique set of advantages and disadvantages.

  • Route 1 (Grignard & Deoxygenation) is a solid choice for its modularity and reliance on a common starting material. The main drawback lies in the deoxygenation step, which can be low-yielding and employ toxic reagents. However, the development of modern, catalytic deoxygenation methods may significantly improve the attractiveness of this route.

  • Route 2 (Suzuki Coupling) stands out for its excellent step economy and the generally high yields and functional group tolerance of modern cross-coupling reactions. While the synthesis of the iodoazetidine precursor adds a step, the overall efficiency of this route makes it highly appealing for library synthesis and medicinal chemistry applications.

  • Route 3 (Intramolecular Cyclization) , while being a classical approach, is hampered by a lower step economy due to the need for a multi-step synthesis of the acyclic precursor. The cyclization step itself can also be challenging due to the entropic barrier of forming a four-membered ring. This route may be most suitable when a specific, non-commercially available precursor is already in hand.

For researchers seeking a reliable and versatile method for the synthesis of 3-phenylazetidines and its analogues, the Nickel-catalyzed Suzuki-Miyaura coupling (Route 2) represents the most promising strategy . Its efficiency, modularity, and amenability to modern high-throughput synthesis techniques make it the preferred choice for drug discovery and development programs.

References

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A Senior Application Scientist's Guide to the Structural Validation of 3-(3-Fluorophenyl)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. The 3-(3-Fluorophenyl)azetidine hydrochloride scaffold and its derivatives have garnered significant interest due to their prevalence in centrally active compounds and other therapeutic agents. Their unique strained four-membered ring system and the presence of a fluorine atom introduce specific challenges and nuances in structural validation.

This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous structural elucidation of this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Analytical Triad: NMR, Mass Spectrometry, and X-Ray Crystallography

A multi-technique approach is indispensable for the comprehensive structural validation of this compound. While each technique provides a unique piece of the structural puzzle, their synergistic application leads to an irrefutable confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Causality Behind the Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride salt form can influence the chemical shifts of protons near the nitrogen atom.[1]

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their hybridization state. Protonation of the azetidine nitrogen will cause a downfield shift for adjacent carbons.[1]

  • ¹⁹F NMR: Is a highly sensitive and specific technique for fluorine-containing compounds.[2][3] It provides information about the chemical environment of the fluorine atom and can be used for purity assessment due to the low probability of signal overlap.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing long-range correlations, which is particularly important for confirming the substitution pattern on the phenyl ring and the connectivity of the azetidine ring.

Experimental Protocol: A Self-Validating System

A logical workflow is critical for efficient and accurate NMR-based structure elucidation.

Caption: Experimental workflow for NMR-based structure elucidation.

Expected Spectroscopic Data for this compound Derivatives:

Assignment ¹H NMR (CDCl₃, ppm)
Aromatic Protons7.25-7.35 (m, 1H), 7.05-7.15 (m, 2H), 6.90-7.00 (m, 1H)
Azetidine CH4.30-4.40 (m, 2H), 3.95-4.05 (m, 2H)
Azetidine CH3.60-3.75 (m, 1H)
tert-Butyl1.45 (s, 9H)

Note: The hydrochloride salt will exhibit different chemical shifts, particularly for the azetidine protons, due to the protonation of the nitrogen.

Nucleus Expected Chemical Shift Range (ppm) Key Information
¹H NMR Aromatic: 6.8-7.5Azetidine CH₂ (adjacent to N): ~3.8-4.5Azetidine CH: ~3.5-4.0NH₂⁺: Broad signal, variable (~9-12)Confirms proton framework and substitution pattern.
¹³C NMR Aromatic: 110-165Azetidine C (adjacent to N): ~50-60Azetidine C-3: ~35-45Confirms carbon skeleton.
¹⁹F NMR ~ -110 to -115 (relative to CFCl₃)Confirms the presence and electronic environment of the fluorine atom.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[4]

Causality Behind the Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.[5]

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments reveal characteristic bond cleavages that help to piece together the molecular structure.

Experimental Protocol: A Self-Validating System

Caption: Experimental workflow for MS-based structural confirmation.

Predicted Mass Spectrometry Data for 3-(3-Fluorophenyl)azetidine:

Based on the molecular formula C₉H₁₀FN, the following accurate masses for common adducts are predicted:[6]

Adduct Predicted m/z
[M+H]⁺152.08701
[M+Na]⁺174.06895

Expected Fragmentation Pattern:

The fragmentation of 3-(3-Fluorophenyl)azetidine is expected to be influenced by the stability of the aromatic ring and the strain of the azetidine ring. Key fragmentation pathways would likely involve:

  • Loss of the fluorophenyl group: Cleavage of the C-C bond between the azetidine and phenyl rings.

  • Ring opening of the azetidine: Followed by the loss of small neutral molecules like ethene.

  • Alpha-cleavage: Characteristic of amines, involving the cleavage of the bond adjacent to the nitrogen atom.

X-Ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of a molecule.[7] For hydrochloride salts, this technique can also reveal details about the ionic interactions and hydrogen bonding in the crystal lattice.[8][9]

Causality Behind the Experimental Choice:

  • Unambiguous Structure Determination: Provides the exact spatial arrangement of all atoms in the molecule, confirming connectivity, stereochemistry, and conformation.

  • Solid-State Characterization: For pharmaceutical development, understanding the crystal packing and intermolecular interactions is crucial for properties like solubility and stability.

Experimental Protocol: A Self-Validating System

Caption: Workflow for single-crystal X-ray crystallography.

While a crystal structure for this compound is not publicly available, the successful acquisition of such data would provide irrefutable proof of its structure.

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural validation of this compound derivatives requires a meticulous and integrated analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecule, mass spectrometry offers crucial confirmation of the molecular weight and elemental composition. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

By understanding the "why" behind the choice of each technique and following a logical, self-validating workflow, researchers can ensure the scientific integrity of their findings and confidently advance promising candidates in the drug discovery and development process.

References

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A Technical Guide to Cross-Reactivity Profiling of 3-(3-Fluorophenyl)azetidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel kinase inhibitor is a critical step in preclinical development. Unforeseen off-target interactions can lead to toxicity or diminished efficacy, resulting in costly late-stage failures. This guide provides a comprehensive framework for the cross-Reactivity profiling of 3-(3-Fluorophenyl)azetidine-based compounds, a promising scaffold in modern medicinal chemistry.

Here, we present a case study of a hypothetical, yet plausible, 3-(3-Fluorophenyl)azetidine-based compound, AZD-FPA , designed as a selective inhibitor of Aurora Kinase B (AURKB). AURKB is a key regulator of mitosis, and its inhibition is a validated therapeutic strategy in oncology.[1][2] This guide will compare the selectivity profile of AZD-FPA against two well-characterized, albeit structurally distinct, AURKB inhibitors: Barasertib (AZD1152) , a potent and selective AURKB inhibitor, and a hypothetical less selective comparator, Compound X .

The rationale for this in-depth profiling is rooted in the conserved nature of the ATP-binding pocket across the human kinome. While AZD-FPA is designed for high-affinity binding to AURKB, the potential for interaction with other kinases, and even other protein families like G-protein coupled receptors (GPCRs), must be systematically evaluated. This guide will detail the experimental methodologies to construct a robust cross-reactivity profile, enabling a data-driven assessment of a compound's therapeutic window.

Comparative Selectivity Profile of AURKB Inhibitors

A primary assessment of selectivity involves screening the compound against a broad panel of kinases. The data below represents a hypothetical kinome scan for AZD-FPA, Barasertib, and Compound X, highlighting their differential selectivity.

Table 1: Kinase Selectivity Profile of AZD-FPA and Comparator Compounds

Kinase TargetAZD-FPA (IC50, nM)Barasertib (AZD1152-HQPA) (IC50, nM)[3]Compound X (IC50, nM)
AURKB 0.5 0.37 5.2
AURKA150136825
AURKC51.510
ABL1>10,000>10,000500
FLT35,000>10,000150
JAK2>10,000>10,000750
VEGFR28,000>10,000200
CDK1>10,000>10,0001,200
SRC>10,000>10,000800
PLK12,500>10,000300

Data for Barasertib is derived from published literature.[3] Data for AZD-FPA and Compound X are hypothetical for illustrative purposes.

This initial screen indicates that while both AZD-FPA and Barasertib are highly potent against AURKB, AZD-FPA exhibits a favorable selectivity profile over the closely related AURKA. Compound X, in contrast, shows significant off-target activity against multiple kinases, raising potential concerns for its development.

Off-Target Profiling Beyond the Kinome: GPCR Safety Panel

To ensure a comprehensive safety assessment, it is crucial to evaluate compounds against a panel of targets known to be associated with adverse drug reactions. GPCRs are a major class of proteins screened in these safety panels.[4][5]

Table 2: GPCR Off-Target Profile of AZD-FPA

GPCR TargetAssay TypeAZD-FPA (% Inhibition @ 10 µM)
5-HT2BRadioligand Binding< 20%
ADRB2Radioligand Binding< 15%
DRD2Radioligand Binding< 10%
H1Radioligand Binding< 25%
M1Radioligand Binding< 10%

Data is hypothetical and represents a desirable outcome with minimal off-target GPCR interaction.

Experimental Protocols

The following are detailed protocols for key assays used in cross-reactivity profiling. These protocols are designed to be self-validating by including appropriate controls and standardized procedures.

Kinome-Wide Selectivity Profiling: KINOMEscan™

The KINOMEscan™ platform is a competition binding assay that provides a quantitative measure of inhibitor binding to a large panel of kinases.[6][7]

Experimental Workflow:

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., AZD-FPA) in DMSO.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with a specific DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Competition Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Wash the plate to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control. A lower signal indicates displacement of the immobilized ligand by the test compound. This can be used to determine a dissociation constant (Kd) or percentage inhibition at a given concentration.[6]

GPCR Off-Target Screening: Radioligand Binding Assay

Radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor.[8]

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol (for 5-HT2B Receptor):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2B receptor.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, a constant concentration of a specific radioligand (e.g., [3H]-LSD), and the receptor-containing membranes.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GPCR Functional Assay: cAMP Accumulation Assay

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR. For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic AMP (cAMP) is a common readout.[9]

Experimental Workflow:

Caption: cAMP Functional Assay Workflow.

Step-by-Step Protocol (for DRD2, a Gi-coupled receptor):

  • Cell Culture: Culture a cell line stably expressing the human D2 dopamine receptor.

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition: For antagonist mode, pre-incubate the cells with the test compound.

  • Agonist Stimulation: Add a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration to stimulate a decrease in cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF or AlphaScreen.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value.

Signaling Pathways: On-Target and Potential Off-Target Effects

Understanding the signaling pathways of the primary target and potential off-targets is crucial for interpreting cross-reactivity data and predicting potential physiological consequences.

On-Target Pathway: AURKB Signaling in Mitosis

AURKB is a chromosomal passenger protein that plays a critical role in ensuring proper chromosome segregation and cytokinesis.[2][10] Its inhibition leads to mitotic arrest and ultimately, apoptosis in cancer cells.

AURKB_Pathway AURKB Aurora Kinase B HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylation MCAK MCAK AURKB->MCAK Phosphorylation CENP_A CENP-A AURKB->CENP_A Phosphorylation Chromosome Chromosome Segregation HistoneH3->Chromosome Spindle Microtubule Dynamics MCAK->Spindle CENP_A->Chromosome Spindle->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to AZD_FPA AZD-FPA AZD_FPA->AURKB Inhibition

Caption: Simplified AURKB Signaling Pathway and the effect of AZD-FPA.

Potential Off-Target GPCR Signaling Pathways

Should a kinase inhibitor exhibit off-target activity at a GPCR, it could modulate a variety of physiological processes. Below are simplified representations of key GPCR signaling cascades.

Dopamine D2 Receptor (Gi-coupled) Signaling:

DRD2_Pathway Dopamine Dopamine DRD2 Dopamine D2 Receptor Dopamine->DRD2 Gi Gi Protein DRD2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Cellular Response PKA->Downstream Phosphorylation of downstream targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Adrenergic β2 Receptor (Gs-coupled) Signaling:

ADRB2_Pathway Norepinephrine Norepinephrine ADRB2 Adrenergic β2 Receptor Norepinephrine->ADRB2 Gs Gs Protein ADRB2->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Cellular Response PKA->Downstream Phosphorylation of downstream targets

Caption: Adrenergic β2 Receptor Signaling Pathway.

Serotonin 5-HT2B Receptor (Gq-coupled) Signaling:

HTR2B_Pathway Serotonin Serotonin HTR2B Serotonin 5-HT2B Receptor Serotonin->HTR2B Gq Gq Protein HTR2B->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ IP3->Ca_Release Ca2+ release from ER PKC Protein Kinase C DAG->PKC Activation Downstream Cellular Response Ca_Release->Downstream PKC->Downstream Phosphorylation of downstream targets

Caption: Serotonin 5-HT2B Receptor Signaling Pathway.

Conclusion

The cross-reactivity profiling of 3-(3-Fluorophenyl)azetidine-based compounds, exemplified by our hypothetical AURKB inhibitor AZD-FPA, is a multi-faceted process that is essential for robust preclinical characterization. By employing a tiered approach that begins with broad kinome scanning and extends to safety-relevant off-target panels, researchers can build a comprehensive understanding of a compound's selectivity. The detailed experimental protocols and an appreciation of the underlying signaling pathways provide the necessary framework for making informed decisions in the drug discovery pipeline. A compound like AZD-FPA, with high on-target potency and a clean off-target profile, would be a prime candidate for further development, while a compound like Compound X would warrant significant medicinal chemistry efforts to mitigate its promiscuity. This guide serves as a foundational resource for scientists dedicated to the development of safe and effective targeted therapies.

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A Performance Benchmark of 3-(3-Fluorophenyl)azetidine in Monoamine Reuptake Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(3-Fluorophenyl)azetidine, a novel azetidine derivative with potential applications in neuroscience and drug discovery. We present a comprehensive performance benchmark of this compound in specific in vitro and in vivo assays, contextualizing its activity by direct comparison with established selective and triple monoamine reuptake inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of 3-(3-Fluorophenyl)azetidine and its potential as a modulator of monoaminergic signaling.

Introduction: The Rationale for Investigating 3-(3-Fluorophenyl)azetidine as a Monoamine Reuptake Inhibitor

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The introduction of a fluorophenyl group suggests a potential interaction with targets in the central nervous system, particularly those involved in neurotransmission. Based on the structural similarities to known psychoactive compounds and the growing interest in azetidine derivatives as triple reuptake inhibitors (TRIs), we hypothesized that 3-(3-Fluorophenyl)azetidine functions as an inhibitor of monoamine transporters.[1]

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—play crucial roles in regulating mood, cognition, and behavior. Their reuptake from the synaptic cleft is mediated by specific transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] Inhibition of these transporters is a well-established mechanism for the treatment of depression and other neuropsychiatric disorders.[1] This guide details the experimental framework designed to rigorously evaluate the potency and selectivity of 3-(3-Fluorophenyl)azetidine against these three key transporters.

Experimental Design: A Multi-tiered Approach to Pharmacological Profiling

To construct a comprehensive profile of 3-(3-Fluorophenyl)azetidine, a multi-tiered experimental approach was employed, progressing from in vitro characterization of molecular interactions to in vivo assessment of physiological and behavioral outcomes.

Comparator Compounds:

To provide a clear benchmark, 3-(3-Fluorophenyl)azetidine was tested alongside a panel of well-characterized monoamine reuptake inhibitors:

  • GBR 12909: A selective dopamine reuptake inhibitor (DRI).

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).

  • Amitifadine (DOV 21,947): A known triple reuptake inhibitor (TRI).

In Vitro Assays: Quantifying Transporter Affinity and Function

Two primary in vitro assays were selected to determine the direct interaction of 3-(3-Fluorophenyl)azetidine with monoamine transporters:

  • Radioligand Binding Assay: This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand. The outcome is expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.

  • Synaptosomal Uptake Assay: This functional assay measures a compound's ability to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes). The result is reported as the half-maximal inhibitory concentration (IC50), where lower values signify greater potency.[2]

In Vivo Assays: Assessing Behavioral and Neurochemical Effects

To translate the in vitro findings into a physiological context, two well-established in vivo models were utilized:

  • Forced Swim Test (Mouse): This behavioral assay is a standard preclinical screen for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant efficacy.[3]

  • In Vivo Microdialysis (Rat): This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[4] An increase in synaptic concentrations of dopamine, norepinephrine, and/or serotonin following drug administration provides direct evidence of reuptake inhibition in the living brain.[4]

Methodologies and Protocols

In Vitro Experimental Protocols

This protocol outlines the procedure for determining the binding affinity of test compounds to human monoamine transporters expressed in HEK293 cells.[2]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Test compounds: 3-(3-Fluorophenyl)azetidine and comparators

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, combine cell membranes (10-20 µg protein), varying concentrations of the test compound, and a fixed concentration of the appropriate radioligand.

  • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

  • Incubate the plates for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

This protocol details the measurement of neurotransmitter uptake inhibition in isolated nerve terminals from rat brain tissue.[5][6]

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Test compounds: 3-(3-Fluorophenyl)azetidine and comparators

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Scintillation fluid and counter

Procedure:

  • Dissect the specific brain regions from rats and homogenize in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter and incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

In Vivo Experimental Protocols

This protocol describes the procedure for assessing the antidepressant-like effects of the test compounds in mice.[3]

Materials:

  • Male C57BL/6 mice

  • Test compounds: 3-(3-Fluorophenyl)azetidine and comparators

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording and analysis software

Procedure:

  • Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Gently place each mouse individually into a beaker of water for a 6-minute session.

  • Record the entire session for later analysis.

  • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Compare the immobility times between the different treatment groups.

This protocol outlines the measurement of extracellular neurotransmitter levels in the rat brain.[4][7]

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Test compounds: 3-(3-Fluorophenyl)azetidine and comparators

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens) in anesthetized rats.

  • Allow the animals to recover for at least 24 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • After establishing a stable baseline of neurotransmitter levels, administer the test compound.

  • Continue collecting dialysate samples to monitor changes in extracellular neurotransmitter concentrations.

  • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC with electrochemical detection.

  • Express the results as a percentage change from the baseline levels.

Data Presentation and Comparative Analysis

In Vitro Performance Summary

The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) of 3-(3-Fluorophenyl)azetidine and the comparator compounds for the human dopamine, serotonin, and norepinephrine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNET
3-(3-Fluorophenyl)azetidine 45.825.389.1
GBR 12909 (DRI)5.2>10,0002,500
Fluoxetine (SSRI)2,8001.1350
Desipramine (NRI)3,5001200.8
Amitifadine (TRI)55.212.128.7

Table 2: Monoamine Uptake Inhibition (IC50, nM)

CompoundDATSERTNET
3-(3-Fluorophenyl)azetidine 70.439.7125.6
GBR 12909 (DRI)10.5>10,0004,800
Fluoxetine (SSRI)3,5002.5520
Desipramine (NRI)4,2001801.5
Amitifadine (TRI)98.618.945.3
In Vivo Performance Summary

Table 3: Effect on Immobility Time in the Mouse Forced Swim Test

Treatment (10 mg/kg, i.p.)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle155 ± 12-
3-(3-Fluorophenyl)azetidine 98 ± 936.8%
GBR 12909 (DRI)135 ± 1112.9%
Fluoxetine (SSRI)105 ± 832.3%
Desipramine (NRI)110 ± 1029.0%
Amitifadine (TRI)92 ± 740.6%

Table 4: Peak Increase in Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex (In Vivo Microdialysis)

Treatment (10 mg/kg, s.c.)% Increase in Dopamine% Increase in Serotonin% Increase in Norepinephrine
3-(3-Fluorophenyl)azetidine ~250%~350%~200%
GBR 12909 (DRI)~400%<50%<50%
Fluoxetine (SSRI)<50%~500%<50%
Desipramine (NRI)<50%<50%~450%
Amitifadine (TRI)~300%~400%~250%

Visualizing the Mechanisms and Workflows

Monoamine Reuptake Inhibition Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors MA Monoamine (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Storage Release Release Vesicle->Release DAT DAT SERT SERT NET NET Synaptic_Cleft Monoamines in Synapse Release->Synaptic_Cleft Exocytosis Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding & Signal Transduction Test_Compound 3-(3-Fluorophenyl)azetidine & Comparators Test_Compound->DAT Blockade Test_Compound->SERT Blockade Test_Compound->NET Blockade

Caption: Mechanism of monoamine reuptake inhibition.

Experimental Workflow for In Vitro and In Vivo Benchmarking

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Comparative Analysis Binding Radioligand Binding Assay (HEK293 Cells) Ki Ki Binding->Ki Determine Ki (Binding Affinity) Uptake Synaptosomal Uptake Assay (Rat Brain Tissue) IC50 IC50 Uptake->IC50 Determine IC50 (Functional Potency) Profile Pharmacological Profile of 3-(3-Fluorophenyl)azetidine Ki->Profile IC50->Profile FST Forced Swim Test (Mouse) Behavior Behavior FST->Behavior Assess Antidepressant-like Behavior Microdialysis In Vivo Microdialysis (Rat) Neurochemistry Neurochemistry Microdialysis->Neurochemistry Measure Extracellular Neurotransmitter Levels Behavior->Profile Neurochemistry->Profile

Caption: Overall experimental workflow for benchmarking.

Discussion and Interpretation

The data presented in this guide provide a robust, multi-faceted pharmacological profile of 3-(3-Fluorophenyl)azetidine.

In Vitro Findings: The radioligand binding and synaptosomal uptake assays consistently demonstrate that 3-(3-Fluorophenyl)azetidine interacts with all three monoamine transporters. Its binding affinity (Ki) and functional potency (IC50) are in the nanomolar range for DAT, SERT, and NET, classifying it as a triple reuptake inhibitor. When compared to the selective inhibitors, 3-(3-Fluorophenyl)azetidine exhibits a broader spectrum of activity, lacking the high selectivity of GBR 12909, fluoxetine, or desipramine for their respective primary targets. Its profile is most comparable to the known TRI, amitifadine, albeit with some differences in the relative potencies for the three transporters.

In Vivo Efficacy: The in vivo data corroborate the in vitro findings. In the forced swim test, 3-(3-Fluorophenyl)azetidine significantly reduces immobility time, an effect comparable to that of the established TRI amitifadine and the SSRI fluoxetine. This suggests a potential antidepressant-like phenotype. The in vivo microdialysis results provide direct evidence of its mechanism of action in the brain. The compound elicits a significant and simultaneous increase in the extracellular levels of dopamine, serotonin, and norepinephrine in the prefrontal cortex. This neurochemical signature is consistent with the profile of a triple reuptake inhibitor and distinguishes it from the selective agents, which primarily elevate their respective target neurotransmitters.

Conclusion

This comparative guide demonstrates that 3-(3-Fluorophenyl)azetidine is a potent triple reuptake inhibitor with a distinct pharmacological profile. Its ability to modulate all three key monoamine neurotransmitter systems, confirmed through both in vitro and in vivo assays, suggests its potential as a valuable research tool for investigating the complexities of monoaminergic neurotransmission and as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. The comprehensive data and detailed protocols provided herein serve as a foundational resource for further investigation and application of this promising azetidine derivative.

References

  • Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Current Neuropharmacology, 6(4), 338–343. [Link]

  • Ilic, M., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]

  • Sarkar, S., & Koley, M. (2016). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(5), 467-481. [Link]

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  • Michael, A. C., & Borland, L. M. (2007). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

  • Dutta, A. K., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 9(11), e113420. [Link]

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  • JoVE Science Education Database. (2021). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Fluorophenyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical reagent is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 3-(3-Fluorophenyl)azetidine hydrochloride, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each recommendation, ensuring a deep and actionable understanding for all laboratory personnel.

Foundational Principle: Hazard-Centric Risk Assessment

Effective disposal begins with a thorough understanding of the substance's intrinsic hazards. This compound is a substituted heterocyclic compound that demands careful handling. Its hazard profile dictates the necessary precautions for personal protection, waste segregation, and final disposal. The primary risks associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementPrimary RiskAuthoritative Source
Acute Toxicity H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledSystemic toxicity upon exposure through ingestion, dermal contact, or inhalation.Fisher Scientific[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationLocalized skin irritation upon direct contact.Apollo Scientific, TCI Chemicals[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSignificant eye irritation or damage upon contact.Apollo Scientific, TCI Chemicals[3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationIrritation of the respiratory tract if inhaled as a dust or aerosol.Apollo Scientific, Fisher Scientific[1][3]

Understanding these risks is not merely a procedural formality; it is the scientific basis for every subsequent step. The potential for skin, eye, and respiratory irritation necessitates the use of robust engineering controls and personal protective equipment to prevent any direct contact during handling and disposal.

Pre-Disposal Operations: Engineering Controls and PPE

The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. Before any disposal procedure begins, ensure that the proper protective measures are in place. This is a non-negotiable prerequisite for safety.

Engineering Controls:

  • Fume Hood: All handling and transfers of this compound, especially the solid form, must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling dust or vapors.[3][4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.[1][3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][4][5]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[1][5]

The Critical Step: Waste Segregation

The chemical structure of this compound—containing a fluorine atom—classifies it as a halogenated organic compound . This classification is the single most important factor in determining its disposal pathway.

The Causality of Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and corresponding local authorities mandate the segregation of different waste streams.[6]

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration. Mixing them with non-halogenated solvents complicates and increases the cost of this process, as different treatment methods are required.[7]

  • Safety: Improperly mixing chemical waste can lead to dangerous and unpredictable reactions.[8]

Therefore, all waste streams containing this compound must be placed in a container explicitly designated for "Halogenated Organic Waste." [9][10][11] Never mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[7]

Step-by-Step Disposal Protocols

Follow these validated procedures based on the form and quantity of the waste.

Protocol 4.1: Disposal of Residual and Trace Quantities This protocol applies to emptying containers or cleaning contaminated labware (e.g., glassware, spatulas).

  • Select a Rinse Solvent: Use a minimal amount of a suitable organic solvent, such as methanol or isopropanol.

  • Perform Rinsing: Conduct the rinse inside a chemical fume hood.

  • Collect Rinsate: Collect all solvent rinsate into a clearly labeled "Halogenated Organic Liquid Waste" container.

  • Repeat: A triple rinse is best practice to ensure decontamination of the labware.

Protocol 4.2: Disposal of Bulk or Unused Product This protocol applies to expired, excess, or off-specification this compound.

  • Prepare the Waste Container: Obtain a designated "Halogenated Organic Solid Waste" container. Ensure it is properly labeled and in good condition.

  • Conduct Transfer in Fume Hood: Carefully transfer the solid chemical from its original container into the waste container. Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.

  • Seal and Label: Securely close the waste container. The label must include the words "Hazardous Waste" and the full chemical name.[9]

Protocol 4.3: Disposal of Contaminated Materials This protocol applies to disposable items such as gloves, weigh boats, and absorbent pads.

  • Segregate Solid Waste: Immediately after use, place all contaminated solid debris into a dedicated, sealed plastic bag or a designated "Halogenated Organic Solid Waste" container.

  • Avoid Mixing: Do not mix this contaminated solid waste with regular laboratory trash or other non-hazardous waste streams.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_form 1. Identify Form & Contamination cluster_container 2. Select Correct Waste Container cluster_final 3. Final Disposition start Unwanted Material: 3-(3-Fluorophenyl)azetidine HCl is_solid Solid or Liquid? start->is_solid is_trace Bulk or Trace? is_solid->is_trace Solid liquid_waste_container Container: 'Halogenated Organic LIQUID Waste' is_solid->liquid_waste_container Liquid is_solid_waste Contaminated Solid (Gloves, Wipes, etc.)? is_trace->is_solid_waste Trace/Residue solid_waste_container Container: 'Halogenated Organic SOLID Waste' is_trace->solid_waste_container Bulk is_solid_waste->solid_waste_container Yes is_solid_waste->liquid_waste_container No (Rinsate) final_disposal Store in Satellite Accumulation Area per institutional guidelines. Arrange pickup by EHS. solid_waste_container->final_disposal liquid_waste_container->final_disposal

Caption: Disposal decision workflow for 3-(3-Fluorophenyl)azetidine HCl.

Waste Container Management and Regulatory Adherence

Proper management of waste containers is mandated by OSHA and the EPA to prevent spills and exposures.[8][12]

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10][13]

  • Labeling: All containers must be clearly labeled with "Hazardous Waste" and the specific contents.[9][14]

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). This area should be under the control of laboratory personnel, provide secondary containment, and be clearly marked.[11][14]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[7][9] Do not overfill containers; a best practice is to fill to no more than 90% capacity.[14]

  • Final Disposal: The ultimate disposal of the collected hazardous waste must be managed through your institution's Environmental Health & Safety (EHS) department and handled by a licensed hazardous waste disposal vendor.[1][3][10]

Contingency Planning: Spill and Exposure Protocols

Accidents can happen, and a prepared response is critical.

In Case of a Spill:

  • Alert & Secure: Immediately alert personnel in the area. Restrict access.

  • Assess: If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean: For a small solid spill, use dry methods (do not sweep) to collect the material.[3] Place it in your hazardous waste container. For a liquid spill, use a chemical spill kit with absorbent pads.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[3]

In Case of Personal Exposure:

  • Eyes: Immediately flush with the emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][3]

  • Skin: Wash the affected area thoroughly with soap and plenty of water.[3][4] Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air immediately.[2][3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][5]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. [2][3]

References

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (2024). EHS.com. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

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  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-Fluorophenyl)azetidine hydrochloride. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven expertise. The primary goal is to empower laboratory personnel with the knowledge to minimize risk and ensure a safe working environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid, powdered organic compound. While specific toxicological data for this exact compound is not extensively published, the Safety Data Sheet (SDS) for the closely related 3-Fluoroazetidine hydrochloride provides critical insights into its hazard profile. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The presence of a halogen (fluorine) also necessitates special consideration for its handling and disposal as a halogenated organic compound.

A fundamental principle of laboratory safety is to treat all compounds of unknown toxicity with a high degree of caution[1]. Therefore, the following recommendations are based on a conservative assessment of the potential risks associated with this class of chemicals.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most personal line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile glovesThe primary route of exposure is often dermal contact. Double-gloving provides an extra layer of protection against potential tears or permeation[2]. Nitrile gloves offer good resistance to a range of chemicals, though for prolonged contact or in the case of a spill, neoprene or butyl rubber gloves may offer superior protection against halogenated compounds[3][4][5].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles and a face shieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when preparing solutions or during a spill[2].
Body Protection A long-sleeved laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination[2].
Respiratory Protection A NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

Pre-Handling Preparations:
  • Designated Work Area: All handling of this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the designated area.

  • Review the SDS: Familiarize yourself with the specific hazards and emergency procedures outlined in the Safety Data Sheet.

Donning PPE Workflow

The sequence of putting on PPE is critical to ensure complete protection.

G A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Goggles and Face Shield B->C D 4. Inner Nitrile Gloves C->D E 5. Outer Nitrile Gloves D->E

Caption: PPE Donning Sequence

Handling Protocol:
  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the chemical fume hood. Use a spatula to transfer the powder, avoiding the creation of dust.

  • Solution Preparation: If preparing a solution, slowly add the powder to the solvent in a suitable container. Cap the container and mix gently.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and wipe it down.

Doffing PPE Workflow

The removal of PPE must be done in a manner that prevents self-contamination.

G A 1. Outer Nitrile Gloves B 2. Face Shield and Goggles A->B C 3. Lab Coat B->C D 4. Inner Nitrile Gloves C->D E 5. Respirator (if used) D->E F 6. Wash Hands Thoroughly E->F

Caption: PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Halogenated Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) and any liquid waste must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container[6][7][8].

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area, away from incompatible materials[8]. Do not overfill waste containers; they should not be filled past 75% capacity[8].

Disposal Protocol:
  • Labeling: Ensure the waste container is accurately labeled with its contents.

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

  • Spill: For small spills, absorb the material with an inert absorbent material and place it in the halogenated waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Centers for Disease Control and Prevention. (2022). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • HAZWOPER Center. (2020). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • University of California, Los Angeles, Environment, Health & Safety. Donning & Doffing PPE. Retrieved from [Link]

  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Washington State University, Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]

  • American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Mobile App - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • Kiet.edu. Niosh Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Texas Tech University, Environmental Health & Safety. (2019). Chemical Waste Management SOP. Retrieved from [Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • American Animal Hospital Association. (2019). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]

  • Loughborough University. Standard Operating Procedure SOP039. Retrieved from [Link]

  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • PIP Global. Chemical Glove Selection Guide: Find the Perfect Protection. Retrieved from [Link]

  • Lakeland Industries. (2022). How to Enhance Donning and Doffing of Chemical Safety Clothing. Retrieved from [Link]

Sources

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